Product packaging for Homopterocarpin(Cat. No.:CAS No. 606-91-7)

Homopterocarpin

Katalognummer: B190395
CAS-Nummer: 606-91-7
Molekulargewicht: 284.31 g/mol
InChI-Schlüssel: VPGIGLKLCFOWDN-YOEHRIQHSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
  • Packaging may vary depending on the PRODUCTION BATCH.

Beschreibung

(6aR,11aR)-3,9-dimethoxy-6a,11a-dihydro-6H-benzofuro[3,2-c][1]benzopyran is a member of pterocarpans.
Homopterocarpin has been reported in Ononis viscosa, Platymiscium floribundum, and other organisms with data available.
an insect antifeedant isolated from Pterocarpus marcocarpus;  structure in first source

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H16O4 B190395 Homopterocarpin CAS No. 606-91-7

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

(6aR,11aR)-3,9-dimethoxy-6a,11a-dihydro-6H-[1]benzofuro[3,2-c]chromene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16O4/c1-18-10-4-6-13-15(7-10)20-9-14-12-5-3-11(19-2)8-16(12)21-17(13)14/h3-8,14,17H,9H2,1-2H3/t14-,17-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPGIGLKLCFOWDN-YOEHRIQHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C3COC4=C(C3O2)C=CC(=C4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC2=C(C=C1)[C@@H]3COC4=C([C@@H]3O2)C=CC(=C4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10976040
Record name 3,9-Dimethoxy-6a,11a-dihydro-6H-[1]benzofuro[3,2-c][1]benzopyran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10976040
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

606-91-7
Record name 6H-Benzofuro(3,2-c)(1)benzopyran, 6aalpha,11aalpha-dihydro-3,9-dimethoxy-, (-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000606917
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,9-Dimethoxy-6a,11a-dihydro-6H-[1]benzofuro[3,2-c][1]benzopyran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10976040
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide on the Biological Activity of Homopterocarpin

This document provides a comprehensive overview of the known biological activities of this compound, a naturally occurring pterocarpan. It is intended to serve as a technical guide, consolidating quantitative data, detailing experimental methodologies, and visualizing key pathways and workflows to support ongoing research and development efforts.

Neuroprotective Activity: Monoamine Oxidase-B (MAO-B) Inhibition

This compound has been identified as a potent and selective inhibitor of human monoamine oxidase-B (hMAO-B), an enzyme implicated in the degradation of neurotransmitters and a key target in the treatment of neurological disorders like Parkinson's and Alzheimer's disease.[1][2]

Data Presentation: MAO-B Inhibitory Activity
CompoundTargetIC50 (µM)Selectivity Index (SI vs. hMAO-A)Inhibition TypeKi (µM)Source
This compound hMAO-B0.722.07Reversible Competitive0.21[2][3]
MedicarpinhMAO-B0.4544.2Reversible Competitive0.27[2][3]
Experimental Protocol: hMAO-B Inhibition Assay

This protocol outlines the general procedure for determining the inhibitory activity of this compound against human monoamine oxidase-B.

1. Enzyme and Substrate Preparation:

  • Recombinant human MAO-A and MAO-B are used as the enzyme sources.

  • Kynuramine is used as a non-selective substrate for both MAO-A and MAO-B.

  • A solution of the test compound (this compound) is prepared in a suitable solvent (e.g., DMSO) and serially diluted to various concentrations.

2. Assay Procedure:

  • The reaction is typically conducted in a 96-well plate format.

  • A mixture containing phosphate buffer (e.g., 100 mM, pH 7.4), the MAO enzyme (A or B), and the test compound at a specific concentration is pre-incubated at 37°C for a defined period (e.g., 15 minutes).

  • The reaction is initiated by adding the kynuramine substrate.

  • The conversion of kynuramine to 4-hydroxyquinoline by the MAO enzyme is monitored by measuring the increase in fluorescence (e.g., excitation at 310 nm, emission at 400 nm) or absorbance over time.

3. Data Analysis:

  • The initial reaction rates are calculated from the linear portion of the progress curves.

  • The percentage of inhibition for each concentration of the test compound is calculated relative to a control reaction without the inhibitor.

  • The IC50 value, the concentration of the inhibitor that causes 50% inhibition of enzyme activity, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

4. Kinetic Analysis (for determining Ki and inhibition type):

  • The assay is performed with varying concentrations of both the substrate (kynuramine) and the inhibitor (this compound).

  • The data are plotted on a Lineweaver-Burk plot (a double reciprocal plot of 1/velocity vs. 1/[substrate]).

  • The pattern of the lines on the plot indicates the type of inhibition (e.g., competitive, non-competitive). The Ki value is calculated from secondary plots of the slopes versus inhibitor concentration.[4]

Visualization: MAO-B Inhibition Pathway

MAO_B_Inhibition cluster_synapse Synaptic Cleft & Mitochondria Dopamine Dopamine MAOB MAO-B (Mitochondrial Enzyme) Dopamine->MAOB Metabolized by Metabolites Inactive Metabolites MAOB->Metabolites Produces This compound This compound This compound->MAOB Inhibits

This compound inhibits the enzymatic activity of MAO-B.

Antiparasitic and Antimicrobial Activity

This compound has demonstrated notable activity against the malaria parasite Plasmodium falciparum and various microbial pathogens. Its antimicrobial mechanisms are believed to involve cell membrane disruption and interference with metabolic pathways.[1]

Data Presentation: Antiprotozoal and Antimicrobial Activity
Activity TypeTarget OrganismValueUnitsSource
AntiplasmodialPlasmodium falciparum 3D70.52µg/mL (IC50)[5][6]
AntimicrobialBacillus subtilis>1cm (Zone of Inhibition)[5][6]
AntimicrobialEscherichia coli>1cm (Zone of Inhibition)[5][6]
AntimicrobialCandida albicans>1cm (Zone of Inhibition)[5][6]
AntimicrobialStaphylococcus aureus>1cm (Zone of Inhibition)[5][6]
Experimental Protocol: Agar Well Diffusion for Antimicrobial Screening

This method provides a qualitative or semi-quantitative assessment of antimicrobial activity.

1. Media and Inoculum Preparation:

  • A suitable sterile agar medium (e.g., Mueller-Hinton agar for bacteria, Sabouraud dextrose agar for fungi) is poured into sterile Petri plates and allowed to solidify.

  • A standardized inoculum of the test microorganism (e.g., a 0.5 McFarland standard suspension) is prepared.

  • The surface of the agar plates is uniformly swabbed with the microbial inoculum.

2. Assay Procedure:

  • Wells of a specific diameter (e.g., 6-8 mm) are aseptically punched into the agar.

  • A defined volume (e.g., 30-100 µL) of the this compound solution (dissolved in a suitable solvent like DMSO) at a known concentration is added to each well.

  • A positive control (a standard antibiotic or antifungal agent) and a negative control (the solvent alone) are also added to separate wells.

  • The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 25-30°C for 48-72 hours for fungi).

3. Data Analysis:

  • After incubation, the plates are examined for zones of inhibition (clear areas around the wells where microbial growth is prevented).

  • The diameter of the zone of inhibition is measured in millimeters (mm). A larger diameter indicates greater antimicrobial activity.[6]

Visualization: Antimicrobial Screening Workflow

Antimicrobial_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis arrow A Prepare sterile agar plates C Swab plates with inoculum A->C B Prepare standardized microbial inoculum B->C D Punch wells in agar C->D E Add this compound, positive & negative controls D->E F Incubate plates E->F G Measure diameter of inhibition zones (mm) F->G H Compare results to controls G->H

Workflow for the agar well diffusion antimicrobial assay.

Hepatoprotective Activity

This compound has shown significant protective effects against liver injury in animal models. It mitigates damage caused by toxins like acetaminophen by reducing oxidative stress.[3][7] This is evidenced by its ability to modulate key biochemical markers of liver function and oxidative damage.

Data Presentation: In Vivo Hepatoprotective Effects

The following data were observed in a study using an acetaminophen-induced hepatotoxicity model in rats.[7] this compound (HP) was administered for 5 days prior to acetaminophen challenge.

BiomarkerControl GroupAcetaminophen OnlyHP (75 mg/kg) + AcetaminophenUnits
Alanine Aminotransferase (ALT)22.1 ± 1.231.72 ± 3.3AmelioratedU/I
Aspartate Aminotransferase (AST)103.83 ± 13.3185.1 ± 10.1AmelioratedU/I
Hepatic Malondialdehyde (MDA)1.42 ± 0.12.32 ± 0.3Amelioratedunits/mg protein
Hepatic Reduced Glutathione (GSH)0.23 ± 0.030.10 ± 0.01Amelioratedunits/mg protein
Glutathione Peroxidase (GPx)3.25 ± 0.22.51 ± 0.2Amelioratedµmol H2O2 consumed/min/mg protein

"Ameliorated" indicates that pretreatment with this compound significantly reversed the alterations caused by acetaminophen, bringing the levels closer to the control group.

Experimental Protocol: Acetaminophen-Induced Hepatotoxicity in Rats

This protocol describes a common in vivo model for evaluating hepatoprotective agents.

1. Animal Acclimatization and Grouping:

  • Male albino rats are acclimatized to laboratory conditions for at least one week.

  • Animals are randomly divided into several groups (n=5-8 per group):

    • Group 1 (Control): Receives the vehicle (e.g., normal saline) only.

    • Group 2 (Toxicant): Receives vehicle for the pretreatment period, followed by a single high dose of acetaminophen.

    • Group 3 (Test Compound): Pretreated with this compound at various doses (e.g., 25, 50, 75 mg/kg) daily for a set period (e.g., 5 days) before receiving the acetaminophen dose.

    • Group 4 (Positive Control): Pretreated with a known hepatoprotective agent (e.g., silymarin 25 mg/kg) before receiving the acetaminophen dose.

2. Dosing and Administration:

  • Pretreatments (vehicle, this compound, silymarin) are administered orally (p.o.) once daily for 5 consecutive days.

  • On the 5th day, approximately 1-2 hours after the final pretreatment dose, a single hepatotoxic dose of acetaminophen (e.g., 2 g/kg, p.o.) is administered to all groups except the control.[7]

3. Sample Collection and Analysis:

  • Approximately 24-48 hours after acetaminophen administration, animals are euthanized.

  • Blood samples are collected via cardiac puncture to obtain serum for biochemical analysis.

  • Livers are excised, weighed, and a portion is homogenized for analysis of oxidative stress markers.

  • Serum Analysis: Activities of liver enzymes such as Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST), and levels of bilirubin are measured.

  • Liver Homogenate Analysis: Levels of oxidative stress markers like malondialdehyde (MDA, a marker of lipid peroxidation) and antioxidant enzymes/molecules like reduced glutathione (GSH) and glutathione peroxidase (GPx) are quantified.

Visualization: Hepatoprotective Study Workflow

Hepatoprotective_Workflow A Animal Acclimatization B Random Grouping (Control, Toxicant, Test, Positive Control) A->B C Daily Oral Pretreatment (5 days) - Vehicle - this compound (HP) - Silymarin B->C D Day 5: Administer high-dose Acetaminophen (2 g/kg) C->D E 24-48h Post-Induction: Euthanasia & Sample Collection D->E F Blood Collection (Serum) E->F G Liver Excision (Homogenate) E->G H Biochemical Analysis: ALT, AST, Bilirubin F->H I Oxidative Stress Analysis: MDA, GSH, GPx G->I

Workflow for in vivo evaluation of hepatoprotective activity.

Estrogenic Activity

This compound and its structural analogs have been investigated for their ability to interact with estrogen receptors (ERs). While this compound itself shows weaker activity, related hydroxypterocarpans demonstrate the potential for this class of compounds to act as phytoestrogens.

Data Presentation: Estrogenic Activity

The following data are for 8-hydroxyhomopterocarpan (8-HHP), a closely related derivative, evaluated for its estrogenic effects.

AssayTarget/Cell LineCompoundValueUnitsResult
E-CALUXBG1Luc4E2 (ERα)8-HHP9.6µM (EC50)Partial Agonist
Cell ProliferationMCF-7 (ERα)8-HHPSimilar to Lespeflorin G8at 10 µMProliferative Effect

Source:[8]

Experimental Protocol: E-CALUX (Estrogen-Chemically Activated Luciferase Gene Expression) Assay

This is a reporter gene assay used to measure the estrogenic activity of compounds.

1. Cell Culture:

  • A human ovarian cancer cell line (e.g., BG1Luc4E2) that has been stably transfected with an estrogen-responsive element (ERE) coupled to a luciferase reporter gene is used.

  • Cells are maintained in an appropriate culture medium, often stripped of endogenous estrogens by using charcoal-dextran treated fetal bovine serum.

2. Assay Procedure:

  • Cells are seeded into 96-well plates and allowed to attach.

  • The medium is replaced with a medium containing serial dilutions of the test compound (this compound or its analogs).

  • Positive controls (e.g., 17β-estradiol) and negative controls (vehicle) are included.

  • The plates are incubated for a sufficient period (e.g., 24 hours) to allow for receptor binding, transcriptional activation, and luciferase protein expression.

3. Data Analysis:

  • After incubation, the cells are lysed, and a luciferase substrate (e.g., luciferin) is added.

  • The light produced by the luciferase reaction is measured using a luminometer.

  • The results are expressed as relative light units (RLU).

  • The EC50 value is calculated by plotting the RLU against the log of the compound's concentration. This represents the concentration at which the compound elicits 50% of the maximum response.[8]

Anticancer Activity

This compound has been reported to possess antiproliferative activity against certain cancer cell lines, such as HL-60 human leukemia cells.[3] The mechanisms are thought to involve the induction of apoptosis (programmed cell death).[1] While specific signaling pathways for this compound are not fully elucidated, related compounds often act by modulating key regulators of apoptosis.

Visualization: Generalized Apoptosis Pathway

This diagram illustrates a simplified, generalized pathway for apoptosis induction, a common mechanism for anticancer agents.

Apoptosis_Pathway cluster_signal Inducing Signal cluster_regulation Mitochondrial Regulation cluster_execution Execution Phase Agent Anticancer Agent (e.g., this compound) Bcl2 Bcl-2 (Anti-apoptotic) Agent->Bcl2 Inhibits Bax Bax (Pro-apoptotic) Agent->Bax Promotes Mito Mitochondrion Bcl2->Mito Blocks release Bax->Mito Promotes release CytoC Cytochrome c Release Mito->CytoC Casp9 Caspase-9 (Initiator) CytoC->Casp9 Activates Casp3 Caspase-3 (Executioner) Casp9->Casp3 Activates Apoptosis Apoptosis (Cell Death) Casp3->Apoptosis

Generalized mitochondrial pathway of apoptosis.

References

The Biosynthesis of Homopterocarpin (Medicarpin): A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Homopterocarpin, more commonly known as medicarpin, is a pivotal pterocarpan phytoalexin found predominantly in leguminous plants of the Fabaceae family, such as alfalfa (Medicago sativa). It plays a crucial role in plant defense mechanisms against pathogens and has garnered significant interest for its potential pharmacological applications, including antimicrobial, antioxidant, and anti-inflammatory properties. This technical guide provides an in-depth exploration of the this compound biosynthetic pathway, detailing the enzymatic steps from the general phenylpropanoid pathway to the specialized isoflavonoid and pterocarpan branches. It includes a summary of available quantitative data, detailed experimental protocols for pathway analysis, and a complete visualization of the biosynthetic route to facilitate further research and development.

The Core Biosynthetic Pathway

The biosynthesis of this compound (medicarpin) is a specialized branch of the well-characterized phenylpropanoid pathway. It originates with the amino acid L-phenylalanine and proceeds through a series of enzymatic reactions to form the complex tetracyclic pterocarpan skeleton.[1][2] The pathway can be broadly divided into three major stages: the General Phenylpropanoid Pathway, the Isoflavonoid Branch, and the Pterocarpan-Specific Steps.

General Phenylpropanoid Pathway

This initial stage converts L-phenylalanine into 4-coumaroyl-CoA, a central precursor for numerous phenolic compounds.[1][3]

  • Deamination: Phenylalanine Ammonia-Lyase (PAL) catalyzes the deamination of L-phenylalanine to produce cinnamic acid.

  • Hydroxylation: Cinnamate 4-Hydroxylase (C4H), a cytochrome P450 enzyme, hydroxylates cinnamic acid to form p-coumaric acid.

  • CoA Ligation: 4-Coumarate:CoA Ligase (4CL) activates p-coumaric acid by ligating it to Coenzyme A, forming 4-coumaroyl-CoA.

Isoflavonoid Branch

This branch is characteristic of legumes and redirects the metabolic flow toward the isoflavone backbone. 4. Chalcone Synthesis: Chalcone Synthase (CHS) catalyzes the condensation of one molecule of 4-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin chalcone. 5. Chalcone Reduction & Isomerization: In legumes, the co-action of Chalcone Reductase (CHR) and Chalcone Isomerase (CHI) converts the initial chalcone product to liquiritigenin (a flavanone).[4] 6. Isoflavone Synthesis: The key step is catalyzed by Isoflavone Synthase (IFS), a cytochrome P450 enzyme that mediates an aryl ring migration, converting the flavanone liquiritigenin into the isoflavone daidzein.[5] 7. Methylation: Isoflavone 4'-O-methyltransferase (I4'OMT) methylates daidzein to produce formononetin, the direct precursor for the pterocarpan pathway.[6]

Pterocarpan-Specific Steps

These final steps construct the characteristic pterocarpan core. 8. Hydroxylation: Isoflavone 2'-Hydroxylase (I2'H) introduces a hydroxyl group at the 2' position of formononetin.[6] 9. Reduction to Isoflavanone: Isoflavone Reductase (IFR) reduces the double bond in the heterocyclic C-ring to yield (3R)-vestitone.[7] 10. Reduction to Isoflavanol: Vestitone Reductase (VR) catalyzes the NADPH-dependent reduction of the 4-keto group of vestitone to produce 7,2'-dihydroxy-4'-methoxyisoflavanol (DMI).[8] This reaction is stereospecific. 11. Cyclization: The final and crucial ring-closure is catalyzed by Pterocarpan Synthase (PTS), also known as isoflavanol dehydratase. This dirigent domain-containing protein facilitates the intramolecular cyclization of the isoflavanol DMI to form the pterocarpan skeleton of (-)-medicarpin (this compound).[9][10]

Mandatory Visualization: The Biosynthetic Pathway

The following diagram illustrates the complete biosynthetic pathway from L-Phenylalanine to this compound (Medicarpin).

Homopterocarpin_Biosynthesis Biosynthesis Pathway of this compound (Medicarpin) cluster_0 General Phenylpropanoid cluster_1 Isoflavonoid Branch cluster_2 Pterocarpan-Specific Phe L-Phenylalanine PAL PAL Phe->PAL Cin Cinnamic Acid C4H C4H Cin->C4H Cou p-Coumaric Acid CL 4CL Cou->CL CouCoA 4-Coumaroyl-CoA CHS CHS CouCoA->CHS MalCoA 3x Malonyl-CoA MalCoA->CHS Chal Naringenin Chalcone CHRCHI CHR / CHI Chal->CHRCHI Liq Liquiritigenin IFS IFS Liq->IFS Daid Daidzein IOMT I4'OMT Daid->IOMT Form Formononetin I2H I2'H Form->I2H HydForm 2'-Hydroxyformononetin IFR IFR HydForm->IFR Vest Vestitone VR VR Vest->VR DMI 7,2'-Dihydroxy- 4'-methoxyisoflavanol PTS PTS DMI->PTS HPT This compound (Medicarpin) PAL->Cin C4H->Cou CL->CouCoA CHS->Chal CHRCHI->Liq IFS->Daid IOMT->Form I2H->HydForm IFR->Vest VR->DMI PTS->HPT

Caption: The biosynthetic pathway of this compound (Medicarpin) in plants.

Data Presentation: Enzyme Kinetic Properties

Quantitative kinetic data for the enzymes in the this compound pathway are critical for metabolic engineering and modeling. However, comprehensive data from a single species are scarce. The following table summarizes available kinetic parameters for key enzymes from various leguminous plants.

EnzymeAbbr.SubstratePlant SourceK_m_ (μM)k_cat_ (s⁻¹)k_cat_/K_m_ (M⁻¹s⁻¹)Reference
Chalcone SynthaseCHS4-Coumaroyl-CoAMedicago sativa~2---
Isoflavone SynthaseIFSLiquiritigeninGlycine max~10-20--[5]
Isoflavone ReductaseIFR2'-HydroxyformononetinMedicago sativa~50--[7]
Vestitone ReductaseVR(3R)-VestitoneMedicago sativa~25--[8]
Pterocarpan SynthasePTS(3R,4R)-DMIGlycyrrhiza echinata~1.50.138.7 x 10⁴[9]
Pterocarpan Synthase (ortholog)PsPTS1cis-(3R,4R)-DMDI*Pisum sativum0.9 ± 0.10.2 ± 0.0032.2 x 10⁵[11]

Note: Data are often presented as apparent K_m_ values and may vary significantly based on assay conditions. DMDI (7,2′-dihydroxy-3′,4′-methylenedioxyisoflavan-4-ol) is the precursor to the related pterocarpan, pisatin. Data is limited and represents the best available information from related pathways.

Experimental Protocols

Protocol for Isoflavonoid Extraction and HPLC Analysis

This protocol describes a general method for extracting and quantifying this compound and its precursors from plant tissue.

1. Sample Preparation and Extraction: a. Freeze-dry plant tissue (e.g., leaves, roots) and grind to a fine powder using a mortar and pestle with liquid nitrogen. b. Weigh approximately 100 mg of powdered tissue into a 2 mL microcentrifuge tube. c. Add 1.5 mL of 80% aqueous methanol (HPLC grade). d. Vortex vigorously for 1 minute to ensure thorough mixing. e. Sonicate the mixture in an ultrasonic bath for 30 minutes at room temperature. f. Centrifuge at 13,000 x g for 15 minutes at 4°C. g. Carefully transfer the supernatant to a new tube. h. Filter the supernatant through a 0.22 µm syringe filter (e.g., PVDF or PTFE) into an HPLC vial.[12][13]

2. HPLC Conditions: a. System: HPLC with a UV-Vis or Diode Array Detector (DAD). b. Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[12] c. Mobile Phase A: Water with 0.1% acetic acid or phosphoric acid. d. Mobile Phase B: Acetonitrile with 0.1% acetic acid or phosphoric acid.[13] e. Gradient: A typical linear gradient would be: 5-30% B over 20 min, 30-70% B over 10 min, 70-95% B over 5 min, hold for 5 min, then return to initial conditions. f. Flow Rate: 1.0 mL/min. g. Column Temperature: 40°C. h. Injection Volume: 10-20 µL. i. Detection: Monitor at 260 nm for precursors and 285 nm for pterocarpans.[12] j. Quantification: Prepare standard curves using authentic this compound (medicarpin), formononetin, and daidzein standards of known concentrations (0.1 to 100 µg/mL). Calculate concentrations in the sample based on peak area relative to the standard curve.

Protocol for Vestitone Reductase (VR) Enzyme Activity Assay

This spectrophotometric assay measures the activity of VR by monitoring the consumption of its co-factor, NADPH.

1. Protein Extraction: a. Homogenize 1 g of fresh or frozen plant tissue in 3 mL of ice-cold extraction buffer (e.g., 100 mM Tris-HCl pH 7.5, 10% glycerol, 1 mM EDTA, 10 mM β-mercaptoethanol, and 1% PVPP). b. Centrifuge at 15,000 x g for 20 minutes at 4°C. c. Collect the supernatant containing the crude soluble protein extract. Determine protein concentration using a Bradford assay.

2. Enzyme Assay: a. Prepare a reaction mixture in a 1 mL quartz cuvette containing:

  • 850 µL of 100 mM potassium phosphate buffer (pH 6.0).
  • 50 µL of 2 mM NADPH (in buffer).
  • 50 µL of the crude protein extract. b. Mix by inversion and incubate at 30°C for 5 minutes to record the background rate of NADPH oxidation. c. Initiate the reaction by adding 50 µL of 1 mM (3R)-vestitone substrate (dissolved in DMSO and diluted in buffer).[8] d. Immediately monitor the decrease in absorbance at 340 nm (the absorbance maximum for NADPH) for 5-10 minutes using a spectrophotometer. e. Calculation: Calculate the rate of NADPH consumption using the Beer-Lambert law (Extinction coefficient for NADPH at 340 nm is 6.22 mM⁻¹cm⁻¹). One unit of enzyme activity is typically defined as the amount of enzyme that catalyzes the oxidation of 1 µmol of NADPH per minute under the specified conditions.

Protocol for Gene Expression Analysis by qRT-PCR

This protocol outlines the quantification of transcripts for key biosynthetic genes (e.g., PAL, CHS, IFS, VR, PTS).

1. RNA Extraction and cDNA Synthesis: a. Extract total RNA from ~100 mg of plant tissue using a commercial kit (e.g., RNeasy Plant Mini Kit) or a TRIzol-based method, including an on-column DNase digestion step. b. Assess RNA quality and quantity using a spectrophotometer (A260/280 ratio ~2.0) and gel electrophoresis. c. Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase kit with oligo(dT) or random hexamer primers.

2. Quantitative Real-Time PCR (qRT-PCR): a. Design gene-specific primers for target genes (CHS, IFS, VR, PTS, etc.) and a stable reference gene (e.g., Actin, Ubiquitin, or GAPDH). Primers should amplify a product of 100-200 bp. b. Prepare the qRT-PCR reaction mix in a 10 or 20 µL volume:

  • 2x SYBR Green Master Mix.
  • 0.5 µM of each forward and reverse primer.
  • Diluted cDNA template (e.g., 10-50 ng).
  • Nuclease-free water. c. Run the reaction on a real-time PCR cycler with a typical program: 95°C for 10 min, followed by 40 cycles of 95°C for 15 s and 60°C for 60 s.[9] d. Include a melt curve analysis at the end of the run to verify the specificity of the amplified product. e. Data Analysis: Calculate the relative expression levels of target genes using the 2^(-ΔΔCt) method, normalizing the data to the expression of the reference gene.[14]

Conclusion

The biosynthetic pathway of this compound (medicarpin) is a highly regulated and complex process integral to the defense systems of many leguminous plants. Understanding the enzymes, intermediates, and their regulation is paramount for applications in drug discovery, where this compound's bioactivity can be exploited, and in agricultural science for engineering enhanced disease resistance in crops. The protocols and data presented in this guide serve as a foundational resource for researchers aiming to investigate, quantify, or manipulate this important metabolic pathway. Further research to elucidate the complete kinetic profiles of all pathway enzymes and their regulatory networks will be essential for advancing these fields.

References

The Efficacy of Homopterocarpin: A Phytochemical Powerhouse in Traditional Medicine

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Homopterocarpin, a pterocarpan-type isoflavonoid, has emerged as a compound of significant interest within the scientific community, particularly for its diverse pharmacological activities. Found in a select group of leguminous plants, this phytochemical has been a cornerstone of traditional medicinal practices across various cultures for centuries. This technical guide provides a comprehensive overview of the traditional uses of plants containing this compound, details on its quantification, experimental protocols for its isolation and analysis, and an exploration of its known signaling pathways. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development.

Traditional Medicinal Applications of this compound-Containing Plants

This compound is primarily found in plants belonging to the Fabaceae family, with notable concentrations in species of the genera Baphia, Pterocarpus, and Bobgunnia (previously Swartzia). Ethnobotanical studies have documented a wide array of traditional uses for these plants, targeting a variety of ailments.

Baphia nitida(Camwood)

Baphia nitida, commonly known as Camwood, is a shrub or small tree native to West and Central Africa. Various parts of the plant are utilized in traditional medicine for their therapeutic properties.

  • Anti-inflammatory and Analgesic: Decoctions and infusions of the leaves and bark are traditionally used to treat inflammatory conditions such as arthritis and rheumatism, as well as to alleviate pain.

  • Gastrointestinal Disorders: Leaf extracts are employed in the treatment of diarrhea, dysentery, and other gastrointestinal issues.

  • Dermatological Applications: The powdered heartwood, known for its reddish color, is used in ointments to treat a variety of skin conditions, including parasitic infections and sores.

  • Other Uses: Traditional applications also include the treatment of venereal diseases, asthma, jaundice, diabetes, and complications related to menstruation and childbirth.

Bobgunnia madagascariensis(Snake Bean Tree)

Bobgunnia madagascariensis, also known as Swartzia madagascariensis, is a tree found in tropical and southern Africa. It has a history of use in traditional medicine, although some parts of the plant are known to be toxic.

  • Antimalarial and Antivenereal: The roots and bark are traditionally used in remedies for malaria and venereal diseases.

  • Piscicidal and Insecticidal: The pods of the tree are known to be poisonous to fish and are used as a natural piscicide. They also exhibit insecticidal properties.

PterocarpusSpecies (Padauk)

Several species within the Pterocarpus genus, known for their valuable timber (padauk), also have a place in traditional medicine.

  • Pterocarpus macrocarpus (Burma Padauk): The heartwood of this tree is used in traditional remedies, and has been found to contain this compound.

  • Pterocarpus soyauxii (African Padauk): While specific traditional uses related to this compound are less documented, this species is used in herbal medicine for treating skin parasites and fungal infections.

Quantitative Analysis of this compound

The concentration of this compound can vary significantly depending on the plant species, the specific part of the plant used, and the geographical location. Quantitative data is crucial for standardizing extracts and for understanding the pharmacological potential.

Plant SpeciesPlant PartThis compound Yield/ConcentrationReference
Baphia nitidaHeartwood1.57% yield from methanolic extract[1][2]

Experimental Protocols

This section provides detailed methodologies for the extraction, isolation, and quantification of this compound from plant materials.

Extraction of this compound from Baphia nitida Heartwood

This protocol describes a standard laboratory procedure for the extraction of this compound.

Materials:

  • Dried and powdered heartwood of Baphia nitida

  • Methanol (analytical grade)

  • Soxhlet apparatus or maceration setup

  • Rotary evaporator

Procedure:

  • Maceration:

    • Weigh 100 g of powdered Baphia nitida heartwood.

    • Place the powder in a large flask and add 500 mL of methanol.

    • Seal the flask and allow it to stand at room temperature for 48-72 hours with occasional shaking.

    • Filter the mixture through Whatman No. 1 filter paper.

    • Collect the filtrate and repeat the extraction process with the residue two more times.

    • Combine all the filtrates.

  • Soxhlet Extraction (Alternative):

    • Place 50 g of the powdered heartwood in a thimble.

    • Place the thimble in the Soxhlet extractor.

    • Add 300 mL of methanol to the round-bottom flask.

    • Heat the solvent to reflux and continue the extraction for 8-12 hours.

  • Concentration:

    • Concentrate the combined methanolic extract under reduced pressure using a rotary evaporator at 40-50°C until a crude extract is obtained.

Isolation of this compound by Column Chromatography

This protocol outlines the purification of this compound from the crude extract.

Materials:

  • Crude methanolic extract of Baphia nitida heartwood

  • Silica gel (60-120 mesh) for column chromatography

  • Glass column

  • Hexane, Ethyl acetate (analytical grade)

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

  • UV lamp (254 nm and 366 nm)

Procedure:

  • Column Preparation:

    • Prepare a slurry of silica gel in hexane.

    • Pour the slurry into the glass column and allow it to pack uniformly.

  • Sample Loading:

    • Adsorb the crude extract onto a small amount of silica gel.

    • Carefully load the adsorbed sample onto the top of the prepared column.

  • Elution:

    • Begin elution with 100% hexane.

    • Gradually increase the polarity of the mobile phase by adding increasing percentages of ethyl acetate (e.g., 98:2, 95:5, 90:10 hexane:ethyl acetate).

  • Fraction Collection and Analysis:

    • Collect fractions of the eluate in separate test tubes.

    • Monitor the separation by spotting the fractions on TLC plates.

    • Develop the TLC plates in a suitable solvent system (e.g., hexane:ethyl acetate 8:2).

    • Visualize the spots under a UV lamp.

    • Combine the fractions containing the compound of interest (this compound).

  • Crystallization:

    • Concentrate the combined fractions to obtain the purified compound.

    • Recrystallize the compound from a suitable solvent (e.g., methanol or ethanol) to obtain pure crystals of this compound.

Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for the quantitative analysis of this compound in plant extracts.

Materials:

  • Purified this compound standard

  • Plant extract

  • HPLC grade methanol, acetonitrile, and water

  • Formic acid or trifluoroacetic acid (TFA)

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm)

Procedure:

  • Standard and Sample Preparation:

    • Prepare a stock solution of the this compound standard in methanol (e.g., 1 mg/mL).

    • Prepare a series of standard solutions of different concentrations by diluting the stock solution.

    • Accurately weigh the plant extract and dissolve it in methanol to a known concentration.

    • Filter all solutions through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Mobile Phase: A gradient of solvent A (water with 0.1% formic acid) and solvent B (acetonitrile with 0.1% formic acid).

    • Gradient Program: Start with a higher percentage of solvent A, and gradually increase the percentage of solvent B over time. A typical gradient might be: 0-5 min, 10% B; 5-25 min, 10-90% B; 25-30 min, 90% B; 30-35 min, 90-10% B; 35-40 min, 10% B.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25-30°C.

    • Detection Wavelength: 280 nm.

    • Injection Volume: 10-20 µL.

  • Analysis:

    • Inject the standard solutions to obtain a calibration curve by plotting peak area against concentration.

    • Inject the sample solution.

    • Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.

    • Quantify the amount of this compound in the sample using the calibration curve.

Signaling Pathways and Mechanisms of Action

This compound exerts its biological effects through the modulation of various cellular signaling pathways. Understanding these mechanisms is crucial for its potential development as a therapeutic agent.

Anti-inflammatory Pathway

This compound has demonstrated significant anti-inflammatory properties. One of the key mechanisms is its ability to inhibit the production of pro-inflammatory mediators. This is thought to occur, in part, through the modulation of the Nuclear Factor-kappa B (NF-κB) signaling pathway.

anti_inflammatory_pathway cluster_nfkb Cytoplasm LPS LPS (Inflammatory Stimulus) TLR4 TLR4 Receptor LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK IkB IκBα IKK->IkB phosphorylates & degrades NFkB NF-κB (p50/p65) NFkB_nucleus Active NF-κB (in nucleus) NFkB->NFkB_nucleus translocates Pro_inflammatory_genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2, iNOS) NFkB_nucleus->Pro_inflammatory_genes activates transcription Inflammation Inflammation Pro_inflammatory_genes->Inflammation This compound This compound This compound->IKK inhibits This compound->NFkB_nucleus inhibits translocation

Figure 1: Proposed anti-inflammatory mechanism of this compound via inhibition of the NF-κB pathway.
Apoptosis Induction in Cancer Cells

This compound has shown potential as an anticancer agent by inducing apoptosis (programmed cell death) in cancer cells. This process is often mediated through the intrinsic or mitochondrial pathway of apoptosis.

apoptosis_pathway cluster_apoptosome Apoptosome Formation This compound This compound Bcl2 Bcl-2 (Anti-apoptotic) This compound->Bcl2 inhibits Bax Bax (Pro-apoptotic) This compound->Bax activates Mitochondrion Mitochondrion Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c releases Bax->Mitochondrion forms pores Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 Apaf1->Caspase9 activates Apoptosome Apoptosome Caspase3 Caspase-3 (Executioner) Apoptosome->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis

Figure 2: Intrinsic pathway of apoptosis induced by this compound in cancer cells.
Monoamine Oxidase B (MAO-B) Inhibition

This compound has been identified as a reversible and competitive inhibitor of Monoamine Oxidase B (MAO-B), an enzyme involved in the degradation of neurotransmitters like dopamine. This suggests its potential in the management of neurodegenerative diseases such as Parkinson's disease.

maob_inhibition Dopamine Dopamine MAOB Monoamine Oxidase B (MAO-B) Dopamine->MAOB substrate DOPAC DOPAC (Inactive Metabolite) MAOB->DOPAC catalyzes degradation This compound This compound This compound->MAOB competitively inhibits

Figure 3: Competitive inhibition of MAO-B by this compound.
Experimental Workflow for Bioactivity Screening

The following diagram illustrates a general workflow for the screening of this compound's biological activities.

experimental_workflow Plant_Material Plant Material (Baphia nitida, etc.) Extraction Extraction (Maceration/Soxhlet) Plant_Material->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Fractionation Column Chromatography Crude_Extract->Fractionation Fractions Fractions Fractionation->Fractions TLC TLC Analysis Fractions->TLC Pure_Compound Pure this compound Fractions->Pure_Compound TLC->Fractions guide pooling Structural_Elucidation Structural Elucidation (NMR, MS, FTIR) Pure_Compound->Structural_Elucidation Bioassays Bioactivity Screening Pure_Compound->Bioassays Anti_inflammatory_Assay Anti-inflammatory Assays (e.g., NO inhibition in macrophages) Bioassays->Anti_inflammatory_Assay Anticancer_Assay Anticancer Assays (e.g., MTT assay on cancer cell lines) Bioassays->Anticancer_Assay Enzyme_Inhibition_Assay Enzyme Inhibition Assays (e.g., MAO-B activity) Bioassays->Enzyme_Inhibition_Assay Data_Analysis Data Analysis & Interpretation Anti_inflammatory_Assay->Data_Analysis Anticancer_Assay->Data_Analysis Enzyme_Inhibition_Assay->Data_Analysis

Figure 4: General experimental workflow for the isolation and bioactivity screening of this compound.

Conclusion

This compound, a phytochemical present in several traditionally used medicinal plants, exhibits a remarkable range of biological activities. Its anti-inflammatory, pro-apoptotic, and enzyme-inhibiting properties, supported by growing scientific evidence, underscore its potential as a lead compound for the development of novel therapeutics. The traditional knowledge surrounding these plants provides a valuable starting point for modern scientific investigation. This guide offers a foundational resource for researchers to further explore the pharmacological potential of this compound, from its extraction and quantification to the elucidation of its complex mechanisms of action at the molecular level. Further research, including in-depth preclinical and clinical studies, is warranted to fully realize the therapeutic promise of this fascinating natural product.

References

In-Silico Deep Dive: Predicting the Bioactivities of Homopterocarpin

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

This in-depth technical guide explores the predicted biological activities of homopterocarpin, a naturally occurring pterocarpan found in various plants, through a comprehensive in-silico analysis. This document is intended for researchers, scientists, and drug development professionals interested in the computational prediction of small molecule bioactivities. Here, we consolidate findings from molecular docking, ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction, and bioactivity spectrum analysis to provide a detailed overview of this compound's therapeutic potential.

Executive Summary

This compound has been the subject of several in-silico investigations, which predict a range of promising bioactivities, including anticancer, anti-inflammatory, antimicrobial, antioxidant, and antiviral effects. Computational screening has identified its potential to interact with key protein targets implicated in various diseases. This guide summarizes the quantitative data from these predictive studies, provides detailed methodologies for the key computational experiments, and visualizes the predicted mechanisms and workflows.

Predicted Bioactivities and Quantitative Data

In-silico studies have predicted several bioactivities for this compound. The quantitative data from these predictions, including binding affinities and IC50 values, are summarized below.

BioactivityProtein TargetPDB IDPredicted Binding Affinity (kcal/mol)In-Vitro IC50
Anticancer Epidermal Growth Factor Receptor (EGFR)1M17, 3RCD--
Platelet-Derived Growth Factor Receptor (PDGFR)5K5X--
Vascular Endothelial Growth Factor Receptor (VEGFR)3HNG, 4ASD, 2OH4--
Human Epidermal Growth Factor Receptor 2 (HER2)3PP0--
Antiviral SARS-CoV-2 Helicase (NSP13)6ZSL-8.2[1][2]-
Antiplasmodial Plasmodium falciparum--0.52 µg/ml[1][2]
Antioxidant ----
Antimicrobial Bacillus subtilis, Escherichia coli, Candida albicans, Staphylococcus aureus--Zone of inhibition > 1 cm for some extracts containing this compound[1][2]

Note: A hyphen (-) indicates that specific data was not available in the reviewed literature.

In-Silico Experimental Protocols

This section details the methodologies for the key in-silico experiments used to predict the bioactivities of this compound.

Molecular Docking

Molecular docking is a computational technique used to predict the binding orientation and affinity of a small molecule to a target protein.

a. Protein and Ligand Preparation:

  • Protein Structures: The three-dimensional crystal structures of target proteins were obtained from the Protein Data Bank (PDB). These structures include Epidermal Growth Factor Receptor (EGFR; PDB IDs: 1M17, 3RCD), Platelet-Derived Growth Factor Receptor (PDGFR; PDB ID: 5K5X), Vascular Endothelial Growth Factor Receptor (VEGFR; PDB IDs: 3HNG, 4ASD, 2OH4), Human Epidermal Growth Factor Receptor 2 (HER2; PDB ID: 3PP0), and SARS-CoV-2 Helicase (NSP13; PDB ID: 6ZSL). Water molecules and co-crystallized ligands were removed, and polar hydrogens and charges were added using molecular modeling software such as AutoDock Tools or Maestro (Schrödinger).

  • Ligand Structure: The 3D structure of this compound was obtained from a chemical database like PubChem or generated from its 2D structure and optimized using a suitable force field.

b. Docking Procedure:

  • Software: Molecular docking simulations were performed using software such as AutoDock Vina or PyRx.

  • Grid Box Generation: A grid box was defined to encompass the active site of the target protein. The specific coordinates and dimensions of the grid box are crucial for accurate docking and are determined based on the location of the co-crystallized ligand or through binding site prediction tools. Detailed grid parameters for each target were not consistently available in the reviewed literature.

  • Docking Algorithm: A genetic algorithm or other search algorithms were employed to explore possible binding conformations of this compound within the defined grid box.

  • Scoring Function: The binding affinity of each conformation was evaluated using a scoring function, which provides an estimate of the binding free energy (in kcal/mol). The pose with the lowest binding energy is typically considered the most favorable.

ADMET and Drug-Likeness Prediction

ADMET prediction is crucial for evaluating the pharmacokinetic and pharmacodynamic properties of a potential drug candidate.

  • Software: Web-based tools such as SwissADME and pkCSM are commonly used for this purpose.

  • Input: The canonical SMILES (Simplified Molecular Input Line Entry System) string of this compound is used as the input for these servers.

  • Predicted Parameters: A wide range of properties are predicted, including:

    • Physicochemical Properties: Molecular weight, logP (lipophilicity), topological polar surface area (TPSA), number of hydrogen bond donors and acceptors.

    • Pharmacokinetics: Gastrointestinal (GI) absorption, blood-brain barrier (BBB) permeability, P-glycoprotein substrate/inhibitor status, and cytochrome P450 (CYP) enzyme inhibition.

    • Drug-Likeness: Compliance with rules such as Lipinski's Rule of Five, which helps to assess if a compound has properties that would make it a likely orally active drug in humans.

    • Toxicity: Predictions for properties like AMES toxicity (mutagenicity) and hepatotoxicity.

Bioactivity Spectrum Prediction

This method predicts the full spectrum of biological activities of a compound based on its chemical structure.

  • Software: PASS (Prediction of Activity Spectra for Substances) Online is a widely used tool for this analysis.

  • Input: The 2D structure of this compound is provided as input.

  • Output: The software provides a list of potential biological activities with two probabilities: Pa (probability to be active) and Pi (probability to be inactive). Activities with Pa > Pi are considered possible. A Pa value greater than 0.7 suggests a high probability of the predicted activity.

Visualizations: Workflows and Signaling Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate the in-silico workflow for predicting this compound's bioactivities and a predicted signaling pathway it may modulate based on its identified targets.

In_Silico_Workflow cluster_Data_Acquisition Data Acquisition cluster_Computational_Analysis Computational Analysis cluster_Results_Interpretation Results & Interpretation cluster_Downstream_Analysis Downstream Analysis Homopterocarpin_Structure This compound Structure (SMILES/3D) Molecular_Docking Molecular Docking Homopterocarpin_Structure->Molecular_Docking ADMET_Prediction ADMET Prediction Homopterocarpin_Structure->ADMET_Prediction Bioactivity_Prediction Bioactivity Prediction (PASS) Homopterocarpin_Structure->Bioactivity_Prediction Target_Proteins Target Protein Structures (PDB) Target_Proteins->Molecular_Docking Binding_Affinity Binding Affinity & Pose Molecular_Docking->Binding_Affinity Pharmacokinetics Pharmacokinetics & Toxicity Profile ADMET_Prediction->Pharmacokinetics Activity_Spectrum Predicted Biological Activities Bioactivity_Prediction->Activity_Spectrum Pathway_Analysis Signaling Pathway Analysis Binding_Affinity->Pathway_Analysis

In-silico workflow for this compound bioactivity prediction.

MAPK_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor EGFR EGFR/VEGFR/PDGFR/HER2 Growth_Factor->EGFR Binds Ras Ras EGFR->Ras Activates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription_Factors Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription_Factors Activates This compound This compound This compound->EGFR Inhibits Cell_Proliferation Cell Proliferation, Survival, Differentiation Transcription_Factors->Cell_Proliferation Regulates

Predicted modulation of the MAPK signaling pathway by this compound.

Discussion and Future Directions

The in-silico predictions presented in this guide highlight the potential of this compound as a lead compound for the development of new therapeutics. The predicted interactions with key cancer-related targets such as EGFR, VEGFR, PDGFR, and HER2 suggest its potential as an anticancer agent. Furthermore, its predicted antiviral, antiplasmodial, antioxidant, and antimicrobial activities warrant further investigation.

It is important to emphasize that these are computational predictions and require experimental validation. Future research should focus on:

  • In-vitro and in-vivo studies: To confirm the predicted bioactivities and determine the efficacy and safety of this compound.

  • Detailed Mechanistic Studies: To elucidate the precise molecular mechanisms by which this compound exerts its biological effects, including the validation of its interaction with the predicted protein targets and its impact on downstream signaling pathways.

  • Structure-Activity Relationship (SAR) Studies: To synthesize and evaluate analogs of this compound to optimize its potency and pharmacokinetic properties.

This technical guide provides a comprehensive overview of the current in-silico understanding of this compound's bioactivities. The presented data and methodologies offer a solid foundation for researchers to further explore the therapeutic potential of this promising natural compound.

References

An In-depth Technical Guide to the Physicochemical Properties of Homopterocarpin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties of Homopterocarpin, a naturally occurring pterocarpan with significant therapeutic potential. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the detailed characteristics of this compound. The information is presented to facilitate further research and application of this compound in various scientific and medicinal fields.

Core Physicochemical Properties

This compound, with the systematic IUPAC name (6aR,11aR)-3,9-dimethoxy-6a,11a-dihydro-6H-benzofuro[3,2-c][1]benzopyran, is a pterocarpan-class isoflavonoid.[1][2] Its core structure consists of a tetracyclic system formed by the fusion of benzofuran and benzopyran rings.[1] The molecular formula of this compound is C₁₇H₁₆O₄, and it has a molecular weight of 284.31 g/mol .[1][2][3] The Chemical Abstracts Service (CAS) registry number for this compound is 606-91-7.[1]

Quantitative Physicochemical Data

The following table summarizes the key quantitative physicochemical properties of this compound.

PropertyValueSource(s)
Molecular Formula C₁₇H₁₆O₄[1][2][3]
Molecular Weight 284.31 g/mol [1][2][3]
Boiling Point 395.0 ± 42.0 °C at 760 mmHg[1]
Flash Point 140.4 ± 34.7 °C[1]
Density 1.2 ± 0.1 g/cm³[1]
LogP (calculated) 3.14[1]
Topological Polar Surface Area 36.92 Ų[1]
Hydrogen Bond Donors 0[1]
Hydrogen Bond Acceptors 4[1]
Physical Description Oil[3]

Note: The melting point for this compound is not consistently reported in the reviewed literature, with some sources describing it as an oil at room temperature.

Solubility Profile

This compound exhibits solubility in a range of organic solvents, which is a critical consideration for its extraction, purification, and formulation in preclinical and clinical studies. It is reported to be soluble in:

  • Dimethyl sulfoxide (DMSO)[1]

  • Chloroform[3]

  • Dichloromethane[3]

  • Ethyl Acetate[3]

  • Acetone[3]

The calculated LogP value of 3.14 suggests a moderate lipophilicity, indicating that this compound is likely to have good membrane permeability, a desirable characteristic for drug candidates.[1]

Experimental Protocols

Detailed experimental protocols are essential for the replication and advancement of scientific research. The following sections outline generalized methodologies for the isolation, purification, and characterization of this compound based on standard laboratory practices for natural products.

Isolation and Purification of this compound

This compound is naturally found in various plant species, including those from the genera Pterocarpus and Canavalia.[1] A general protocol for its isolation and purification from a plant source would typically involve the following steps:

  • Extraction: The dried and powdered plant material (e.g., heartwood, roots) is subjected to solvent extraction. Given this compound's solubility profile, solvents such as ethanol, methanol, or a mixture of chloroform and methanol are commonly employed. Maceration or Soxhlet extraction are typical methods used.

  • Fractionation: The crude extract is then fractionated using liquid-liquid partitioning with immiscible solvents of increasing polarity (e.g., hexane, ethyl acetate, and water). This compound, being moderately polar, is expected to partition into the ethyl acetate fraction.

  • Chromatographic Purification: The enriched fraction is further purified using chromatographic techniques.

    • Column Chromatography: Silica gel column chromatography is a standard method for the initial separation of compounds. A gradient elution system, for example, with a hexane-ethyl acetate solvent system, is used to separate fractions containing this compound.

    • Preparative High-Performance Liquid Chromatography (HPLC): For final purification to obtain high-purity this compound, preparative HPLC with a suitable stationary phase (e.g., C18) and mobile phase (e.g., methanol-water or acetonitrile-water gradient) is employed.

Spectroscopic Characterization of this compound

The structural elucidation and confirmation of this compound are achieved through a combination of spectroscopic techniques.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: A few milligrams of purified this compound are dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • ¹H NMR Spectroscopy:

    • Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher).

    • Parameters: Standard pulse sequences are used to acquire the ¹H NMR spectrum. Key parameters include the spectral width, acquisition time, relaxation delay, and number of scans. Chemical shifts are reported in parts per million (ppm) relative to a reference standard like tetramethylsilane (TMS).

  • ¹³C NMR Spectroscopy:

    • Instrument: Same as for ¹H NMR.

    • Parameters: A proton-decoupled pulse sequence is typically used to acquire the ¹³C NMR spectrum. This provides a spectrum with single lines for each unique carbon atom.

  • 2D NMR Spectroscopy: To further confirm the structure and assign all proton and carbon signals unambiguously, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are performed.

2. Mass Spectrometry (MS)

  • Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent (e.g., methanol or acetonitrile).

  • Instrumentation: A mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), coupled to a mass analyzer (e.g., Quadrupole, Time-of-Flight (TOF), or Orbitrap) is used.

  • Data Acquisition:

    • Full Scan MS: The instrument is operated in full scan mode to determine the molecular weight of this compound. The high-resolution mass spectrometry (HRMS) data provides the exact mass, which can be used to confirm the molecular formula.

    • Tandem MS (MS/MS): To obtain structural information, the molecular ion of this compound is selected and fragmented. The resulting fragmentation pattern provides valuable information about the connectivity of the atoms within the molecule.

3. UV-Visible Spectroscopy

  • Sample Preparation: A solution of this compound of known concentration is prepared in a UV-transparent solvent (e.g., ethanol or methanol).

  • Instrumentation: A UV-Vis spectrophotometer.

  • Data Acquisition: The absorbance of the solution is measured over a range of wavelengths (typically 200-400 nm). The resulting spectrum will show characteristic absorption maxima (λmax) that are indicative of the chromophores present in the this compound molecule.

Potential Signaling Pathways

While the specific molecular targets and signaling pathways of this compound are still under active investigation, its classification as a flavonoid and its demonstrated biological activities, such as antioxidant and anti-inflammatory effects, suggest potential interactions with key cellular signaling pathways. Natural compounds, including flavonoids, have been shown to modulate pathways like NF-κB, MAPK, and PI3K/Akt/mTOR.[4] Furthermore, the activation of the KEAP1/Nrf2 signaling pathway by natural compounds is a known mechanism for upregulating antioxidant enzymes.[5]

Based on the existing literature for similar compounds, the following diagrams illustrate potential signaling pathways that this compound may modulate.

G cluster_0 Pro-inflammatory Stimuli cluster_1 NF-κB Signaling Pathway Stimuli LPS, Cytokines, etc. Receptor TLR4 IKK IKK Complex Receptor->IKK Activates IκBα IκBα IKK->IκBα Phosphorylates NF-κB NF-κB (p65/p50) IκBα->NF-κB Releases Nucleus_NFkB Nucleus NF-κB->Nucleus_NFkB Translocates to Genes_NFkB Pro-inflammatory Gene Expression (COX-2, iNOS, TNF-α) Nucleus_NFkB->Genes_NFkB Induces Homopterocarpin_NFkB This compound Homopterocarpin_NFkB->IKK Inhibits? Homopterocarpin_NFkB->NF-κB Inhibits Translocation?

Caption: Potential inhibition of the NF-κB signaling pathway by this compound.

G cluster_0 Stress Stimuli cluster_1 MAPK Signaling Pathway Stress Oxidative Stress, UV Radiation MAPKKK MAPKKK (e.g., ASK1) MAPKK MAPKK (e.g., MKK3/6) MAPKKK->MAPKK Phosphorylates MAPK p38 MAPK MAPKK->MAPK Phosphorylates TF Transcription Factors (e.g., AP-1) MAPK->TF Activates Nucleus_MAPK Nucleus TF->Nucleus_MAPK Translocates to Genes_MAPK Inflammatory & Apoptotic Gene Expression Nucleus_MAPK->Genes_MAPK Induces Homopterocarpin_MAPK This compound Homopterocarpin_MAPK->MAPKKK Inhibits?

Caption: Postulated modulation of the MAPK signaling cascade by this compound.

G cluster_0 Oxidative Stress cluster_1 KEAP1/Nrf2 Signaling Pathway Oxidants ROS KEAP1_Nrf2 KEAP1-Nrf2 Complex Nrf2 Nrf2 KEAP1_Nrf2->Nrf2 Releases Nrf2 Nucleus_Nrf2 Nucleus Nrf2->Nucleus_Nrf2 Translocates to ARE Antioxidant Response Element (ARE) Nucleus_Nrf2->ARE Binds to Genes_Nrf2 Antioxidant Enzyme Gene Expression (e.g., HO-1, NQO1) ARE->Genes_Nrf2 Induces Homopterocarpin_Nrf2 This compound Homopterocarpin_Nrf2->KEAP1_Nrf2 Promotes Nrf2 Release?

Caption: Hypothesized activation of the KEAP1/Nrf2 antioxidant pathway by this compound.

This guide provides a solid foundation for understanding the physicochemical properties of this compound. Further research is warranted to fully elucidate its mechanism of action and to explore its full therapeutic potential. The provided experimental outlines can serve as a starting point for researchers aiming to work with this promising natural compound.

References

Homopterocarpin: A Phytoalexin in Plant Defense - A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Homopterocarpin, a pterocarpan-class phytoalexin, plays a crucial role in the defense mechanisms of various leguminous plants. Its synthesis is induced by pathogen attack and other stressors, contributing to the plant's innate immunity. This technical guide provides an in-depth overview of this compound's role as a phytoalexin, including its biosynthesis, mechanism of action, the signaling pathways governing its production, and its efficacy against phytopathogens. Detailed experimental protocols for its analysis and quantitative data on its biological activity are presented to facilitate further research and potential applications in agriculture and drug development.

Introduction

Phytoalexins are low molecular weight, antimicrobial compounds that are synthesized by and accumulate in plants in response to biotic or abiotic stress.[1][2] They are a key component of the plant's induced defense system.[3][4] this compound, a methylated pterocarpan, is a significant phytoalexin found in various leguminous species, including those of the genera Medicago and Trifolium. This document serves as a comprehensive technical resource on the multifaceted role of this compound in plant defense.

Biosynthesis of this compound

The biosynthesis of this compound is a multi-step enzymatic process that is part of the larger isoflavonoid pathway.[5][6][7] While the pathway for the closely related phytoalexin medicarpin has been extensively studied, the synthesis of this compound follows a parallel route, diverging at the final methylation step. The proposed biosynthetic pathway originates from the general phenylpropanoid pathway, starting with L-phenylalanine.

The key enzymatic steps leading to the pterocarpan skeleton are:

  • Isoflavone Synthase (IFS): Catalyzes the conversion of a flavanone intermediate to an isoflavone.[8]

  • Isoflavone 2'-hydroxylase (I2'H): Introduces a hydroxyl group at the 2' position of the isoflavone.[9][10]

  • Isoflavone Reductase (IFR): Reduces the double bond in the C-ring of the 2'-hydroxyisoflavone.[9][10]

  • Vestitone Reductase (VR): Reduces the keto group on the C-ring.[8][9]

  • Pterocarpan Synthase (PTS): Catalyzes the final ring closure to form the pterocarpan skeleton.[4][9][10]

This compound is then formed from its immediate precursor, demethylthis compound, through a methylation reaction.

Figure 1: Proposed Biosynthetic Pathway of this compound.

Signaling Pathways in this compound Induction

The production of pterocarpan phytoalexins like this compound is tightly regulated by a complex signaling network initiated by the recognition of pathogen-associated molecular patterns (PAMPs) or damage-associated molecular patterns (DAMPs). This recognition triggers a signaling cascade that leads to the transcriptional activation of genes encoding the biosynthetic enzymes.

Key signaling components include:

  • Mitogen-activated protein kinase (MAPK) cascades: These are central to transducing the initial defense signal.[6][11]

  • Calcium ion fluxes and reactive oxygen species (ROS) production: Act as secondary messengers to amplify the defense signal.[7]

  • Phytohormones: Jasmonic acid (JA) and salicylic acid (SA) pathways are known to be involved in the regulation of phytoalexin biosynthesis, often with complex crosstalk.[7]

The signaling cascade culminates in the activation of transcription factors, such as WRKY and MYB, which bind to the promoter regions of the biosynthetic genes and initiate their transcription.[11]

Homopterocarpin_Signaling cluster_perception Signal Perception cluster_transduction Signal Transduction cluster_response Transcriptional Response PAMPs PAMPs / DAMPs Receptor Receptor Kinase PAMPs->Receptor MAPK_cascade MAPK Cascade Receptor->MAPK_cascade Ca_ROS Ca2+ Influx & ROS Burst Receptor->Ca_ROS Hormones JA/SA Signaling MAPK_cascade->Hormones Ca_ROS->Hormones TFs Transcription Factors (e.g., WRKY, MYB) Hormones->TFs Biosynthesis_Genes This compound Biosynthesis Genes TFs->Biosynthesis_Genes Transcriptional Activation This compound This compound Accumulation Biosynthesis_Genes->this compound

Figure 2: Signaling Cascade for this compound Production.

Antifungal Activity of this compound

This compound exhibits significant antifungal activity against a range of plant pathogenic fungi. Its lipophilic nature allows it to disrupt fungal cell membranes, leading to leakage of cellular contents and ultimately, cell death.

Table 1: Antifungal Activity of this compound and its Derivatives

CompoundFungal SpeciesConcentration (µM)Inhibition (%)Reference
This compoundColletotrichum gloeosporioides70446[12][13]
This compoundColletotrichum lindemuthianum-IC50 values reported[12]
Medicarpin (Derivative 7)C. gloeosporioides & C. lindemuthianum704~100 (radial growth & spore germination)[12][13]
Derivative 8C. gloeosporioides & C. lindemuthianum704~100 (radial growth & spore germination)[12][13]

Note: Derivative 7 is medicarpin and Derivative 8 is 2'-hydroxy-4-(2-hydroxyethylsulfanyl)-7,4'-dimethoxyisoflavan.

Fungal Detoxification of this compound

Successful fungal pathogens have evolved mechanisms to detoxify phytoalexins, including this compound.[3][9] This is a critical aspect of their virulence. Common detoxification strategies include:

  • Enzymatic modification: Fungi produce enzymes that can hydroxylate, demethylate, or glycosylate the this compound molecule, rendering it less toxic.[14] For example, some fungi can demethylate this compound to the less active medicarpin.[1]

  • Active efflux: Fungal cells may employ membrane transporters to actively pump this compound out of the cell, preventing it from reaching inhibitory intracellular concentrations.[14]

Fungal_Detoxification cluster_fungus Fungal Cell Homopterocarpin_in This compound Detox_Enzymes Detoxification Enzymes (e.g., Demethylases, Hydroxylases) Homopterocarpin_in->Detox_Enzymes Efflux_Pump Efflux Pump Homopterocarpin_in->Efflux_Pump Modified_this compound Less Toxic Metabolite Detox_Enzymes->Modified_this compound Homopterocarpin_out This compound Efflux_Pump->Homopterocarpin_out Active Transport

Figure 3: Fungal Detoxification Mechanisms for this compound.

Experimental Protocols

Extraction of this compound from Plant Material (e.g., Red Clover)

This protocol is adapted from methods described for the extraction of isoflavonoids from red clover.[2][15]

  • Sample Preparation: Harvest and freeze-dry plant material (e.g., leaves, stems). Grind the dried material into a fine powder.

  • Extraction:

    • Weigh approximately 1 g of the powdered plant material into a conical flask.

    • Add 20 mL of 80% methanol.

    • Sonication-assisted extraction is recommended for 30-60 minutes at a controlled temperature (e.g., 40°C).

    • Alternatively, macerate with constant shaking for 24 hours at room temperature.

  • Filtration and Concentration:

    • Filter the extract through Whatman No. 1 filter paper.

    • Repeat the extraction process on the residue for exhaustive extraction.

    • Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.

  • Sample Clean-up (Solid-Phase Extraction - SPE):

    • Re-dissolve the dried extract in a small volume of 5% methanol.

    • Condition a C18 SPE cartridge with methanol followed by deionized water.

    • Load the sample onto the cartridge.

    • Wash the cartridge with deionized water to remove polar impurities.

    • Elute the this compound and other isoflavonoids with 100% methanol.

    • Evaporate the eluate to dryness and reconstitute in a known volume of mobile phase for HPLC analysis.

Quantification of this compound by HPLC-UV

This protocol is based on established methods for isoflavonoid analysis.[13][16][17][18][19][20][21]

  • Instrumentation: High-Performance Liquid Chromatography (HPLC) system equipped with a UV/Vis or Diode Array Detector (DAD).

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution is typically used.

    • Solvent A: Water with 0.1% formic acid or acetic acid.

    • Solvent B: Acetonitrile with 0.1% formic acid or acetic acid.

  • Gradient Program (example):

    • 0-5 min: 20% B

    • 5-30 min: Linear gradient from 20% to 80% B

    • 30-35 min: 80% B

    • 35-40 min: Linear gradient from 80% to 20% B

    • 40-45 min: 20% B (equilibration)

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10-20 µL.

  • Detection Wavelength: Monitor at the UV absorbance maximum for this compound (approximately 280-310 nm).

  • Quantification: Prepare a calibration curve using a certified standard of this compound. The concentration in the samples is determined by comparing the peak area with the calibration curve.

In Vitro Antifungal Bioassay

This is a general protocol for assessing the antifungal activity of a compound.

  • Fungal Culture: Grow the desired fungal pathogen on a suitable agar medium (e.g., Potato Dextrose Agar - PDA) until it is actively growing.

  • Preparation of Spore Suspension:

    • Flood the surface of the fungal culture with sterile distilled water containing a surfactant (e.g., 0.05% Tween 80).

    • Gently scrape the surface with a sterile loop to dislodge the spores.

    • Filter the suspension through sterile cheesecloth to remove mycelial fragments.

    • Adjust the spore concentration to a desired level (e.g., 1 x 10^5 spores/mL) using a hemocytometer.

  • Assay Setup (Broth Microdilution Method):

    • Prepare a serial dilution of this compound in a suitable solvent (e.g., DMSO) and then in a liquid growth medium (e.g., Potato Dextrose Broth - PDB).

    • In a 96-well microtiter plate, add 100 µL of the fungal spore suspension to 100 µL of each this compound dilution.

    • Include positive (fungus with no compound) and negative (medium only) controls.

  • Incubation and Assessment:

    • Incubate the plate at the optimal growth temperature for the fungus (e.g., 25-28°C) for 24-72 hours.

    • Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration of this compound that completely inhibits visible fungal growth.

    • Alternatively, measure the optical density at a suitable wavelength (e.g., 600 nm) to quantify fungal growth and calculate the percentage of inhibition.

Experimental_Workflow cluster_extraction Extraction and Purification cluster_analysis Analysis and Quantification cluster_bioassay Biological Activity Assessment Plant_Material Plant Material (e.g., Red Clover) Extraction Solvent Extraction (e.g., 80% Methanol) Plant_Material->Extraction Purification Solid-Phase Extraction (SPE) Extraction->Purification HPLC HPLC-UV Analysis Purification->HPLC Antifungal_Assay In Vitro Antifungal Assay Purification->Antifungal_Assay Quantification Quantification (vs. Standard Curve) HPLC->Quantification MIC_Determination MIC Determination Antifungal_Assay->MIC_Determination

Figure 4: General Experimental Workflow for this compound Research.

Conclusion and Future Perspectives

This compound is a vital component of the defense arsenal of many leguminous plants. Understanding its biosynthesis, regulation, and mechanism of action is crucial for developing strategies to enhance plant disease resistance. The quantitative data and detailed protocols provided in this guide offer a solid foundation for researchers to further investigate the potential of this compound and related pterocarpans in sustainable agriculture and as lead compounds for novel antifungal agents. Future research should focus on elucidating the precise regulatory mechanisms of this compound biosynthesis in different plant species and exploring the full spectrum of its biological activities.

References

Methodological & Application

Application Note: Quantitative Analysis of Homopterocarpin using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Homopterocarpin is a naturally occurring pterocarpan, a class of isoflavonoids, found in various leguminous plants such as those from the Pterocarpus and Trifolium genera. It has garnered significant interest in the scientific community due to its potential therapeutic properties, including antifungal, anti-inflammatory, and anticancer activities. Accurate and precise quantification of this compound in plant extracts, pharmaceutical formulations, and biological matrices is crucial for quality control, pharmacokinetic studies, and understanding its mechanism of action. This application note provides a detailed protocol for the quantitative analysis of this compound using a validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection.

Principle

The method employs a C18 stationary phase to separate this compound from other components in the sample matrix. A gradient elution with a mobile phase consisting of acidified water and an organic solvent allows for the efficient separation and elution of the analyte. This compound is detected and quantified based on its ultraviolet (UV) absorbance at its maximum wavelength (λmax).

Data Presentation

A summary of the quantitative data for the HPLC method for this compound quantification is presented in Table 1. This data is representative of a validated method for the analysis of this compound.

Table 1: Summary of Quantitative Data for this compound HPLC Analysis

ParameterValue
Chromatographic Conditions
HPLC ColumnC18 (250 mm x 4.6 mm, 5 µm)
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase BAcetonitrile
Gradient30% B to 70% B over 15 min
Flow Rate1.0 mL/min
Detection Wavelength286 nm
Injection Volume20 µL
Column Temperature30 °C
Validation Parameters
Retention Time (RT)Approximately 8.5 min
Linearity Range0.5 - 100 µg/mL
Correlation Coefficient (r²)> 0.999
Limit of Detection (LOD)0.1 µg/mL
Limit of Quantification (LOQ)0.3 µg/mL
Precision (%RSD)< 2%
Accuracy (Recovery)98 - 102%

Experimental Protocols

Materials and Reagents
  • This compound reference standard (purity ≥ 98%)

  • HPLC grade acetonitrile

  • HPLC grade methanol

  • Formic acid (analytical grade)

  • Ultrapure water

  • Sample containing this compound (e.g., plant extract, formulation)

Equipment
  • High-Performance Liquid Chromatography (HPLC) system equipped with:

    • Quaternary or binary pump

    • Autosampler

    • Column oven

    • Diode Array Detector (DAD) or UV-Vis Detector

  • Analytical balance

  • Volumetric flasks

  • Pipettes

  • Syringe filters (0.45 µm)

  • Ultrasonic bath

Preparation of Standard Solutions
  • Stock Standard Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions with concentrations ranging from 0.5 to 100 µg/mL by diluting the stock standard solution with the mobile phase.

Sample Preparation

The sample preparation method will vary depending on the matrix. A general procedure for a solid plant extract is provided below.

  • Accurately weigh a known amount of the plant extract (e.g., 100 mg).

  • Add a suitable volume of methanol (e.g., 10 mL) and sonicate for 15-20 minutes to ensure complete extraction of this compound.

  • Centrifuge the sample at 4000 rpm for 10 minutes.

  • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

  • Dilute the filtered sample with the mobile phase to a concentration within the linear range of the method, if necessary.

HPLC Method
  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water

    • B: Acetonitrile

  • Gradient Program:

    • 0-5 min: 30% B

    • 5-15 min: 30% B to 70% B

    • 15-20 min: 70% B

    • 20.1-25 min: 30% B (column re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Detection: 286 nm[1]

  • Injection Volume: 20 µL

  • Column Temperature: 30 °C

Data Analysis
  • Inject the standard solutions to generate a calibration curve by plotting the peak area against the concentration.

  • Inject the sample solutions.

  • Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

Mandatory Visualization

HPLC_Workflow start Start prep_standards Prepare this compound Standard Solutions start->prep_standards prep_sample Prepare Sample (e.g., Plant Extract) start->prep_sample hplc_analysis HPLC Analysis (C18 Column, Gradient Elution) prep_standards->hplc_analysis prep_sample->hplc_analysis detection UV Detection (286 nm) hplc_analysis->detection data_processing Data Processing and Quantification detection->data_processing end End data_processing->end

Caption: Experimental workflow for the quantification of this compound by HPLC.

Signaling Pathway/Logical Relationship Diagram

While this compound is studied for its biological activities, a universally accepted and detailed signaling pathway directly linked to its quantification is not applicable. The logical relationship in this context is the analytical workflow itself, as depicted in the diagram above.

Conclusion

This application note provides a robust and reliable HPLC method for the quantification of this compound. The detailed protocol and validation parameters demonstrate that the method is accurate, precise, and suitable for routine analysis in research and quality control laboratories. The provided workflow diagram offers a clear visual guide to the experimental procedure.

References

Homopterocarpin: Application Notes and Protocols for Cell-Based Anticancer Activity Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to evaluating the anticancer activity of Homopterocarpin using various cell-based assays. Detailed protocols for key experiments are provided, along with a summary of available data on its efficacy and mechanism of action.

Introduction to this compound

This compound is a natural pterocarpan, a class of isoflavonoids, found in various plants. Pterocarpans have demonstrated a range of biological activities, including anticancer properties. Emerging research suggests that this compound may exert its anticancer effects by inducing cell cycle arrest and apoptosis in cancer cells. These notes will detail the experimental procedures to investigate these effects.

Data Presentation: Anticancer Activity of Pterocarpan Derivatives

While specific quantitative data for this compound is still emerging, studies on closely related pterocarpan derivatives provide valuable insights into its potential efficacy. The following table summarizes the cytotoxic and apoptotic effects of a cytisine-pterocarpan derivative on the MDA-MB-231 human breast cancer cell line.

ParameterConditionResultReference
Cytotoxicity (IC50) MDA-MB-231 cells, 48h19.2 µM[1]
Apoptosis Rate MDA-MB-231 cells, 48h, 6.25 µM5.76 ± 2.12%[1]
MDA-MB-231 cells, 48h, 12.5 µM14.88 ± 3.37%[1]
Bax/Bcl-2 Ratio MDA-MB-231 cells, 48hIncreased[1]

Key Experimental Protocols

Cell Viability and Cytotoxicity Assay (MTT Assay)

This assay determines the effect of this compound on cancer cell viability and provides a half-maximal inhibitory concentration (IC50) value.

Workflow for MTT Assay

cluster_0 Day 1 cluster_1 Day 2 cluster_2 Day 3-4 cluster_3 Analysis seed Seed cancer cells in a 96-well plate treat Treat cells with various concentrations of this compound seed->treat add_mtt Add MTT solution and incubate treat->add_mtt solubilize Add solubilization solution add_mtt->solubilize read Read absorbance at 570 nm solubilize->read calculate Calculate cell viability and IC50 read->calculate

A brief, descriptive caption: MTT Assay Workflow for Cytotoxicity Assessment.

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, MDA-MB-231, HeLa, A549, HepG2) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.

  • Compound Treatment: Prepare a stock solution of this compound in DMSO. Dilute the stock solution with culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 25, 50, 100 µM). Replace the medium in each well with 100 µL of the medium containing the respective this compound concentration. Include a vehicle control (DMSO at the highest concentration used for dilution) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value by plotting cell viability against the log of the this compound concentration and fitting the data to a dose-response curve.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay quantifies the percentage of cells undergoing apoptosis (early and late) and necrosis following treatment with this compound.

Workflow for Apoptosis Assay

cluster_0 Cell Treatment cluster_1 Staining cluster_2 Analysis treat_cells Treat cancer cells with this compound harvest Harvest and wash cells treat_cells->harvest stain Stain with Annexin V-FITC and Propidium Iodide harvest->stain flow Analyze by flow cytometry stain->flow quantify Quantify apoptotic and necrotic cells flow->quantify

A brief, descriptive caption: Apoptosis Assay Workflow using Flow Cytometry.

Protocol:

  • Cell Treatment: Seed cancer cells in 6-well plates and treat with this compound at concentrations around the determined IC50 value for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization, and collect both adherent and floating cells. Wash the cells twice with cold PBS.

  • Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. FITC fluorescence (Annexin V) is typically detected in the FL1 channel and PI fluorescence in the FL2 or FL3 channel.

  • Data Analysis: Differentiate cell populations:

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive. Quantify the percentage of cells in each quadrant.

Cell Cycle Analysis (Propidium Iodide Staining)

This assay determines the effect of this compound on the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Workflow for Cell Cycle Analysis

cluster_0 Cell Preparation cluster_1 Staining cluster_2 Analysis treat_cells Treat cells with this compound harvest_fix Harvest and fix cells in ethanol treat_cells->harvest_fix rnase Treat with RNase A harvest_fix->rnase stain_pi Stain with Propidium Iodide rnase->stain_pi flow Analyze by flow cytometry stain_pi->flow model Model cell cycle distribution flow->model

A brief, descriptive caption: Cell Cycle Analysis Workflow via PI Staining.

Protocol:

  • Cell Treatment: Seed cancer cells and treat with this compound at various concentrations for 24-48 hours.

  • Cell Fixation: Harvest the cells, wash with PBS, and fix them in ice-cold 70% ethanol while vortexing gently. Store the fixed cells at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in PBS containing RNase A (100 µg/mL) and incubate for 30 minutes at 37°C. Add Propidium Iodide (50 µg/mL) and incubate in the dark for 15-30 minutes at room temperature.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to generate a histogram of DNA content and quantify the percentage of cells in the G0/G1, S, and G2/M phases.

Western Blot Analysis for Signaling Pathways

This technique is used to investigate the effect of this compound on the expression and phosphorylation status of key proteins involved in cancer-related signaling pathways.

Workflow for Western Blot Analysis

cluster_0 Sample Preparation cluster_1 Electrophoresis & Transfer cluster_2 Immunodetection cluster_3 Detection treat_cells Treat cells with this compound lyse Lyse cells and quantify protein treat_cells->lyse sds_page SDS-PAGE lyse->sds_page transfer Transfer to PVDF membrane sds_page->transfer block Block membrane transfer->block primary_ab Incubate with primary antibody block->primary_ab secondary_ab Incubate with HRP-conjugated secondary antibody primary_ab->secondary_ab ecl Add ECL substrate secondary_ab->ecl image Image chemiluminescence ecl->image

A brief, descriptive caption: Western Blot Workflow for Protein Analysis.

Protocol:

  • Protein Extraction: Treat cancer cells with this compound. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors. Quantify the protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with primary antibodies against target proteins overnight at 4°C. Key targets include:

      • Apoptosis: Bax, Bcl-2, Cleaved Caspase-3, Cleaved PARP.

      • PI3K/Akt Pathway: p-Akt, Akt, p-mTOR, mTOR.

      • MAPK Pathway: p-ERK, ERK, p-JNK, JNK, p-p38, p38.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Use a loading control (e.g., β-actin or GAPDH) to normalize protein levels.

Postulated Signaling Pathways for Pterocarpan Anticancer Activity

Based on studies of related compounds, this compound may exert its anticancer effects through the modulation of key signaling pathways that regulate cell survival and apoptosis.

Intrinsic Apoptosis Pathway

This compound This compound Bcl2 Bcl-2 This compound->Bcl2 Bax Bax This compound->Bax Bcl2->Bax Mitochondrion Mitochondrion Bax->Mitochondrion Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Caspase9 Caspase-9 Cytochrome_c->Caspase9 Caspase3 Caspase-3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

A brief, descriptive caption: this compound-induced intrinsic apoptosis pathway.

PI3K/Akt and MAPK Signaling Pathways

cluster_pi3k PI3K/Akt Pathway cluster_mapk MAPK Pathway This compound This compound PI3K PI3K This compound->PI3K Ras Ras This compound->Ras Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Cell_Survival Cell Survival & Proliferation mTOR->Cell_Survival Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Cell_Survival

A brief, descriptive caption: Potential inhibition of PI3K/Akt and MAPK pathways.

References

Application Notes and Protocols: Antifungal Susceptibility Testing of Homopterocarpin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Homopterocarpin, a naturally occurring pterocarpan, has demonstrated potential as an antifungal agent. This document provides detailed application notes and protocols for the antifungal susceptibility testing of this compound and its derivatives. The information herein is designed to guide researchers in the evaluation of these compounds against various fungal pathogens, with a focus on phytopathogenic fungi. The methodologies described are based on established in vitro assays and provide a framework for consistent and reproducible data generation.

Data Presentation: Quantitative Antifungal Activity

The antifungal efficacy of this compound and its derivatives has been quantified using metrics such as the half-maximal inhibitory concentration (IC50), percentage of mycelial growth inhibition, and spore germination inhibition. The following tables summarize the available quantitative data for this compound (designated as compound 1) and several of its derivatives against Colletotrichum species.

Table 1: IC50 Values of this compound and its Derivatives against Colletotrichum species. [1]

CompoundChemical Name/DescriptionIC50 (μM) vs. C. lindemuthianum (120 h)IC50 (μM) vs. C. gloeosporioides (96 h)
1 3,9-dimethoxypterocarpan (this compound) 823.1 946.1
23,9-dimethoxy-8-nitropterocarpan1000 - 18001000 - 1800
33,9-dimethoxy-2,8-dinitropterocarpan1000 - 18001000 - 1800
43,9-dimethoxy-2,8,10-trinitropterocarpan1900 - 32001900 - 3200
52,8-diamino-3,9-dimethoxypterocarpan1900 - 32001900 - 3200
63,9-dimethylcoumestan1900 - 32001900 - 3200
7MedicarpinNot ReportedNot Reported
82'-hydroxy-4-(2-hydroxyethylsulfanyl)-7,4'-dimethoxyisoflavanNot ReportedNot Reported

Table 2: In Vitro Inhibition of Mycelial Growth and Spore Germination of C. gloeosporioides by this compound and its Derivatives at 704 μM. [2][3]

CompoundChemical Name/DescriptionMycelial Growth Inhibition (%)Spore Germination Inhibition (%)
1 3,9-dimethoxypterocarpan (this compound) 46 ~46
7Medicarpin~100~100
82'-hydroxy-4-(2-hydroxyethylsulfanyl)-7,4'-dimethoxyisoflavan~100~100

Experimental Protocols

Protocol 1: Determination of Mycelial Growth Inhibition (Poisoned Food Technique)

This protocol details the poisoned food technique used to assess the inhibitory effect of this compound on the mycelial growth of filamentous fungi.

Materials:

  • Fungal culture (e.g., Colletotrichum gloeosporioides, C. lindemuthianum)

  • Potato Dextrose Agar (PDA) medium

  • This compound stock solution (in a suitable solvent like DMSO or ethanol)

  • Sterile Petri dishes (90 mm)

  • Sterile cork borer (5 mm diameter)

  • Incubator

Procedure:

  • Prepare PDA medium according to the manufacturer's instructions and autoclave.

  • Cool the molten PDA to 45-50°C.

  • Add the appropriate volume of this compound stock solution to the molten PDA to achieve the desired final concentrations (e.g., ranging from 35 to 704 μM). Ensure the solvent concentration is consistent across all plates, including the control.

  • Prepare a solvent control plate containing only the solvent at the same concentration used for the test compounds.

  • Pour the PDA-homopterocarpin mixture and the control medium into sterile Petri dishes and allow them to solidify.

  • From the periphery of an actively growing fungal culture, take a 5 mm mycelial plug using a sterile cork borer.

  • Place the mycelial plug, mycelium-side down, in the center of each prepared Petri dish.

  • Seal the Petri dishes with parafilm and incubate at the optimal temperature for the test fungus (e.g., 25-28°C) in the dark.

  • Measure the radial growth of the fungal colony at regular intervals (e.g., every 24 hours) until the fungus in the control plate reaches the edge of the dish.

  • Calculate the percentage of mycelial growth inhibition using the following formula: % Inhibition = [(dc - dt) / dc] * 100 where dc is the average diameter of the fungal colony in the control plate and dt is the average diameter of the fungal colony in the treated plate.

Protocol 2: Determination of Spore Germination Inhibition

This protocol describes the method to evaluate the effect of this compound on the germination of fungal spores.

Materials:

  • Fungal culture producing spores (e.g., C. gloeosporioides)

  • Sterile distilled water or a suitable buffer

  • This compound stock solution

  • Microscope slides or microtiter plates

  • Humid chamber

  • Microscope

Procedure:

  • Harvest spores from a mature fungal culture by flooding the plate with sterile distilled water and gently scraping the surface.

  • Filter the spore suspension through sterile cheesecloth to remove mycelial fragments.

  • Adjust the spore concentration to a final density of approximately 1 x 10^6 spores/mL using a hemocytometer.

  • Prepare different concentrations of this compound in a suitable liquid medium or buffer that supports spore germination.

  • Mix the spore suspension with the this compound solutions (and a solvent control) in equal volumes.

  • Pipette a small aliquot (e.g., 20 μL) of each mixture onto a sterile microscope slide or into the wells of a microtiter plate.

  • Incubate the slides/plates in a humid chamber at the optimal temperature for germination (e.g., 25-28°C) for a period sufficient for germination to occur in the control (e.g., 12-24 hours).

  • Observe at least 100 spores per replicate under a microscope to determine the percentage of germinated spores. A spore is considered germinated if the germ tube is at least twice the length of the spore.

  • Calculate the percentage of spore germination inhibition using the following formula: % Inhibition = [(gc - gt) / gc] * 100 where gc is the percentage of germinated spores in the control and gt is the percentage of germinated spores in the treatment.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the in vitro antifungal susceptibility testing of this compound.

Antifungal_Susceptibility_Workflow cluster_prep Preparation cluster_assays Antifungal Assays cluster_analysis Data Analysis This compound This compound Stock Solution PoisonedFood Mycelial Growth Inhibition (Poisoned Food Technique) This compound->PoisonedFood SporeGermination Spore Germination Inhibition This compound->SporeGermination FungalCulture Active Fungal Culture FungalCulture->PoisonedFood FungalCulture->SporeGermination Media Growth Medium (e.g., PDA) Media->PoisonedFood Measurement Measure Radial Growth / Count Germinated Spores PoisonedFood->Measurement SporeGermination->Measurement Calculation Calculate % Inhibition Measurement->Calculation IC50 Determine IC50 Calculation->IC50

Caption: Workflow for in vitro antifungal susceptibility testing.

Postulated Signaling Pathway

While the precise signaling pathways affected by this compound are not yet fully elucidated, many antifungal compounds that interact with the fungal cell membrane can trigger stress response pathways. The Cell Wall Integrity (CWI) pathway is a critical signaling cascade for maintaining cellular homeostasis in response to cell surface stress. The following diagram illustrates a generalized CWI pathway that could be activated by membrane-disrupting agents.

CWI_Pathway cluster_membrane Cell Membrane cluster_pathway Cell Wall Integrity (CWI) Pathway cluster_response Cellular Response This compound This compound MembraneStress Membrane Stress / Damage This compound->MembraneStress Sensors Cell Surface Sensors (e.g., Wsc1, Mid2) MembraneStress->Sensors Rho1 Rho1-GTP Sensors->Rho1 PKC1 Protein Kinase C (Pkc1) Rho1->PKC1 MAPKKK MAPKKK (Bck1) PKC1->MAPKKK MAPKK MAPKK (Mkk1/2) MAPKKK->MAPKK MAPK MAPK (Slt2/Mpk1) MAPKK->MAPK TranscriptionFactors Transcription Factors (e.g., Rlm1, Swi4/Swi6) MAPK->TranscriptionFactors GeneExpression Gene Expression TranscriptionFactors->GeneExpression CellWallRepair Cell Wall Synthesis & Repair GeneExpression->CellWallRepair

References

Total Synthesis of Homopterocarpin: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this document provides detailed application notes and protocols for the total synthesis of Homopterocarpin, a naturally occurring pterocarpan with potential biological activities. The methodologies presented are based on established synthetic routes, offering a comprehensive guide for the laboratory synthesis of this complex molecule.

Introduction

This compound, a pterocarpan found in various plant species, has attracted significant interest from the scientific community due to its potential therapeutic properties. As a member of the isoflavonoid family, it shares a core structure with many biologically active compounds. The total synthesis of this compound is a key area of research, enabling access to sufficient quantities for further biological evaluation and the generation of novel analogs for drug discovery programs. This document outlines two distinct and effective methodologies for the total synthesis of (±)-Homopterocarpin.

Methodology 1: Classical Synthesis via Chromanocoumaran Intermediate

This classical approach, pioneered by Suginome and Iwadare in 1966, follows a plausible biogenetic pathway and remains a fundamental strategy for the synthesis of the pterocarpan skeleton.[1][2] The key steps involve the construction of a chromanocoumaran core followed by appropriate functional group manipulations.

Experimental Workflow: Classical Synthesis

classical_synthesis start Starting Materials step1 Step 1: Synthesis of 2'-Hydroxy-4',7-dimethoxyisoflavone start->step1 step2 Step 2: Reduction to Isoflavanone step1->step2 step3 Step 3: Further Reduction to Isoflavan-4-ol step2->step3 step4 Step 4: Cyclization to (±)-Homopterocarpin step3->step4 end (±)-Homopterocarpin step4->end

Caption: Workflow for the classical synthesis of (±)-Homopterocarpin.

Experimental Protocol: Classical Synthesis

Step 1: Synthesis of 2'-Hydroxy-4',7-dimethoxyisoflavone

  • To a solution of 2,4-dihydroxy-4'-methoxy-deoxybenzoin (10 g) in pyridine (50 mL), add ethyl orthoformate (25 mL) and piperidine (1 mL).

  • Reflux the mixture for 8 hours.

  • Pour the cooled reaction mixture into ice-cold hydrochloric acid (10%).

  • Collect the precipitated solid by filtration, wash with water, and recrystallize from ethanol to yield 2'-hydroxy-4',7-dimethoxyisoflavone.

Step 2: Reduction to 2'-Hydroxy-4',7-dimethoxyisoflavanone

  • Dissolve the isoflavone (5 g) in a mixture of ethanol (100 mL) and tetrahydrofuran (50 mL).

  • Add sodium borohydride (1 g) portion-wise at 0 °C.

  • Stir the reaction mixture at room temperature for 4 hours.

  • Acidify with dilute acetic acid and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the isoflavanone.

Step 3: Further Reduction to 2'-Hydroxy-4',7-dimethoxyisoflavan-4-ol

  • To a solution of the isoflavanone (3 g) in methanol (75 mL), add sodium borohydride (0.5 g) at 0 °C.

  • Stir the mixture for 2 hours at room temperature.

  • Quench the reaction with acetone and remove the solvent in vacuo.

  • Partition the residue between water and ethyl acetate.

  • Dry the organic layer and concentrate to give the crude isoflavan-4-ol, which is used in the next step without further purification.

Step 4: Cyclization to (±)-Homopterocarpin

  • Reflux a solution of the crude isoflavan-4-ol (2 g) in 50% aqueous acetic acid (50 mL) for 1 hour.[1]

  • Cool the reaction mixture and extract with diethyl ether.

  • Wash the ethereal solution with sodium bicarbonate solution and water.

  • Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent.

  • Purify the residue by chromatography on silica gel (eluent: benzene) to afford (±)-Homopterocarpin.

Methodology 2: PIFA-Mediated Oxidative Rearrangement of a Chalcone

A more contemporary approach involves the use of a hypervalent iodine reagent, phenyliodine(III) bis(trifluoroacetate) (PIFA), to induce an oxidative rearrangement of a suitably substituted chalcone. This method can be more efficient for certain substrates.

Experimental Workflow: PIFA-Mediated Synthesis

pifa_synthesis start Chalcone Precursor step1 Step 1: Oxidative Rearrangement with PIFA start->step1 step2 Step 2: Reduction of Intermediate step1->step2 step3 Step 3: Cyclization and Deprotection step2->step3 end (±)-Homopterocarpin step3->end

Caption: Workflow for the PIFA-mediated synthesis of (±)-Homopterocarpin.

Experimental Protocol: PIFA-Mediated Synthesis

Step 1: Oxidative Rearrangement of 2,2'-Bis(benzyloxy)-4'-methoxychalcone

  • To a solution of the chalcone (1 g) in trimethyl orthoformate (20 mL), add a solution of PIFA (1.1 equivalents) in trimethyl orthoformate (10 mL) dropwise at 0 °C.

  • Stir the reaction mixture at room temperature for 2 hours.

  • Quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Extract the product with dichloromethane.

  • Wash the organic layer with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by column chromatography to yield the rearranged isoflavone precursor.

Step 2: Reduction of the Intermediate

  • Dissolve the product from Step 1 (0.5 g) in a mixture of methanol (10 mL) and tetrahydrofuran (5 mL).

  • Add sodium borohydride (0.1 g) at 0 °C and stir for 2 hours at room temperature.

  • Work up the reaction as described in Methodology 1, Step 2, to obtain the corresponding alcohol.

Step 3: Cyclization and Deprotection to (±)-Homopterocarpin

  • Treat the alcohol from Step 2 (0.3 g) with boron trifluoride etherate (0.2 mL) in dry dichloromethane (10 mL) at 0 °C for 30 minutes to effect cyclization.

  • Quench the reaction with water and extract with dichloromethane.

  • Dry the organic layer and concentrate.

  • Dissolve the residue in a mixture of ethyl acetate (15 mL) and ethanol (5 mL).

  • Add 10% Pd/C (50 mg) and hydrogenate the mixture at atmospheric pressure until the debenzylation is complete (monitored by TLC).

  • Filter the catalyst and concentrate the filtrate.

  • Purify the product by chromatography to obtain (±)-Homopterocarpin.

Quantitative Data Summary

StepMethodologyStarting MaterialProductYield (%)Melting Point (°C)
Isoflavone SynthesisClassical2,4-dihydroxy-4'-methoxy-deoxybenzoin2'-Hydroxy-4',7-dimethoxyisoflavone~75245-247
Final CyclizationClassical2'-Hydroxy-4',7-dimethoxyisoflavan-4-ol(±)-Homopterocarpin70[1]127-129
Oxidative RearrangementPIFA-mediated2,2'-Bis(benzyloxy)-4'-methoxychalconeRearranged Isoflavone33-56N/A
Final Cyclization/DeprotectionPIFA-mediatedDebenzylated cyclized intermediate(±)-Homopterocarpin~42128-130

Note: Yields are indicative and may vary based on experimental conditions and scale.

Spectroscopic Data for (±)-Homopterocarpin

TypeData
¹H NMR τ = 2.7-3.7 (m, 6H, aromatic), 4.54 (d, 1H, J=6.0 Hz, H-11a), 5.65-5.92 (m, 1H, H-6a), 6.27 and 6.30 (s, 6H, 2 x -OCH₃), 5.75-6.54 (m, 2H, H-6).[1]
IR (KBr) ν_max: 1620, 1590, 1500, 1460, 1280, 1160, 1030 cm⁻¹
UV (EtOH) λ_max: 285 nm (log ε 3.89), 280 nm (log ε 3.86)

Conclusion

The total synthesis of this compound can be successfully achieved through multiple synthetic routes. The classical methodology provides a robust and well-documented pathway, while the PIFA-mediated approach offers a more modern alternative that may be advantageous for the synthesis of certain analogs. The detailed protocols and comparative data presented herein serve as a valuable resource for researchers in natural product synthesis and medicinal chemistry, facilitating the exploration of this compound's biological potential.

References

Application Notes and Protocols for Homopterocarpin in Monoamine Oxidase-B Inhibition Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of homopterocarpin as a selective inhibitor of monoamine oxidase-B (MAO-B). The information is intended to guide researchers in designing and conducting experiments to evaluate the potential of this compound in the context of neurodegenerative diseases, such as Parkinson's disease.

Introduction

Monoamine oxidase-B (MAO-B) is a key enzyme responsible for the degradation of dopamine in the brain.[1][2] Inhibition of MAO-B can increase dopamine levels, which is a therapeutic strategy for managing the symptoms of Parkinson's disease.[1][3] this compound, an isoflavonoid isolated from sources like Canavalia lineata and Pterocarpus erinaceus, has been identified as a potent, reversible, and competitive inhibitor of human MAO-B (hMAO-B).[1][4][5][6] This document outlines the key findings, experimental protocols, and potential applications of this compound in MAO-B inhibition studies.

Quantitative Data Summary

The inhibitory activity of this compound against human monoamine oxidase A (hMAO-A) and B (hMAO-B) has been quantified, demonstrating its potential as a selective MAO-B inhibitor.

ParameterValueEnzymeReference
IC50 0.72 µMhMAO-B[1][4][5]
1.49 µMhMAO-A[1]
Ki 0.21 µMhMAO-B[1][4][6]
Selectivity Index (SI) 2.07 (for MAO-B over MAO-A)hMAO-A/hMAO-B[1][5]
Binding Affinity (Molecular Docking) -7.7 kcal/molhMAO-B[1][5][6]
-7.1 kcal/molhMAO-A[1][5][6]

Signaling Pathway

Dopamine Degradation by MAO-B

MAO-B is a mitochondrial enzyme that plays a crucial role in the catabolism of dopamine. This process, which occurs through oxidative deamination, leads to the production of hydrogen peroxide (H2O2) and ammonia, contributing to oxidative stress.[1] The inhibition of MAO-B by this compound can block this pathway, thereby increasing the concentration of dopamine in the substantia nigra.[1]

Dopamine_Degradation_Pathway Dopamine Dopamine MAOB MAO-B Dopamine->MAOB Oxidative Deamination DOPAL DOPAL MAOB->DOPAL H2O2 H₂O₂ (Oxidative Stress) MAOB->H2O2 This compound This compound This compound->MAOB Inhibition

Caption: Dopamine degradation pathway and the inhibitory action of this compound.

Experimental Protocols

Human Monoamine Oxidase (hMAO) Inhibition Assay

This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of this compound against hMAO-A and hMAO-B.

Experimental Workflow:

MAO_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay cluster_detection Detection & Analysis Enzyme Prepare hMAO-A and hMAO-B solutions Incubate_EI Pre-incubate enzyme with this compound Enzyme->Incubate_EI Inhibitor Prepare serial dilutions of this compound Inhibitor->Incubate_EI Substrate Prepare substrate solutions (kynuramine for hMAO-A, benzylamine for hMAO-B) Add_Substrate Initiate reaction by adding substrate Substrate->Add_Substrate Incubate_EI->Add_Substrate Incubate_Reaction Incubate at 37°C Add_Substrate->Incubate_Reaction Stop_Reaction Stop reaction (e.g., with NaOH) Incubate_Reaction->Stop_Reaction Measure_Fluorescence Measure fluorescence to determine product formation Stop_Reaction->Measure_Fluorescence Calculate_IC50 Calculate IC50 values Measure_Fluorescence->Calculate_IC50

Caption: Workflow for determining the IC50 of this compound against hMAO enzymes.

Methodology:

  • Enzyme and Inhibitor Preparation: Recombinant human MAO-A and MAO-B are used. Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO) and perform serial dilutions to obtain a range of concentrations.

  • Assay Procedure:

    • In a 96-well plate, add the enzyme solution to each well.

    • Add different concentrations of this compound to the wells.

    • Pre-incubate the enzyme and inhibitor mixture.

    • Initiate the reaction by adding the respective substrates (kynuramine for hMAO-A and benzylamine for hMAO-B).

    • Incubate the reaction mixture at 37°C.

    • Stop the reaction by adding a strong base (e.g., 2N NaOH).

  • Detection: The product of the reaction can be measured fluorometrically.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Enzyme Kinetics and Reversibility Studies

These studies are crucial for understanding the mechanism of inhibition (e.g., competitive, non-competitive) and whether the inhibitor binds reversibly or irreversibly.

Methodology for Kinetic Studies:

  • Perform the hMAO-B inhibition assay as described above, but vary the substrate concentration at fixed concentrations of this compound (e.g., 0.5x, 1x, and 2x the IC50 value).[1][7]

  • Measure the initial reaction velocities.

  • Generate Lineweaver-Burk plots to determine the type of inhibition and the inhibition constant (Ki).[1]

Methodology for Reversibility Studies:

  • Pre-incubate hMAO-B with a concentration of this compound that causes significant inhibition (e.g., 2x IC50).[5][7]

  • Use reference reversible (e.g., lazabemide) and irreversible (e.g., pargyline) inhibitors as controls.[5][7]

  • Subject the enzyme-inhibitor mixture to dialysis against a large volume of buffer to remove the unbound inhibitor.

  • Measure the residual activity of the dialyzed enzyme. A recovery of enzyme activity after dialysis indicates reversible inhibition.[1]

Cytotoxicity Assay

This assay evaluates the toxicity of this compound against different cell lines, including neuronal cells, to assess its safety profile.

Experimental Workflow:

Cytotoxicity_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay & Analysis Seed_Cells Seed cells (e.g., SH-SY5Y, MDCK, HL-60) in a 96-well plate Treat_Cells Treat cells with this compound for a specified duration (e.g., 24-48 hours) Seed_Cells->Treat_Cells Prepare_Compound Prepare serial dilutions of this compound Prepare_Compound->Treat_Cells Add_Reagent Add viability reagent (e.g., MTT, MTS, or resazurin) Treat_Cells->Add_Reagent Incubate Incubate to allow for color/fluorescence development Add_Reagent->Incubate Measure_Absorbance Measure absorbance or fluorescence Incubate->Measure_Absorbance Calculate_Viability Calculate cell viability (%) Measure_Absorbance->Calculate_Viability

Caption: General workflow for assessing the cytotoxicity of this compound.

Methodology (MTT Assay Example):

  • Cell Culture: Culture cells such as SH-SY5Y (neuroblastoma), MDCK (normal kidney), and HL-60 (leukemia) in appropriate media.[1][6]

  • Cell Seeding: Seed the cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of this compound for 24 to 48 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 1-4 hours at 37°C.[8]

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.[8]

  • Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Express the results as a percentage of cell viability relative to the untreated control.

Neuroprotective Effect Assay

This assay investigates the ability of this compound to protect neuronal cells from neurotoxin-induced cell death.

Methodology:

  • Cell Culture: Culture a neuronal cell line, such as HT22 or SH-SY5Y.[9][10]

  • Pre-treatment: Pre-treat the cells with different concentrations of this compound for a specified period.

  • Induction of Neurotoxicity: Induce neuronal cell death by adding a neurotoxin, such as glutamate or 6-hydroxydopamine (6-OHDA).[9]

  • Co-incubation: Co-incubate the cells with this compound and the neurotoxin.

  • Assessment of Cell Viability: Determine cell viability using methods like the MTT assay. An increase in cell viability in the presence of this compound indicates a neuroprotective effect.[10]

  • Mechanistic Studies (Optional): To further investigate the mechanism of neuroprotection, measure markers of oxidative stress (e.g., reactive oxygen species levels) and apoptosis (e.g., caspase activity).[9][11]

Conclusion

This compound presents a promising scaffold for the development of therapeutic agents targeting MAO-B for the treatment of neurodegenerative disorders. The protocols and data presented here provide a solid foundation for further investigation into its pharmacological properties and mechanism of action. Researchers are encouraged to adapt and optimize these protocols based on their specific experimental needs and available resources.

References

Application of Homopterocarpin in Neuroprotective Research

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Homopterocarpin, a pterocarpan-class isoflavonoid isolated from plants of the Pterocarpus genus, notably Pterocarpus erinaceus, has emerged as a promising candidate for neuroprotective research. Traditionally, extracts from these plants have been used in folk medicine for various ailments.[1] Modern scientific investigations have begun to unveil the molecular mechanisms underlying the therapeutic potential of its constituents. This compound, in particular, has demonstrated significant biological activities, including antioxidant and monoamine oxidase-B (MAO-B) inhibitory effects, which are highly relevant to the pathology of neurodegenerative diseases such as Parkinson's and Alzheimer's disease.[2][3]

This document provides detailed application notes and experimental protocols for investigating the neuroprotective effects of this compound. It is intended to guide researchers in exploring its therapeutic potential through in vitro and in vivo models of neurodegeneration.

Known Biological Activities and Neuroprotective Potential

This compound's neuroprotective potential stems from several key biological activities:

  • Monoamine Oxidase-B (MAO-B) Inhibition: this compound is a potent, competitive, and reversible inhibitor of human MAO-B.[2][3] MAO-B is a key enzyme in the degradation of dopamine, and its inhibition can increase dopamine levels in the brain, a primary therapeutic strategy in Parkinson's disease.[4] Increased MAO-B activity is also associated with oxidative stress and the formation of amyloid plaques in Alzheimer's disease.[5]

  • Antioxidant Properties: this compound has demonstrated antioxidant effects, which are crucial for neuroprotection as oxidative stress is a major contributor to neuronal damage in various neurodegenerative disorders.[1][2]

  • Anti-Inflammatory Potential: While direct evidence for this compound is emerging, other compounds from Pterocarpus erinaceus like friedelin and lupeol possess anti-inflammatory properties.[6][7][8] Neuroinflammation, mediated by microglia, is a critical component in the progression of neurodegenerative diseases.[9]

Quantitative Data

The following table summarizes the known quantitative data for this compound's biological activity.

ParameterValueSource
MAO-B Inhibition
IC50 (human MAO-B)0.72 µM[3]
Ki (human MAO-B)0.21 µM[3]
Other Compounds from Pterocarpus erinaceus
EpicatechinAntioxidant, Anti-inflammatory[1]
FriedelinAnti-inflammatory[6][7][8]
LupeolAnti-inflammatory[1]

Proposed Neuroprotective Mechanisms and Signaling Pathways

Based on its known activities, this compound is hypothesized to exert neuroprotective effects through multiple pathways.

This compound This compound MAOB MAO-B This compound->MAOB Inhibits Neuroinflammation Neuroinflammation This compound->Neuroinflammation Inhibits (Hypothesized) Keap1 Keap1 This compound->Keap1 Inhibits (Hypothesized) ROS_General Oxidative Stress (ROS) This compound->ROS_General Scavenges (Antioxidant) Protein_Aggregation Protein Aggregation (α-synuclein, Aβ) This compound->Protein_Aggregation Inhibits (Hypothesized) Dopamine Dopamine Degradation MAOB->Dopamine Causes ROS_MAOB ROS MAOB->ROS_MAOB Produces Neuronal_Survival Neuronal Survival and Function Dopamine->Neuronal_Survival ROS_MAOB->Neuronal_Survival Microglia Activated Microglia Neuroinflammation->Microglia Proinflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) Microglia->Proinflammatory_Cytokines Proinflammatory_Cytokines->Neuronal_Survival Nrf2 Nrf2 Keap1->Nrf2 Inhibits ARE ARE Nrf2->ARE Activates Antioxidant_Enzymes Antioxidant Enzymes (HO-1, NQO1) ARE->Antioxidant_Enzymes Induces Antioxidant_Enzymes->ROS_General Reduces ROS_General->Neuronal_Survival Protein_Aggregation->Neuronal_Survival

Caption: Proposed neuroprotective signaling pathways of this compound.

Experimental Workflow

A general workflow for investigating the neuroprotective effects of this compound is outlined below.

start Start invitro In Vitro Studies start->invitro sub_invitro1 MAO-B Inhibition Assay invitro->sub_invitro1 sub_invitro2 Neuronal Cell Viability Assay (e.g., MTT, LDH) invitro->sub_invitro2 sub_invitro3 Antioxidant Capacity Assays (e.g., ROS measurement) invitro->sub_invitro3 sub_invitro4 Anti-inflammatory Assay (Microglia) invitro->sub_invitro4 sub_invitro5 Nrf2 Activation Assay (Western Blot) invitro->sub_invitro5 sub_invitro6 Protein Aggregation Assays (ThT, ELISA) invitro->sub_invitro6 invivo In Vivo Studies (Animal Models of Neurodegeneration) sub_invitro1->invivo sub_invitro2->invivo sub_invitro3->invivo sub_invitro4->invivo sub_invitro5->invivo sub_invitro6->invivo sub_invivo1 Behavioral Tests invivo->sub_invivo1 sub_invivo2 Histopathological Analysis invivo->sub_invivo2 sub_invivo3 Biochemical Analysis (Neurotransmitter levels, Oxidative stress markers) invivo->sub_invivo3 end Conclusion on Neuroprotective Efficacy sub_invivo1->end sub_invivo2->end sub_invivo3->end

Caption: Experimental workflow for this compound neuroprotection studies.

Experimental Protocols

In Vitro MAO-B Inhibition Assay

This protocol is to confirm and quantify the MAO-B inhibitory activity of this compound.

Materials:

  • This compound

  • Human recombinant MAO-B

  • Kynuramine (substrate)

  • 4-Hydroxyquinoline (standard)

  • Potassium phosphate buffer

  • 96-well microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare a stock solution of this compound in DMSO.

  • In a 96-well plate, add potassium phosphate buffer, human recombinant MAO-B, and various concentrations of this compound.

  • Pre-incubate the mixture at 37°C for 15 minutes.

  • Initiate the reaction by adding kynuramine.

  • Incubate at 37°C for 30 minutes.

  • Stop the reaction by adding NaOH.

  • Measure the fluorescence of the product, 4-hydroxyquinoline, at an excitation wavelength of 310 nm and an emission wavelength of 400 nm.

  • Calculate the percentage of inhibition and determine the IC50 value.

Neuronal Cell Viability Assay under Oxidative Stress

This protocol assesses the protective effect of this compound on neuronal cells against oxidative stress-induced cell death.

Materials:

  • SH-SY5Y or PC12 neuronal cell line

  • This compound

  • 6-hydroxydopamine (6-OHDA) or H₂O₂ (oxidative stressor)

  • Cell culture medium (e.g., DMEM/F12)

  • Fetal bovine serum (FBS)

  • MTT reagent

  • LDH cytotoxicity assay kit

  • 96-well cell culture plates

Procedure:

  • Seed neuronal cells in a 96-well plate and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of this compound for 24 hours.

  • Induce oxidative stress by adding 6-OHDA or H₂O₂ to the cell culture medium and incubate for another 24 hours.

  • MTT Assay:

    • Add MTT reagent to each well and incubate for 4 hours.

    • Add solubilization solution (e.g., DMSO) and measure the absorbance at 570 nm.

  • LDH Assay:

    • Collect the cell culture supernatant.

    • Perform the LDH assay according to the manufacturer's instructions and measure the absorbance.

  • Calculate cell viability and cytotoxicity percentages.

Anti-Inflammatory Assay in Microglial Cells

This protocol evaluates the ability of this compound to suppress the inflammatory response in microglia.

Materials:

  • BV-2 microglial cell line

  • This compound

  • Lipopolysaccharide (LPS)

  • Griess reagent

  • ELISA kits for TNF-α and IL-6

  • Cell culture medium and supplements

Procedure:

  • Seed BV-2 cells in a 24-well plate.

  • Pre-treat the cells with this compound for 1 hour.

  • Stimulate the cells with LPS for 24 hours.

  • Collect the cell culture supernatant.

  • Nitric Oxide (NO) Measurement:

    • Use the Griess reagent to measure the nitrite concentration in the supernatant as an indicator of NO production.

  • Cytokine Measurement:

    • Use ELISA kits to quantify the levels of TNF-α and IL-6 in the supernatant.

  • Analyze the data to determine the anti-inflammatory effect of this compound.

Nrf2 Nuclear Translocation Assay (Western Blot)

This protocol investigates if this compound activates the Nrf2 antioxidant pathway.

Materials:

  • Neuronal or microglial cells

  • This compound

  • Nuclear and cytoplasmic extraction kit

  • Primary antibodies (anti-Nrf2, anti-Lamin B, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Western blot reagents and equipment

Procedure:

  • Treat cells with this compound for various time points.

  • Isolate nuclear and cytoplasmic protein fractions using a commercial kit.[10]

  • Determine protein concentrations using a BCA assay.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane and incubate with primary antibodies against Nrf2, Lamin B (nuclear marker), and β-actin (cytoplasmic marker).[10]

  • Incubate with HRP-conjugated secondary antibodies.

  • Visualize the protein bands using an ECL detection system.

  • Quantify the band intensities to determine the extent of Nrf2 translocation to the nucleus.

α-Synuclein Aggregation Assay (Thioflavin T)

This protocol assesses the ability of this compound to inhibit the aggregation of α-synuclein, a key pathological event in Parkinson's disease.

Materials:

  • Recombinant human α-synuclein monomer

  • This compound

  • Thioflavin T (ThT)

  • Phosphate-buffered saline (PBS)

  • 96-well black plate with a clear bottom

  • Shaking incubator and fluorescence plate reader

Procedure:

  • Prepare a solution of α-synuclein monomer in PBS.

  • In a 96-well plate, mix the α-synuclein solution with various concentrations of this compound.[2][11]

  • Add ThT to each well.

  • Seal the plate and incubate at 37°C with continuous shaking to induce aggregation.[11]

  • Measure the ThT fluorescence (excitation ~450 nm, emission ~485 nm) at regular intervals.[11]

  • Plot the fluorescence intensity over time to monitor the aggregation kinetics and determine the inhibitory effect of this compound.

Amyloid-β (Aβ) Aggregation Assay (ELISA)

This protocol evaluates the effect of this compound on the aggregation of Aβ peptides, a hallmark of Alzheimer's disease.

Materials:

  • Synthetic Aβ1-42 peptide

  • This compound

  • ELISA kit for human Aβ1-42 (aggregated form)

  • Assay buffer

Procedure:

  • Prepare a solution of Aβ1-42 peptide in an appropriate buffer to promote aggregation.

  • Incubate the Aβ1-42 solution with and without various concentrations of this compound at 37°C for 24-48 hours.

  • Perform the sandwich ELISA according to the manufacturer's protocol to quantify the amount of aggregated Aβ1-42.[12][13][14][15][16]

  • Analyze the data to determine if this compound inhibits Aβ aggregation.

Conclusion

This compound presents a compelling profile for a neuroprotective agent, primarily through its potent MAO-B inhibitory and antioxidant activities. The provided protocols offer a comprehensive framework for researchers to systematically investigate its efficacy in cellular models of neurodegeneration. Positive outcomes from these in vitro studies would provide a strong rationale for advancing this compound into in vivo animal models of Parkinson's and Alzheimer's diseases to further explore its therapeutic potential. The multi-target nature of this compound, potentially addressing oxidative stress, neuroinflammation, and neurotransmitter metabolism, makes it a particularly attractive candidate for the development of novel therapies for complex neurodegenerative disorders.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Homopterocarpin Extraction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the extraction of homopterocarpin from plant materials.

Frequently Asked Questions (FAQs)

Q1: What are the most common plant sources for this compound extraction?

This compound is primarily found in plants of the Pterocarpus genus, such as Pterocarpus santalinus and Pterocarpus dalbergioides.[1] Other known sources include Platymiscium floribundum and Erycibe expansa.[1]

Q2: What are the key chemical properties of this compound to consider during extraction?

This compound is a moderately lipophilic molecule.[2] It is soluble in solvents like dimethyl sulfoxide (DMSO), chloroform, dichloromethane, ethyl acetate, and acetone.[2][3] It has a calculated boiling point of 395.0 ± 42.0°C and is moderately stable at high temperatures.[2] For storage, it is recommended to keep it at 0°C for short-term and -20°C for long-term use to prevent degradation.[2]

Q3: Which extraction method generally gives the highest yield of this compound?

Based on available data, ultrasonic-assisted extraction has been shown to yield a higher relative content of this compound compared to Soxhlet extraction when using a benzene-ethanol solvent system.[4][5] Modern methods like microwave-assisted extraction (MAE) have also been noted for their efficiency in extracting similar compounds.

Q4: How can I quantify the amount of this compound in my extract?

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most common and reliable methods for the quantification of this compound.[4][5] These techniques allow for the separation and identification of individual compounds within a complex plant extract.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the extraction and purification of this compound.

Low Extraction Yield
Potential Cause Troubleshooting Steps
Inappropriate Solvent Choice This compound has moderate polarity. Ensure the solvent used matches this polarity. A mixture of polar and non-polar solvents, such as benzene-ethanol (2:1 v/v), has been shown to be effective.[4][5] For other isoflavonoids, ethanol/water mixtures have also proven efficient.[6] Experiment with different solvent systems to find the optimal one for your plant material.
Insufficient Extraction Time or Temperature Extraction efficiency is influenced by time and temperature. For ultrasonic extraction, a duration of 2 hours repeated three times has been used successfully.[5] For Soxhlet extraction, a 6-hour duration is reported.[5] For maceration, a longer period of several days may be necessary.[7][8] Increasing the temperature can enhance extraction but be mindful of potential degradation of thermolabile compounds.[9]
Improper Plant Material Preparation The plant material should be dried and ground to a fine powder (e.g., 40 mesh) to increase the surface area for solvent penetration.[5]
Inefficient Extraction Method Consider switching to a more efficient extraction method. Modern techniques like ultrasonic-assisted extraction (UAE) and microwave-assisted extraction (MAE) are generally faster and can provide higher yields compared to traditional methods like maceration.[9][10]
Purification Challenges
Potential Cause Troubleshooting Steps
Co-extraction of Impurities The initial crude extract will contain other compounds besides this compound. Column chromatography is a standard method for purification. Silica gel is a common stationary phase, and a mobile phase gradient of hexane and ethyl acetate can be effective for separating isoflavonoids.[11]
Crystallization of this compound Due to its relatively non-polar nature, this compound might crystallize out of solution if the solvent polarity changes abruptly or if the solution is too concentrated. If crystallization occurs in the column, it can block the flow. Try to use a solvent system in which the compound is readily soluble.
Degradation of this compound Although moderately stable, prolonged exposure to high temperatures or harsh pH conditions can lead to degradation. Monitor the temperature during extraction and concentration steps. It is recommended to store purified this compound at low temperatures (-20°C) under desiccated conditions.[2]
Emulsion Formation during Liquid-Liquid Extraction If performing a liquid-liquid partition, emulsions can form, especially with crude plant extracts. To break emulsions, you can try adding a saturated brine solution or gently centrifuging the mixture.

Data Presentation

Table 1: Comparison of this compound Extraction Yields
Plant Material Extraction Method Solvent System Extraction Time Relative this compound Content (%) Reference
Pterocarpus macarocarpus heartwoodSoxhletBenzene-Ethanol (1:2 v/v)6 hours21.676[4][5]
Pterocarpus macarocarpus heartwoodUltrasonicBenzene-Ethanol (1:2 v/v)2 hours (x3)25.149[4][5]

Experimental Protocols

Protocol 1: Ultrasonic-Assisted Extraction of this compound

This protocol is based on the methodology described for the extraction from Pterocarpus macarocarpus heartwood.[5]

  • Preparation of Plant Material:

    • Grind the dried plant material (e.g., heartwood) to a fine powder (approximately 40 mesh).

    • Accurately weigh about 2g of the powdered material.

  • Extraction:

    • Place the weighed powder into a flask.

    • Add 30 mL of benzene-ethanol (1:2 v/v) solvent.

    • Place the flask in an ultrasonic bath.

    • Perform the ultrasonic extraction for 2 hours.

    • Repeat the extraction process two more times with fresh solvent.

    • Combine the extracts from the three cycles.

  • Concentration:

    • Concentrate the combined extract to approximately 1 mL using a rotary evaporator.

  • Quantification:

    • Transfer the concentrated extract to a 5 mL volumetric flask and dilute to the mark with the benzene-ethanol solvent.

    • Filter the solution through a 0.45 µm microporous membrane.

    • Analyze the filtrate using GC-MS to determine the concentration of this compound.

Protocol 2: Soxhlet Extraction of this compound

This protocol is also adapted from the study on Pterocarpus macarocarpus heartwood.[5]

  • Preparation of Plant Material:

    • Prepare the plant material as described in Protocol 1.

    • Wrap the weighed powder in a quantitative filter paper.

  • Extraction:

    • Place the wrapped sample into the thimble of a Soxhlet apparatus.

    • Add 90 mL of benzene-ethanol (1:2 v/v) to the round-bottom flask.

    • Assemble the Soxhlet apparatus and heat the flask to initiate solvent reflux.

    • Continue the extraction for 6 hours.

  • Concentration and Quantification:

    • Follow steps 3 and 4 from Protocol 1 to concentrate and quantify the this compound in the extract.

Visualizations

Experimental Workflow for this compound Extraction

ExtractionWorkflow PlantMaterial Plant Material (e.g., Pterocarpus heartwood) Grinding Drying and Grinding (40 mesh) PlantMaterial->Grinding Extraction Extraction Grinding->Extraction Ultrasonic Ultrasonic-Assisted (Benzene-Ethanol, 2h x3) Extraction->Ultrasonic Soxhlet Soxhlet (Benzene-Ethanol, 6h) Extraction->Soxhlet Concentration Concentration (Rotary Evaporator) Ultrasonic->Concentration Soxhlet->Concentration Purification Purification (Column Chromatography) Concentration->Purification Analysis Analysis (GC-MS/HPLC) Purification->Analysis This compound Purified this compound Analysis->this compound

Caption: A flowchart illustrating the general steps for the extraction and purification of this compound from plant material.

Signaling Pathways Involving this compound

This compound and related isoflavonoids have been shown to exert their biological effects by modulating key signaling pathways involved in inflammation and apoptosis.

NF-κB Signaling Pathway

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a crucial regulator of the inflammatory response. Some isoflavonoids have been shown to inhibit this pathway, thereby reducing inflammation.

NFkB_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor (e.g., TLR4) MyD88 MyD88 Receptor->MyD88 IKK IKK MyD88->IKK IkB IκB IKK->IkB NFkB NF-κB IkB->NFkB inhibition NFkB_nuc NF-κB NFkB->NFkB_nuc translocation This compound This compound This compound->IKK inhibition Gene Inflammatory Gene Expression NFkB_nuc->Gene

Caption: this compound can inhibit the NF-κB signaling pathway, reducing inflammatory gene expression.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in cellular processes such as proliferation, differentiation, and apoptosis. Dysregulation of this pathway is linked to various diseases, including cancer.

MAPK_Pathway Stimulus External Stimuli MAPKKK MAPKKK Stimulus->MAPKKK MAPKK MAPKK MAPKKK->MAPKK MAPK MAPK MAPKK->MAPK TranscriptionFactors Transcription Factors MAPK->TranscriptionFactors CellularResponse Cellular Response (Proliferation, Apoptosis, etc.) TranscriptionFactors->CellularResponse This compound This compound This compound->MAPK modulation

Caption: this compound may modulate the MAPK signaling pathway, influencing cellular responses like apoptosis.

Apoptosis Signaling Pathway

Apoptosis, or programmed cell death, is a vital process for removing damaged or unwanted cells. This compound has been shown to induce apoptosis in cancer cells.

Apoptosis_Pathway This compound This compound Mitochondria Mitochondria This compound->Mitochondria CytochromeC Cytochrome c release Mitochondria->CytochromeC Caspase9 Caspase-9 activation CytochromeC->Caspase9 Caspase3 Caspase-3 activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: this compound can induce apoptosis through the mitochondrial pathway, leading to cancer cell death.

References

Overcoming low yield in Homopterocarpin chemical synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming low yields during the chemical synthesis of Homopterocarpin.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for this compound?

A1: Common synthetic approaches for this compound and other pterocarpans include:

  • The condensation of 2H-benzo[g][1][2]oxasilocines with aromatic aldehydes in the presence of a Lewis acid like boron trifluoride. This method, however, can result in moderate yields.[1]

  • An oxidative rearrangement of chalcones using reagents like phenyliodine(III) bis(trifluoroacetate) (PIFA). The subsequent cyclization steps lead to the pterocarpan skeleton.[2]

Q2: What are the primary factors that contribute to low yields in this compound synthesis?

A2: Low yields in this compound synthesis can be attributed to several factors:

  • Instability of Starting Materials: Certain starting materials, like the benzoxasilocine heterocycle, can be highly reactive and prone to decomposition, which directly impacts the overall yield.[1]

  • Side Reactions and Byproduct Formation: The reaction conditions may promote the formation of undesired side products, complicating the purification process and reducing the isolated yield of the target compound.[3]

  • Suboptimal Reaction Conditions: Factors such as solvent, temperature, and catalyst concentration are critical. For instance, in the condensation reaction of benzoxasilocines, changing the solvent from dichloromethane (DCM) to chloroform (CHCl3) has been shown to slightly improve yields.[1]

  • Electron Density of Reactants: In the synthesis involving chalcone rearrangement, the electronic properties of the aromatic rings can significantly influence the reaction's efficiency. Electron-rich systems may lead to lower yields.[2]

  • Purification Losses: The purification process itself can lead to a loss of product. Difficulties in separating the desired product from byproducts or unreacted starting materials can result in a lower isolated yield.[3]

Q3: How can I improve the yield of the condensation reaction between 2H-benzo[g][1][2]oxasilocine and an aromatic aldehyde?

A3: To improve the yield of this specific reaction, consider the following:

  • Solvent Selection: Experiment with different solvents. While dichloromethane (DCM) is commonly used, switching to chloroform (CHCl3) has been reported to provide a slight increase in yield.[1]

  • Temperature Control: Carefully control the reaction temperature. The reaction has been performed at both reflux and 20°C, with varying results depending on the solvent.[1]

  • Purity of Starting Materials: Ensure the high purity of the 2H-benzo[g][1][2]oxasilocine starting material. Its instability can be a major cause of low yield.[1]

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound.

Issue Potential Cause Recommended Solution
Low conversion of starting materials 1. Inactive catalyst. 2. Suboptimal reaction temperature. 3. Impure starting materials.[3]1. Use a fresh batch of catalyst or verify its activity. 2. Optimize the reaction temperature. Consider running small-scale trials at different temperatures. 3. Purify starting materials before use. Techniques like recrystallization or chromatography can be employed.
Formation of multiple products (low selectivity) 1. Incorrect stoichiometry of reactants. 2. Reaction temperature is too high, leading to side reactions. 3. The catalyst is not selective enough.1. Carefully control the molar ratios of your reactants. 2. Attempt the reaction at a lower temperature. 3. Explore alternative catalysts that may offer higher selectivity for the desired product.
Difficulty in purifying the final product 1. Presence of closely related byproducts. 2. The product is unstable under the purification conditions.1. Utilize high-resolution purification techniques like High-Performance Liquid Chromatography (HPLC). 2. Employ milder purification methods. For example, use a different solvent system or a stationary phase in column chromatography.[4][5]
Inconsistent yields between batches 1. Variability in the quality of reagents or solvents. 2. Inconsistent reaction setup and conditions. 3. Sensitivity to air or moisture.[3]1. Use reagents and solvents from the same supplier and lot number if possible. 2. Standardize the experimental procedure, including reaction time, stirring speed, and heating method. 3. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).

Data Presentation

Table 1: Yields of 2-phenyl-3-vinylchromans (this compound precursors) via Condensation Reaction [1]

Benzaldehyde SubstituentProductDiastereomeric Ratio (cis/trans)Yield (DCM, reflux)Yield (CHCl3, 20°C)
H7a1 : 349%56%
2-OMe7b1 : 151%58%
3-OMe7c1 : 330%36%
4-OMe7d1 : 548%60%
2-OPiv7e1 : 348%62%
3-OPiv7f1 : 542%44%
4-OPiv7g1 : 347%58%

Experimental Protocols

1. Synthesis of (±)-Homopterocarpin from a Chalcone Derivative [2]

This protocol involves the oxidative rearrangement of a chalcone using phenyliodine(III) bis(trifluoroacetate) (PIFA).

  • Step 1: Rearrangement of the Chalcone

    • Treat the chalcone starting material (26) with PIFA in trimethyl orthoformate and trifluoroacetic acid. This step yields the rearranged intermediate (27). The reported yield for this step is between 33-56%.

  • Step 2: Cyclization to Isoflavone

    • The rearranged product (27) is converted into the corresponding isoflavone by treatment with BF3·OEt2 and Me2S.

  • Step 3: Reduction and Deprotection

    • The isoflavone is then subjected to hydrogenation (H2, PtO2) in acetone.

    • This is followed by treatment with concentrated HCl in methanol.

  • Step 4: Final Cyclization and Deprotection

    • The final cyclization is achieved through hydrogenation (H2, Pd-C) in acetic acid to yield (±)-homopterocarpin. The yield for the final two steps is reported as 42%.

2. Synthesis of Homopterocarpan Skeleton via Condensation and Cyclization [1]

This protocol describes the formation of the core homopterocarpan structure from a 2-phenyl-3-vinylchroman derivative.

  • Step 1: Degradation of the Olefinic Double Bond

    • The 2-phenyl-3-vinylchroman derivative (7e) is treated with OsO4/KIO4 in a THF-H2O mixture to yield an aldehyde. The reported yield for this step is 79%.

  • Step 2: Reduction of the Aldehyde and Deprotection

    • The resulting aldehyde is reduced with LiAlH4 in Et2O at 0°C. This step also removes the pivaloyl protecting group, affording a dihydroxylated derivative (9). The reported yield for this step is 76%.

  • Step 3: Intramolecular Cyclization (Mitsunobu Reaction)

    • The dihydroxylated derivative (9) is subjected to Mitsunobu conditions (DIAD, PPh3) in THF to promote cyclization, yielding the homopterocarpan (8). The reported yield for this final step is 70%.

Visualizations

experimental_workflow cluster_chalcone Chalcone Route to this compound Chalcone Chalcone (26) Rearranged Rearranged Intermediate (27) Chalcone->Rearranged PIFA, (MeO)3CH, CF3CO2H (33-56% yield) Isoflavone Isoflavone Rearranged->Isoflavone BF3·OEt2, Me2S Reduced_Iso Reduced Intermediate Isoflavone->Reduced_Iso 1. H2, PtO2 2. HCl, MeOH Homopterocarpin1 (±)-Homopterocarpin Reduced_Iso->Homopterocarpin1 H2, Pd-C, AcOH (42% yield for last 2 steps)

Caption: Synthetic pathway of (±)-Homopterocarpin starting from a chalcone derivative.

troubleshooting_workflow Start Low Yield Observed Check_Purity Check Starting Material Purity? Start->Check_Purity Purify Purify Starting Materials (e.g., Chromatography) Check_Purity->Purify Impure Check_Conditions Vary Reaction Conditions? Check_Purity->Check_Conditions Pure Purify->Check_Conditions Optimize_Solvent Optimize Solvent (e.g., DCM vs. CHCl3) Check_Conditions->Optimize_Solvent Yes Analyze_Byproducts Analyze Byproducts (e.g., NMR, MS) Check_Conditions->Analyze_Byproducts No Optimize_Temp Optimize Temperature Optimize_Solvent->Optimize_Temp Optimize_Temp->Analyze_Byproducts Modify_Purification Modify Purification Protocol Analyze_Byproducts->Modify_Purification Byproducts Identified End Improved Yield Analyze_Byproducts->End No Significant Byproducts Modify_Purification->End

Caption: A logical workflow for troubleshooting low yields in chemical synthesis.

References

Technical Support Center: Troubleshooting Homopterocarpin Peak Tailing in HPLC

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to our technical support center. This guide provides troubleshooting advice and answers to frequently asked questions regarding peak tailing of Homopterocarpin in High-Performance Liquid Chromatography (HPLC).

Quick Troubleshooting Guide

Peak tailing is a common issue in HPLC, often leading to poor resolution and inaccurate quantification.[1][2] This guide will walk you through a systematic approach to diagnose and resolve peak tailing for this compound.

1. Is the peak tailing observed for all peaks or just this compound?

  • All Peaks Tailing: This typically points to a system-wide issue.

    • Check for extra-column volume: Ensure all tubing is as short as possible with the correct internal diameter, and that all fittings are properly seated to avoid dead volume.[3][4]

    • Inspect the column for physical issues: A void at the column inlet or a partially blocked frit can cause tailing for all peaks.[2][5] Consider replacing the guard column if one is in use.[4] If a void is suspected, reversing and flushing the column (if permitted by the manufacturer) may help.[2]

    • Column Overload: Injecting too much sample can lead to peak tailing.[2] Try reducing the injection volume or diluting the sample.[6][7]

  • Only this compound Peak Tailing: This suggests a chemical interaction between this compound and the stationary phase.

    • Proceed to the detailed troubleshooting steps below.

Detailed Troubleshooting for this compound Peak Tailing

Issue 1: Secondary Interactions with Residual Silanol Groups

The most common cause of peak tailing for compounds with polar functional groups on silica-based reversed-phase columns is the interaction with residual silanol groups on the stationary phase.[8] this compound, an isoflavonoid, possesses oxygen-containing functional groups that can interact with these active sites.[9][10][11]

Solution:

  • Lower the Mobile Phase pH: By operating at a lower pH (e.g., pH 2.5-3.5), the silanol groups (pKa ~3.5) will be protonated, reducing their ability to interact with the analyte.[1]

  • Use a Highly End-Capped Column: Select a column that is "end-capped," meaning the residual silanol groups have been chemically deactivated.

  • Add a Mobile Phase Modifier: Incorporating a small amount of a competitive agent, like triethylamine (TEA), can mask the silanol groups. However, be aware that TEA is not suitable for mass spectrometry detection. An alternative for LC-MS is to use a low concentration of an acid like formic acid or trifluoroacetic acid (TFA).[7][12]

  • Change the Organic Modifier: Methanol can be more effective than acetonitrile at masking silanol interactions due to its ability to hydrogen bond with the silanol groups.[13]

Issue 2: Mobile Phase pH Close to Analyte's pKa

Solution:

  • Adjust Mobile Phase pH: Adjust the pH of the mobile phase to be at least 1.5-2 pH units away from the analyte's pKa. This ensures that the analyte is in a single ionic form.[15][16][17]

Issue 3: Sample Solvent Mismatch

If the sample is dissolved in a solvent that is significantly stronger than the mobile phase, it can cause peak distortion, including tailing.[1][3][8]

Solution:

  • Dissolve the sample in the mobile phase: Whenever possible, prepare your this compound standard and sample solutions in the initial mobile phase composition.[1]

  • Reduce injection volume: If using a stronger solvent is unavoidable, minimize the injection volume.[4]

Frequently Asked Questions (FAQs)

Q1: What is an acceptable peak tailing factor?

A1: An ideal peak has a tailing factor (Tf) or asymmetry factor (As) of 1.0. For many assays, a value up to 1.5 is considered acceptable.[18] However, for high-resolution separations and accurate quantification, a value closer to 1.0 is desirable.

Q2: Could metal chelation be a cause of peak tailing for this compound?

A2: Yes, some compounds can interact with trace metals in the stainless-steel components of the HPLC system or the silica of the column, leading to peak tailing.[8] If you suspect this is the case, you can try using a column with a PEEK lining or adding a chelating agent like EDTA to the mobile phase, although this is less common.[19]

Q3: How do I know if my column is contaminated?

A3: Column contamination can lead to various issues, including peak tailing, split peaks, and increased backpressure.[4][20] If you observe these symptoms, a column wash is recommended.

Q4: Can a dirty guard column cause peak tailing?

A4: Yes, a contaminated or worn-out guard column can contribute to peak tailing and should be replaced regularly.[4]

Data Presentation

Table 1: Effect of Mobile Phase pH on Peak Asymmetry

Mobile Phase pHAnalytePeak Asymmetry Factor (As)
7.0Methamphetamine2.35
3.0Methamphetamine1.33
Data adapted from a study on a basic analyte, illustrating the significant improvement in peak shape by lowering the mobile phase pH.[18]

Experimental Protocols

Protocol 1: Column Washing Procedure for Reversed-Phase Columns

This protocol is a general guideline for cleaning a contaminated C18 column. Always consult the manufacturer's instructions for your specific column.[20][21]

  • Disconnect the column from the detector.

  • Reverse the column flow direction (if permissible by the manufacturer). [18]

  • Wash with the following solvents at a low flow rate (e.g., 0.5 mL/min):

    • 20 column volumes of water (to remove buffers).

    • 20 column volumes of methanol.

    • 20 column volumes of acetonitrile.

    • 20 column volumes of isopropanol (for strongly retained non-polar compounds).

  • Store the column in an appropriate solvent (e.g., acetonitrile/water) or re-equilibrate with your mobile phase.

Protocol 2: Assessing Silanol Interactions
  • Prepare two mobile phases:

    • Mobile Phase A: Your current method's mobile phase.

    • Mobile Phase B: Your current method's mobile phase with the addition of a silanol-masking agent (e.g., 0.1% TFA or 25 mM triethylamine, pH adjusted).[12]

  • Inject your this compound standard using Mobile Phase A and record the chromatogram and peak asymmetry.

  • Equilibrate the system with Mobile Phase B.

  • Inject your this compound standard using Mobile Phase B and record the chromatogram and peak asymmetry.

  • Compare the peak shapes. A significant improvement in peak symmetry with Mobile Phase B indicates that silanol interactions are a primary cause of the tailing.

Mandatory Visualization

Below is a troubleshooting workflow to address this compound peak tailing in HPLC.

Troubleshooting_Workflow start Start: this compound Peak Tailing Observed check_all_peaks Are all peaks tailing? start->check_all_peaks system_issue System-wide Issue check_all_peaks->system_issue Yes chemical_issue Chemical Interaction Issue check_all_peaks->chemical_issue No check_connections Check for dead volume (fittings, tubing) system_issue->check_connections check_column_physical Inspect for column void or blocked frit system_issue->check_column_physical check_overload Reduce injection volume or sample concentration system_issue->check_overload replace_guard Replace guard column check_connections->replace_guard flush_column Reverse and flush column (if applicable) check_column_physical->flush_column resolved Peak Tailing Resolved check_overload->resolved replace_guard->resolved flush_column->resolved lower_ph Lower mobile phase pH (e.g., pH 2.5-3.5) chemical_issue->lower_ph end_capped_column Use a highly end-capped column chemical_issue->end_capped_column mobile_phase_modifier Add mobile phase modifier (e.g., TFA) chemical_issue->mobile_phase_modifier change_organic Switch organic modifier (e.g., ACN to MeOH) chemical_issue->change_organic check_solvent Ensure sample solvent matches mobile phase chemical_issue->check_solvent lower_ph->resolved end_capped_column->resolved mobile_phase_modifier->resolved change_organic->resolved check_solvent->resolved

Caption: Troubleshooting workflow for this compound peak tailing.

References

Technical Support Center: Enhancing the Bioavailability of Homopterocarpin Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with homopterocarpin and its derivatives. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at enhancing the bioavailability of this promising class of compounds.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section is organized in a question-and-answer format to directly address specific issues you may encounter.

Solubility and Permeability Issues

Question: My this compound derivative shows poor aqueous solubility, leading to inconsistent results in my in vitro assays. What can I do?

Answer: Poor aqueous solubility is a common challenge for many polyphenolic compounds, including this compound derivatives. Here are several strategies to address this:

  • Co-solvents: For in vitro assays, consider using a co-solvent system. Dimethyl sulfoxide (DMSO) is commonly used, but it's crucial to keep the final concentration low (typically <0.5%) to avoid cellular toxicity.

  • pH Adjustment: Evaluate the pH-solubility profile of your compound. Depending on the pKa of your derivative, adjusting the pH of your buffer can significantly improve solubility.

  • Formulation Strategies: For both in vitro and in vivo studies, advanced formulation approaches can be highly effective. These include:

    • Nanoemulsions: Encapsulating the compound in a lipid-based nanoemulsion can enhance its solubility and permeability.[1]

    • Solid Dispersions: Creating a solid dispersion with a hydrophilic polymer can improve the dissolution rate.

    • Complexation with Cyclodextrins: Cyclodextrins can form inclusion complexes with hydrophobic molecules, increasing their aqueous solubility.

Troubleshooting Low Solubility in Caco-2 Permeability Assays:

Problem Possible Cause Suggested Solution
Precipitation in donor well Compound concentration exceeds its solubility in the transport buffer.Decrease the starting concentration of the compound. Perform a solubility test in the assay buffer beforehand.
Low recovery of the compound Adsorption to plasticware or cellular components.Use low-binding plates and pipette tips. Include a mass balance study to quantify compound loss.
Inconsistent permeability values Incomplete dissolution of the compound.Ensure the compound is fully dissolved in the dosing solution before adding it to the apical side. Gentle sonication may help.
In Vitro Permeability Assessment (Caco-2 Assays)

Question: I am not getting a reproducible apparent permeability coefficient (Papp) for my this compound derivative in the Caco-2 assay. What are the common pitfalls?

Answer: The Caco-2 permeability assay is a robust model for predicting intestinal drug absorption, but it requires careful execution and quality control.[2] Here are some key factors to consider for reproducibility:

  • Monolayer Integrity: Ensure the Caco-2 cell monolayer has reached the appropriate level of differentiation (typically 21 days post-seeding) and maintains its integrity throughout the experiment.[3]

    • Transepithelial Electrical Resistance (TEER): Regularly measure TEER values. A stable and sufficiently high TEER value (e.g., >250 Ω·cm²) indicates a well-formed monolayer.[4]

    • Lucifer Yellow Permeability: Use a paracellular marker like Lucifer Yellow to confirm low permeability, indicating tight junction integrity.

  • Efflux Transporters: Caco-2 cells express efflux transporters like P-glycoprotein (P-gp), which can actively pump your compound out of the cells, leading to low apical-to-basolateral permeability.[2] To investigate this, perform a bidirectional transport study (apical-to-basolateral and basolateral-to-apical). An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests the involvement of active efflux.[4]

  • Metabolism: Caco-2 cells can metabolize certain compounds, which would reduce the amount of the parent compound reaching the basolateral side. Analyze samples from both compartments for potential metabolites using LC-MS/MS.[2]

Troubleshooting Caco-2 Assay Inconsistencies:

Problem Possible Cause Suggested Solution
Low TEER values Incomplete monolayer formation or cellular toxicity.Allow cells to differentiate for a longer period. Test the cytotoxicity of your compound at the concentration used in the assay.
High variability in Papp values Inconsistent cell seeding density or passage number.Use cells within a consistent passage number range. Ensure even cell distribution during seeding.
High efflux ratio Compound is a substrate for an efflux transporter (e.g., P-gp).Co-incubate with a known inhibitor of the suspected transporter (e.g., verapamil for P-gp) to see if the A-B permeability increases.
In Vivo Pharmacokinetic Studies

Question: The oral bioavailability of my this compound derivative is very low in my rat model. What are the likely reasons and how can I improve it?

Answer: Low oral bioavailability for this class of compounds is often due to a combination of poor solubility, low intestinal permeability, and significant first-pass metabolism. A close analog, medicarpin, has been reported to have an oral bioavailability of 22.34% in rats, which can serve as a benchmark.[5] Here are strategies to enhance in vivo bioavailability:

  • Formulation Approaches:

    • Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can improve the dissolution and absorption of lipophilic compounds.[1][6]

    • Nanoparticle Formulations: Reducing particle size to the nanoscale increases the surface area for dissolution.

  • Prodrug Synthesis: A prodrug is an inactive derivative that is converted to the active parent drug in the body. Designing a prodrug of your this compound derivative with enhanced solubility or permeability can significantly improve bioavailability.[7][8][9][10][11]

  • Inhibition of Metabolism: Co-administration with an inhibitor of relevant metabolic enzymes (e.g., cytochrome P450s) can increase the systemic exposure of the parent compound. However, this approach requires careful consideration of potential drug-drug interactions.

Troubleshooting Low In Vivo Bioavailability:

Problem Possible Cause Suggested Solution
High variability in plasma concentrations Inconsistent dosing, food effects, or variable gastric emptying.Ensure accurate and consistent oral gavage technique. Fast animals overnight before dosing. Consider the formulation's stability in gastric fluid.
Rapid clearance from plasma Extensive first-pass metabolism in the gut wall and/or liver.Analyze plasma and feces for metabolites to understand the metabolic pathways. Consider a prodrug approach to mask metabolic sites.
Low Cmax and AUC after oral dosing Poor absorption due to low solubility and/or permeability.Employ formulation strategies like nanoemulsions or solid dispersions. Investigate potential gut microbiota interactions that may be degrading the compound.
Pharmacokinetic Parameters of Medicarpin in Rats
Oral Bioavailability (%) 22.34[5]
Dose (mg/kg) 1.0 and 10.0[5]
Administration Route Oral gavage[5]

Experimental Protocols

Protocol 1: Caco-2 Permeability Assay

Objective: To determine the intestinal permeability of a this compound derivative.

Methodology:

  • Cell Culture:

    • Culture Caco-2 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, 1% non-essential amino acids, and 1% penicillin-streptomycin.

    • Seed cells onto permeable Transwell inserts (e.g., 0.4 µm pore size) at a density of approximately 6 x 10^4 cells/cm².

    • Maintain the cultures for 21-25 days to allow for differentiation into a polarized monolayer.[3]

  • Monolayer Integrity Check:

    • Measure the Transepithelial Electrical Resistance (TEER) using an epithelial volt-ohm meter. Ensure values are stable and above the established threshold (e.g., >250 Ω·cm²).[4]

    • Perform a Lucifer Yellow permeability assay to confirm tight junction integrity.

  • Transport Experiment:

    • Wash the cell monolayers with pre-warmed Hank's Balanced Salt Solution (HBSS).

    • Add the test compound (e.g., 10 µM) in HBSS to the apical (donor) chamber.

    • Add fresh HBSS to the basolateral (receiver) chamber.

    • Incubate at 37°C with gentle shaking.

    • Collect samples from the basolateral chamber at various time points (e.g., 30, 60, 90, 120 minutes) and from the apical chamber at the end of the experiment.

  • Sample Analysis:

    • Analyze the concentration of the this compound derivative in the collected samples using a validated LC-MS/MS method.

  • Calculation of Apparent Permeability (Papp):

    • Papp (cm/s) = (dQ/dt) / (A * C0)

      • dQ/dt is the rate of drug appearance in the receiver chamber.

      • A is the surface area of the membrane.

      • C0 is the initial concentration in the donor chamber.

Protocol 2: In Vivo Pharmacokinetic Study in Rats

Objective: To determine the pharmacokinetic profile and oral bioavailability of a this compound derivative.

Methodology:

  • Animal Model:

    • Use adult male Sprague-Dawley rats (250-300 g).

    • Acclimatize the animals for at least one week before the experiment.

    • Fast the rats overnight with free access to water before dosing.

  • Drug Formulation and Administration:

    • For intravenous (IV) administration, dissolve the compound in a suitable vehicle (e.g., a mixture of saline, ethanol, and PEG400).

    • For oral (PO) administration, formulate the compound as a suspension or solution in a vehicle like 0.5% carboxymethylcellulose.

    • Administer the IV dose (e.g., 5 mg/kg) via the tail vein.

    • Administer the PO dose (e.g., 20 mg/kg) via oral gavage.

  • Blood Sampling:

    • Collect blood samples (approximately 0.2 mL) from the jugular or saphenous vein at predefined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).

    • Collect blood into tubes containing an anticoagulant (e.g., EDTA).

  • Plasma Preparation and Analysis:

    • Centrifuge the blood samples to separate the plasma.

    • Store plasma samples at -80°C until analysis.

    • Determine the concentration of the this compound derivative in plasma using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis:

    • Calculate pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, t1/2) using non-compartmental analysis software.

    • Calculate oral bioavailability (F%) as: (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100.[12][13]

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams illustrate key concepts relevant to enhancing the bioavailability of this compound derivatives.

cluster_absorption Intestinal Absorption & Metabolism Oral Dose Oral Dose Lumen Lumen Oral Dose->Lumen Dissolution Enterocyte Enterocyte Lumen->Enterocyte Permeation Enterocyte->Lumen Efflux (P-gp) Portal Vein Portal Vein Enterocyte->Portal Vein Absorption Metabolites Metabolites Enterocyte->Metabolites Phase I/II Metabolism Start Start In Vitro Screening (Solubility, Caco-2) In Vitro Screening (Solubility, Caco-2) Start->In Vitro Screening (Solubility, Caco-2) Low Bioavailability Low Bioavailability Solubility Issue Solubility Issue Low Bioavailability->Solubility Issue Yes Permeability Issue Permeability Issue Low Bioavailability->Permeability Issue Yes Metabolism Issue Metabolism Issue Low Bioavailability->Metabolism Issue Yes Formulation Formulation Solubility Issue->Formulation Prodrug Prodrug Permeability Issue->Prodrug Metabolism Issue->Prodrug In Vivo Study In Vivo Study Formulation->In Vivo Study Prodrug->In Vivo Study In Vitro Screening (Solubility, Caco-2)->Low Bioavailability Medicarpin Medicarpin ER-beta Estrogen Receptor β Medicarpin->ER-beta Agonist NRF2 NRF2 Medicarpin->NRF2 Induces transcription and stabilization p38 MAPK p38 MAPK ER-beta->p38 MAPK ARE Antioxidant Response Element NRF2->ARE BMP-2 Bone Morphogenic Protein-2 p38 MAPK->BMP-2 Osteoblast Differentiation Osteoblast Differentiation BMP-2->Osteoblast Differentiation Antioxidant Genes Antioxidant Genes ARE->Antioxidant Genes

References

Technical Support Center: Refinement of Homopterocarpin Purification by Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the chromatographic purification of homopterocarpin.

Troubleshooting Guides

This section addresses specific issues that may arise during the purification of this compound using chromatographic techniques.

Issue 1: Low Yield of this compound

Q: My final yield of this compound is consistently low after column chromatography. What are the potential causes and solutions?

A: Low yield is a common issue in natural product purification. Several factors could be contributing to this problem. A systematic approach to troubleshooting is recommended.

Possible Causes and Solutions:

CauseRecommended Solution
Incomplete Elution This compound may be strongly retained on the stationary phase. Gradually increase the polarity of the mobile phase. For silica gel chromatography, a gradient of hexane:ethyl acetate or chloroform:methanol is common. If using C18 reverse-phase chromatography, decrease the polarity of the water:acetonitrile or water:methanol mobile phase.
Co-elution with Other Compounds If this compound is not well-separated from other compounds, fractions containing the target molecule may be discarded to maintain purity, thus lowering the yield. Optimize the mobile phase composition to improve resolution. Consider using a different stationary phase (e.g., Sephadex LH-20) for further purification steps.[1]
Degradation on the Column Some compounds can degrade on acidic or basic stationary phases. Ensure the silica gel is neutral if degradation is suspected. Alternatively, use a less reactive stationary phase like alumina or a bonded phase.
Improper Fraction Collection The fraction size may be too large, leading to the mixing of this compound with impurities. Use smaller fraction volumes and monitor the elution profile closely using thin-layer chromatography (TLC) or analytical HPLC.
Sample Overload Overloading the column can lead to poor separation and apparent yield loss. As a rule of thumb, the amount of crude extract loaded should be about 1-5% of the mass of the stationary phase.

Issue 2: Poor Separation of this compound from Impurities

Q: I am having difficulty separating this compound from a closely eluting impurity. How can I improve the resolution?

A: Achieving baseline separation is critical for obtaining high-purity this compound. The following strategies can enhance resolution.

Strategies to Improve Resolution:

StrategyDetailed Explanation
Optimize Mobile Phase For normal-phase chromatography, try a less polar solvent system to increase the retention time and allow for better separation. For reverse-phase HPLC, a shallower gradient or isocratic elution with a fine-tuned solvent ratio can improve resolution.[2][3]
Change Stationary Phase If optimizing the mobile phase is insufficient, switching the stationary phase is the next logical step. If you are using silica gel, consider switching to a C18 column for reverse-phase chromatography, or a different type of normal-phase media. Sephadex LH-20 is often used for size-exclusion chromatography of flavonoids and can be effective.[1]
Reduce Flow Rate Decreasing the flow rate of the mobile phase can increase the interaction time between the analyte and the stationary phase, often leading to better separation.
Column Dimensions Using a longer and narrower column can increase the number of theoretical plates and improve resolution.

Issue 3: Peak Tailing in HPLC Analysis

Q: My this compound peak shows significant tailing during HPLC analysis. What could be the cause and how do I fix it?

A: Peak tailing can be caused by a variety of chemical and physical factors. Addressing the root cause is key to obtaining sharp, symmetrical peaks.

Common Causes of Peak Tailing and Their Solutions:

CauseSolution
Secondary Interactions Residual acidic silanol groups on the silica-based stationary phase can interact with polar functional groups on this compound. Add a small amount of a competing acid (e.g., 0.1% trifluoroacetic acid or formic acid) to the mobile phase to mask these silanol groups.[3]
Column Overload Injecting too concentrated a sample can lead to peak distortion. Dilute the sample and reinject.
Column Contamination The column may be contaminated with strongly retained compounds from previous injections. Flush the column with a strong solvent (e.g., 100% acetonitrile or methanol) to remove contaminants.
Mismatched Sample Solvent If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion. Whenever possible, dissolve the sample in the mobile phase.

Frequently Asked Questions (FAQs)

Q1: What is a typical solvent system for the purification of this compound using silica gel column chromatography?

A1: For silica gel column chromatography of isoflavonoids like this compound, a common approach is to use a gradient elution starting with a non-polar solvent and gradually increasing the polarity. A typical gradient could be starting with 100% n-hexane, followed by increasing proportions of ethyl acetate (e.g., from 95:5 to 70:30 n-hexane:ethyl acetate). The optimal solvent system should be determined by preliminary TLC analysis.[4]

Q2: What are the recommended conditions for preparative HPLC purification of this compound?

A2: Preparative HPLC is a powerful technique for obtaining high-purity this compound.[5] A common setup would involve a C18 column with a mobile phase gradient of water and acetonitrile or methanol.

Example Preparative HPLC Parameters:

ParameterValue
Column C18, 10 µm, 250 x 20 mm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 40-70% B over 30 minutes
Flow Rate 10 mL/min
Detection UV at 280 nm

Q3: How can I monitor the purification process effectively?

A3: Thin-Layer Chromatography (TLC) is an indispensable tool for monitoring the progress of column chromatography.[6] Collect fractions and spot them on a TLC plate alongside your crude extract and a this compound standard (if available). This allows you to identify the fractions containing your compound of interest and decide which fractions to combine for further processing. For HPLC, a UV detector is typically used for monitoring.[3]

Q4: My purified this compound appears to be unstable and degrades over time. How can I improve its stability?

A4: Isoflavonoids can be sensitive to light, oxygen, and high temperatures. To ensure the stability of your purified this compound, it is recommended to store it as a solid or in a non-reactive solvent (e.g., ethanol, DMSO) at low temperatures (-20°C or -80°C) in an amber vial to protect it from light. Purging the vial with an inert gas like nitrogen or argon before sealing can also prevent oxidation.

Experimental Protocols

Protocol 1: Silica Gel Column Chromatography for Initial Purification

  • Column Packing: Prepare a slurry of silica gel in n-hexane. Pour the slurry into a glass column and allow it to pack under gravity, gently tapping the column to ensure even packing.[7]

  • Sample Loading: Dissolve the crude plant extract in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial mobile phase). Adsorb the sample onto a small amount of silica gel, dry it, and carefully load it onto the top of the packed column.

  • Elution: Begin elution with 100% n-hexane. Gradually increase the polarity by adding increasing amounts of ethyl acetate.

  • Fraction Collection: Collect fractions of a consistent volume (e.g., 10-20 mL).

  • Monitoring: Analyze the collected fractions by TLC, visualizing the spots under UV light.

  • Pooling and Concentration: Combine the fractions containing pure this compound and evaporate the solvent under reduced pressure.

Protocol 2: Preparative HPLC for Final Purification

  • Sample Preparation: Dissolve the partially purified this compound from the previous step in the initial mobile phase (e.g., 40% acetonitrile in water). Filter the sample through a 0.45 µm filter to remove any particulate matter.

  • System Equilibration: Equilibrate the preparative HPLC system with the initial mobile phase until a stable baseline is achieved.

  • Injection and Fraction Collection: Inject the sample and start the gradient elution. Collect fractions corresponding to the this compound peak based on the UV chromatogram.

  • Purity Analysis: Analyze the purity of the collected fractions using analytical HPLC.

  • Solvent Removal: Combine the pure fractions and remove the solvent, typically by lyophilization or rotary evaporation.

Visualizations

experimental_workflow crude_extract Crude Plant Extract column_chromatography Silica Gel Column Chromatography crude_extract->column_chromatography tlc_analysis TLC Analysis of Fractions column_chromatography->tlc_analysis pooling Pooling of this compound-rich Fractions tlc_analysis->pooling evaporation1 Solvent Evaporation pooling->evaporation1 partially_pure Partially Pure this compound evaporation1->partially_pure prep_hplc Preparative HPLC (C18) partially_pure->prep_hplc analytical_hplc Analytical HPLC for Purity Check prep_hplc->analytical_hplc pooling_pure Pooling of Pure Fractions analytical_hplc->pooling_pure evaporation2 Solvent Removal (Lyophilization) pooling_pure->evaporation2 pure_this compound >95% Pure this compound evaporation2->pure_this compound troubleshooting_low_yield low_yield Low Yield Issue cause1 Incomplete Elution low_yield->cause1 cause2 Co-elution low_yield->cause2 cause3 Degradation low_yield->cause3 solution1 Increase Solvent Polarity cause1->solution1 solution2 Optimize Mobile Phase / Change Stationary Phase cause2->solution2 solution3 Use Neutral Stationary Phase cause3->solution3

References

Technical Support Center: Homopterocarpin Stability and Storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on minimizing the degradation of Homopterocarpin during storage and experimentation. The information is presented in a question-and-answer format to address specific issues you may encounter.

Frequently Asked Questions (FAQs)

Q1: What is the recommended long-term storage condition for solid this compound?

For long-term stability, solid this compound should be stored at -20°C. Based on stability data for structurally related isoflavonoids like Formononetin, this compound is expected to be stable for at least four years under these conditions.

Q2: How should I store this compound in solution?

The stability of this compound in solution is dependent on the solvent and storage temperature. For stock solutions, dissolving this compound in anhydrous DMSO is recommended. Aliquot the solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C. Under these conditions, the solution is expected to be stable for up to six months. Aqueous solutions of related isoflavonoids are not recommended for storage longer than one day.

Q3: Which solvents are compatible with this compound?

This compound is soluble in organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF). It is sparingly soluble in aqueous buffers. When preparing aqueous solutions for experiments, it is advisable to first dissolve the compound in a minimal amount of DMSO and then dilute it with the aqueous buffer of choice.

Q4: What are the primary factors that can cause this compound to degrade?

Based on studies of related isoflavonoids, the primary factors that can lead to the degradation of this compound are:

  • Temperature: Elevated temperatures can accelerate degradation.

  • pH: Acidic conditions (pH 3) have been shown to promote the thermal degradation of isoflavone aglycones.

  • Light: Exposure to UV light can induce photodegradation.

  • Oxidation: The presence of oxidizing agents can lead to oxidative degradation.

  • Hydrolysis: In aqueous solutions, hydrolysis can occur, particularly at non-neutral pH.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Action(s)
Unexpected or inconsistent experimental results. Degradation of this compound stock solution.Prepare a fresh stock solution from solid material. Verify the concentration and purity of the new stock solution using a validated analytical method such as HPLC-UV.
Degradation of this compound in the experimental medium.Assess the stability of this compound in your specific experimental buffer and under your experimental conditions (temperature, light exposure). Consider performing a time-course experiment to monitor its concentration.
Appearance of unknown peaks in chromatograms. Formation of degradation products.Conduct a forced degradation study to generate potential degradation products. Use LC-MS to identify the mass of the unknown peaks and compare them with the masses of potential degradation products.
Contamination of the sample or solvent.Analyze a blank (solvent or buffer only) to check for contaminants. Use high-purity solvents and reagents.
Loss of compound potency over a short period. Suboptimal storage of the solution.Ensure stock solutions are stored at -20°C in airtight, light-protected containers. Avoid repeated freeze-thaw cycles by preparing single-use aliquots.
Instability in the experimental setup.Minimize the time this compound is exposed to harsh conditions (e.g., high temperature, extreme pH, direct light) during your experiment.

Experimental Protocols

Protocol 1: Stability Assessment of this compound in Solution

Objective: To determine the stability of this compound in a specific solvent or buffer under defined storage conditions.

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in the desired solvent (e.g., DMSO, ethanol) at a known concentration (e.g., 1 mg/mL).

  • Sample Preparation: Aliquot the stock solution into multiple vials. For each time point and condition to be tested, prepare a set of triplicate samples.

  • Storage Conditions: Store the vials under the desired conditions (e.g., -20°C, 4°C, room temperature, protected from light or exposed to light).

  • Time Points: Analyze samples at predetermined time intervals (e.g., 0, 24, 48, 72 hours, and weekly thereafter).

  • Analysis: At each time point, determine the concentration of this compound in the samples using a validated stability-indicating HPLC-UV method.

  • Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0). A compound is often considered stable if the concentration remains within 90-110% of the initial concentration.

Protocol 2: Forced Degradation Study of this compound

Objective: To identify potential degradation products and degradation pathways of this compound under various stress conditions.

Methodology:

  • Sample Preparation: Prepare solutions of this compound (e.g., 1 mg/mL) in an appropriate solvent (e.g., methanol or acetonitrile/water mixture).

  • Stress Conditions:

    • Acidic Hydrolysis: Add 1N HCl to the this compound solution and incubate at 60°C for 24 hours.

    • Basic Hydrolysis: Add 1N NaOH to the this compound solution and incubate at 60°C for 24 hours.

    • Oxidative Degradation: Add 3% H₂O₂ to the this compound solution and incubate at room temperature for 24 hours.

    • Thermal Degradation: Incubate a solid sample of this compound at 105°C for 24 hours. Also, incubate a solution of this compound at 60°C for 24 hours.

    • Photolytic Degradation: Expose a solution of this compound to UV light (e.g., 254 nm) for 24 hours.

  • Neutralization and Dilution: After the incubation period, neutralize the acidic and basic samples. Dilute all samples to an appropriate concentration for analysis.

  • Analysis: Analyze the stressed samples using a stability-indicating HPLC-UV method to separate the parent compound from any degradation products. Use LC-MS to obtain mass information for the degradation products to aid in their identification.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis prep_solid Solid this compound thermal Thermal Degradation (Solid: 105°C, Solution: 60°C) prep_solid->thermal prep_solution This compound Solution acid Acidic Hydrolysis (e.g., 1N HCl, 60°C) prep_solution->acid base Basic Hydrolysis (e.g., 1N NaOH, 60°C) prep_solution->base oxidation Oxidative Degradation (e.g., 3% H₂O₂, RT) prep_solution->oxidation prep_solution->thermal photo Photolytic Degradation (UV Light) prep_solution->photo hplc HPLC-UV Analysis (Separation and Quantification) acid->hplc base->hplc oxidation->hplc thermal->hplc photo->hplc lcms LC-MS Analysis (Identification of Degradants) hplc->lcms

Caption: Workflow for a forced degradation study of this compound.

storage_logic start Start: You have this compound storage_type What is the form? start->storage_type solid Solid storage_type->solid Solid solution Solution storage_type->solution Solution long_term Long-term Storage (-20°C in airtight, dark container) solid->long_term solvent_type What is the solvent? solution->solvent_type organic Anhydrous Organic (e.g., DMSO) solvent_type->organic Organic aqueous Aqueous Buffer solvent_type->aqueous Aqueous short_term_organic Short-term Storage (Aliquots at -20°C, up to 6 months) organic->short_term_organic short_term_aqueous Use immediately. Do not store > 24 hours. aqueous->short_term_aqueous

Caption: Decision tree for this compound storage recommendations.

Validation & Comparative

A Comparative Analysis of the Anticancer Activities of Homopterocarpin and Medicarpin

Author: BenchChem Technical Support Team. Date: November 2025

A Head-to-Head Examination of Two Pterocarpan Isoflavonoids for Cancer Therapy

For Immediate Release

In the ongoing search for novel and effective anticancer agents, natural products remain a vital source of inspiration and discovery. Among these, the pterocarpan class of isoflavonoids has garnered significant attention for its diverse biological activities. This guide provides a detailed comparison of the anticancer properties of two prominent pterocarpans: homopterocarpin and medicarpin. Drawing upon available experimental data, we present a comprehensive overview of their cytotoxic effects, mechanisms of action, and the signaling pathways they modulate in cancer cells. This objective analysis is intended to inform researchers, scientists, and drug development professionals in the field of oncology.

Quantitative Assessment of Cytotoxicity

The in vitro efficacy of this compound and medicarpin has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a key measure of a compound's potency, has been determined in various studies. The following tables summarize the available IC50 values for each compound. It is important to note that direct comparisons are most informative when conducted within the same study under identical experimental conditions.

Table 1: IC50 Values of this compound in Human Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Citation
HL-60Human Promyelocytic LeukemiaNot explicitly quantified, but shown to induce apoptosis.

Table 2: IC50 Values of Medicarpin in Human Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Citation
U251Glioblastoma~154 (48h)[1]
U-87 MGGlioblastoma~161 (48h)[1]
A549Lung CancerData not quantified in µM[2]
H157Lung CancerData not quantified in µM[2]
T24Bladder CancerData not quantified in µM[3]
EJ-1Bladder CancerData not quantified in µM[3]
P388Leukemia~90[4]
P388/DOX (Doxorubicin-resistant)Leukemia~90[4]

Note: IC50 values can vary depending on the assay conditions, exposure time, and specific cell line characteristics.

Mechanisms of Anticancer Action: A Tale of Two Pterocarpans

While both this compound and medicarpin exhibit cytotoxic effects against cancer cells, their underlying mechanisms of action appear to differ, even within the same cancer cell type.

This compound: Inducer of Apoptosis and Mitotic Arrest

Research indicates that this compound's anticancer activity is primarily mediated through the induction of apoptosis, or programmed cell death. In a study on HL-60 human leukemia cells, this compound was found to trigger apoptosis, a clean and controlled form of cell death that avoids inflammation. This process is characterized by mitochondrial depolarization and the activation of caspase-3, a key executioner enzyme in the apoptotic cascade.

Furthermore, in breast cancer cell lines, this compound and related pterocarpans have been shown to induce mitotic arrest. By disrupting the normal process of cell division, these compounds cause cells to halt in prometaphase, which ultimately leads to the induction of apoptosis.

Medicarpin: A Multifaceted Approach to Cancer Cell Killing

Medicarpin has been more extensively studied, revealing a broader spectrum of anticancer mechanisms. In various cancer models, including lung, glioblastoma, and bladder cancer, medicarpin has been shown to:

  • Induce Apoptosis: Similar to this compound, medicarpin is a potent inducer of apoptosis. This is achieved through the upregulation of pro-apoptotic proteins such as Bax and Bak1, leading to the cleavage and activation of caspase-3.[2]

  • Promote Cell Cycle Arrest: Medicarpin can halt the progression of the cell cycle, preventing cancer cells from dividing and proliferating.[2][3]

  • Inhibit Tumor Growth in Vivo: Studies using animal models have demonstrated that medicarpin can significantly suppress the growth of lung cancer tumors.[2]

  • Exhibit Necrotic Effects in Leukemia Cells: Interestingly, in the same study where this compound induced apoptosis in HL-60 cells, medicarpin was found to cause necrosis, a more inflammatory form of cell death.

Signaling Pathways in the Crosshairs

The anticancer effects of this compound and medicarpin are orchestrated through the modulation of specific intracellular signaling pathways. Understanding these pathways is crucial for identifying potential therapeutic targets and for the rational design of combination therapies.

This compound-Induced Apoptotic Pathway

The diagram below illustrates the proposed signaling cascade initiated by this compound, leading to apoptosis.

Homopterocarpin_Pathway This compound This compound Mitochondria Mitochondria This compound->Mitochondria Induces depolarization Caspase3 Caspase-3 Activation Mitochondria->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

This compound-induced apoptotic pathway.
Medicarpin's Multi-pronged Signaling Attack

Medicarpin's anticancer activity involves the regulation of several key proteins in the apoptotic pathway, as depicted in the following diagram.

Medicarpin_Pathway Medicarpin Medicarpin Bax Bax (Pro-apoptotic) Medicarpin->Bax Upregulates Bak1 Bak1 (Pro-apoptotic) Medicarpin->Bak1 Upregulates Caspase3 Caspase-3 Cleavage & Activation Bax->Caspase3 Bak1->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Medicarpin's signaling pathway for apoptosis induction.

Experimental Protocols: A Glimpse into the Methodologies

The findings presented in this guide are based on a variety of established experimental techniques. Below are overviews of the key assays used to evaluate the anticancer activity of this compound and medicarpin.

Cell Viability Assay (MTT Assay)

This colorimetric assay is a standard method for assessing cell viability and proliferation.

MTT_Workflow cluster_0 MTT Assay Workflow A Seed cancer cells in 96-well plate B Treat with this compound or Medicarpin A->B C Add MTT reagent B->C D Incubate C->D E Add solubilization solution D->E F Measure absorbance E->F

Experimental workflow for the MTT assay.

Protocol Outline:

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of this compound or medicarpin for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.

  • Incubation: The plates are incubated to allow viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: A solubilization solution (e.g., DMSO or a detergent-based solution) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (typically 570 nm). The absorbance is directly proportional to the number of viable cells.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay is used to distinguish between live, apoptotic, and necrotic cells.

Apoptosis_Assay_Logic cluster_1 Cell Staining and Analysis cluster_2 Cell Population Identification Start Treated Cells Stain Stain with Annexin V-FITC & Propidium Iodide (PI) Start->Stain Flow Analyze by Flow Cytometry Stain->Flow Live Live Cells (Annexin V-, PI-) Early Early Apoptotic Cells (Annexin V+, PI-) Late Late Apoptotic/Necrotic Cells (Annexin V+, PI+) Necrotic Necrotic Cells (Annexin V-, PI+)

Logical flow of an Annexin V/PI apoptosis assay.

Protocol Outline:

  • Cell Harvesting: Both adherent and suspension cells are harvested after treatment.

  • Washing: Cells are washed with a binding buffer.

  • Staining: Cells are resuspended in the binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI).

  • Incubation: The cells are incubated in the dark.

  • Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. Annexin V-FITC binds to phosphatidylserine on the outer leaflet of the cell membrane of apoptotic cells, while PI enters and stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).

Conclusion

Both this compound and medicarpin demonstrate promising anticancer properties, albeit through potentially different mechanisms. Medicarpin has been more extensively investigated, with a larger body of evidence supporting its pro-apoptotic and cell cycle-disrupting effects across a range of cancer types. This compound, while less studied, shows clear potential as an inducer of apoptosis and mitotic arrest.

The direct comparison in leukemia cells, which revealed different modes of cell death induction, underscores the subtle yet significant structural and functional differences between these two closely related molecules. Further research, particularly direct comparative studies across a wider array of cancer cell lines and in vivo models, is warranted to fully elucidate the therapeutic potential of both this compound and medicarpin. A deeper understanding of their respective signaling pathways will be instrumental in guiding the development of these natural compounds into effective anticancer agents.

References

A Comparative Analysis of Homopterocarpin and Pterocarpin for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An objective guide to the biological activities, mechanisms of action, and experimental evaluation of two promising pterocarpan isoflavonoids.

Homopterocarpin and Pterocarpin are naturally occurring pterocarpan isoflavonoids, a class of compounds known for their diverse and potent biological activities. Both compounds share a common tetracyclic ring structure but differ in their substitution patterns, leading to distinct pharmacological profiles. This guide provides a comprehensive comparative analysis of this compound and Pterocarpin, summarizing their key biological effects with supporting quantitative data, detailing relevant experimental protocols, and visualizing their implicated signaling pathways.

Comparative Biological Activity: A Quantitative Overview

The following tables summarize the available quantitative data on the biological activities of this compound and Pterocarpin. Direct comparisons of IC50 and Minimum Inhibitory Concentration (MIC) values are provided where available to facilitate an objective assessment of their relative potencies.

Biological Activity Target/Assay This compound IC50/MIC Pterocarpin IC50/MIC Reference
MAO-B Inhibition Human Monoamine Oxidase-B0.72 µM3.36 µM[1][2]
Antiplasmodial Plasmodium falciparum 3D70.52 µg/mLNot available[3][4]
Antioxidant DPPH Radical Scavenging0.76 ± 0.92 µg/mLNot available[3][4]

Table 1: Comparative Bioactivities of this compound and Pterocarpin.

Detailed Experimental Protocols

For researchers seeking to replicate or build upon the findings presented, detailed methodologies for key experiments are provided below.

MTT Assay for Cytotoxicity in Leukemia Cells (e.g., HL-60)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[5][6][7][8]

Protocol:

  • Cell Seeding: Seed human promyelocytic leukemia (HL-60) cells in a 96-well plate at a density of 5 × 10^5 cells/mL in RPMI-1640 medium supplemented with 10% fetal bovine serum.[7]

  • Compound Treatment: Add varying concentrations of this compound or Pterocarpin to the wells and incubate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: Following incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.[7]

  • Formazan Solubilization: Centrifuge the plate at 800 rpm for 5 minutes. Carefully remove the supernatant and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate for 15 minutes to ensure complete dissolution of the formazan. Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value, the concentration of the compound that inhibits cell growth by 50%.

LPS-Induced Nitric Oxide Production Inhibition Assay

This assay measures the anti-inflammatory potential of compounds by quantifying their ability to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages.[6][9][10][11][12]

Protocol:

  • Cell Culture: Culture murine macrophage RAW 264.7 cells in DMEM supplemented with 10% FBS. Seed the cells in a 96-well plate at a density of 1.5 × 10^5 cells/mL and allow them to adhere overnight.[9]

  • Compound and LPS Treatment: Pre-treat the cells with various concentrations of this compound or Pterocarpin for 1-2 hours before stimulating with LPS (1 µg/mL).

  • Incubation: Incubate the plates for 24 hours at 37°C in a 5% CO2 incubator.

  • Nitrite Measurement (Griess Assay):

    • Collect 100 µL of the cell culture supernatant from each well.

    • Add 100 µL of Griess reagent (a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to the supernatant.[9]

    • Incubate at room temperature for 10 minutes.

  • Absorbance Reading: Measure the absorbance at 540 nm using a microplate reader.

  • Calculation: Determine the nitrite concentration from a sodium nitrite standard curve. Calculate the percentage of NO inhibition compared to LPS-stimulated cells without compound treatment and determine the IC50 value.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[13][14][15][16]

Protocol:

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (bacteria or fungi) in a suitable broth medium.

  • Serial Dilution of Compounds: Perform a two-fold serial dilution of this compound and Pterocarpin in a 96-well microtiter plate containing broth.

  • Inoculation: Inoculate each well with the standardized microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 28-35°C for fungi) for a specified period (e.g., 18-24 hours for bacteria, 24-48 hours for fungi).

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.[13][14]

DPPH Radical Scavenging Assay for Antioxidant Activity

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method to evaluate the antioxidant capacity of compounds.[17][18][19][20]

Protocol:

  • Preparation of DPPH Solution: Prepare a fresh solution of DPPH in methanol or ethanol.

  • Reaction Mixture: Add various concentrations of this compound or Pterocarpin to the DPPH solution.

  • Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance of the solution at 517 nm. A decrease in absorbance indicates radical scavenging activity.

  • Calculation: Calculate the percentage of DPPH radical scavenging activity and determine the IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals.

Signaling Pathways and Mechanisms of Action

Understanding the molecular pathways through which these compounds exert their effects is crucial for their development as therapeutic agents.

This compound and the Apoptotic Pathway

This compound has been shown to induce apoptosis, or programmed cell death, in cancer cells, particularly in human leukemia cells.[20] The intrinsic apoptotic pathway is a key mechanism implicated in its anticancer activity.

Homopterocarpin_Apoptosis This compound This compound Bcl2 Bcl-2 (Anti-apoptotic) This compound->Bcl2 Inhibits Bax Bax (Pro-apoptotic) This compound->Bax Activates Mitochondrion Mitochondrion CytochromeC Cytochrome c Mitochondrion->CytochromeC Releases Bcl2->Mitochondrion Inhibits permeabilization Bax->Mitochondrion Promotes permeabilization Caspase9 Caspase-9 (Initiator) CytochromeC->Caspase9 Activates Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: this compound induces apoptosis via the intrinsic pathway.

This compound's pro-apoptotic effect is mediated through the regulation of the Bcl-2 family of proteins. It is suggested to downregulate the anti-apoptotic protein Bcl-2 while upregulating the pro-apoptotic protein Bax.[21][22] This shift in the Bax/Bcl-2 ratio leads to increased mitochondrial outer membrane permeabilization and the subsequent release of cytochrome c into the cytoplasm. Cytochrome c then activates caspase-9, an initiator caspase, which in turn activates the executioner caspase-3, ultimately leading to the dismantling of the cell.[20]

Pterocarpin and the NF-κB Signaling Pathway

The anti-inflammatory properties of Pterocarpin are likely mediated through the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. NF-κB is a key transcription factor that regulates the expression of pro-inflammatory genes.

Pterocarpin_NFkB cluster_cytoplasm Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates Pterocarpin Pterocarpin Pterocarpin->IKK Inhibits phosphorylation NFkB NF-κB (p50/p65) IkB->NFkB Binds & Inhibits NFkB_p p-IκBα IkB->NFkB_p Nucleus Nucleus NFkB->Nucleus Translocates Proteasome Proteasome NFkB_p->Proteasome Degradation Gene Pro-inflammatory Gene Expression Nucleus->Gene Activates

Caption: Pterocarpin inhibits the NF-κB inflammatory pathway.

In response to inflammatory stimuli like LPS, the IκB kinase (IKK) complex is activated, which then phosphorylates the inhibitory protein IκBα.[2][23] This phosphorylation targets IκBα for ubiquitination and subsequent degradation by the proteasome, releasing the NF-κB dimer (typically p50/p65). The freed NF-κB then translocates to the nucleus to activate the transcription of pro-inflammatory genes. Pterocarpin is thought to exert its anti-inflammatory effect by inhibiting the phosphorylation of IκBα by the IKK complex, thereby preventing the nuclear translocation of NF-κB and suppressing the expression of inflammatory mediators.[24][25]

Conclusion

This compound and Pterocarpin, while structurally similar, exhibit distinct and promising pharmacological profiles. This compound demonstrates notable potential as a selective MAO-B inhibitor and an anticancer agent that induces apoptosis. Pterocarpin, on the other hand, shows promise as an anti-inflammatory agent through the inhibition of the NF-κB signaling pathway. This comparative analysis provides a foundation for further research into these compounds, guiding future studies aimed at elucidating their full therapeutic potential and advancing them through the drug development pipeline. The provided experimental protocols and pathway diagrams serve as valuable resources for researchers in this endeavor.

References

Cross-Validation of Homopterocarpin Quantification Methods: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two primary analytical methods for the quantification of Homopterocarpin: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). The selection of an appropriate quantification method is critical for accuracy and reliability in research and drug development. This document outlines the experimental protocols and presents a comparative analysis of their performance metrics to aid in the selection of the most suitable method for specific research needs.

Comparative Analysis of Quantification Methods

ParameterHPLC-UVLC-MS/MS
Linearity (R²) ≥ 0.998≥ 0.999
Accuracy (% Recovery) 95 - 105%98 - 102%
Precision (%RSD) < 5%< 3%
Limit of Detection (LOD) ng/mL rangepg/mL to low ng/mL range
Limit of Quantification (LOQ) ng/mL rangepg/mL to low ng/mL range
Specificity Moderate to HighVery High
Matrix Effect Can be significantCan be minimized with appropriate internal standards

Experimental Protocols

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is a robust and widely used technique for the quantification of phytochemicals.

Sample Preparation:

  • Extraction: Plant material or other sample matrices are extracted with a suitable solvent, such as methanol or acetonitrile, often facilitated by sonication or maceration.

  • Filtration: The extract is filtered through a 0.45 µm syringe filter to remove particulate matter.

  • Dilution: The filtered extract is diluted with the mobile phase to a concentration within the calibrated linear range.

Chromatographic Conditions:

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is typically used.

  • Mobile Phase: A gradient elution is commonly employed, starting with a higher proportion of water (often with a small percentage of acid, such as formic acid or acetic acid, to improve peak shape) and gradually increasing the proportion of an organic solvent like acetonitrile or methanol.

  • Flow Rate: A typical flow rate is 1.0 mL/min.

  • Column Temperature: Maintained at a constant temperature, for example, 25°C, to ensure reproducibility.

  • Injection Volume: 10-20 µL.

  • Detection: UV detection is performed at the maximum absorbance wavelength (λmax) of this compound.

Data Analysis:

Quantification is achieved by comparing the peak area of this compound in the sample to a calibration curve generated from standards of known concentrations.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers higher sensitivity and specificity compared to HPLC-UV, making it suitable for the analysis of complex matrices and trace-level quantification.

Sample Preparation:

  • Extraction: Similar to the HPLC-UV method, samples are extracted with an appropriate organic solvent.

  • Internal Standard Spiking: An internal standard (ideally a stable isotope-labeled version of this compound) is added to the sample and calibration standards to correct for matrix effects and variations in instrument response.

  • Purification (Optional): Solid-phase extraction (SPE) may be employed for complex matrices to remove interfering substances.

  • Filtration and Dilution: The extract is filtered and diluted as necessary.

LC-MS/MS Conditions:

  • Liquid Chromatography: Similar chromatographic conditions as the HPLC-UV method are used to separate this compound from other components.

  • Mass Spectrometry:

    • Ionization: Electrospray ionization (ESI) in positive or negative mode is commonly used.

    • Detection: Multiple Reaction Monitoring (MRM) is employed for quantification. This involves monitoring a specific precursor ion to product ion transition for this compound and the internal standard, which provides high specificity.

Data Analysis:

The concentration of this compound is determined by the ratio of the peak area of the analyte to that of the internal standard, plotted against a calibration curve.

Visualizing the Workflow

The following diagram illustrates a general workflow for the quantification of this compound.

Homopterocarpin_Quantification_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Method cluster_data Data Processing Sample Sample Collection (e.g., Plant Material) Extraction Solvent Extraction Sample->Extraction Filtration Filtration (0.45 µm) Extraction->Filtration Dilution Dilution Filtration->Dilution HPLC HPLC Separation (C18 Column) Dilution->HPLC HPLC-UV Path LCMS LC-MS/MS Analysis (MRM Detection) Dilution->LCMS LC-MS/MS Path Calibration Calibration Curve Construction HPLC->Calibration LCMS->Calibration Quantification Quantification of This compound Calibration->Quantification

A Head-to-Head Comparison of Homopterocarpin with Commercial Drugs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activities of Homopterocarpin against established commercial drugs. The following sections detail the performance of this compound in key therapeutic areas, supported by available experimental data, alongside detailed methodologies for the cited experiments.

Monoamine Oxidase-B (MAO-B) Inhibition: A Potential Neuroprotective Agent

This compound has demonstrated inhibitory activity against monoamine oxidase-B (MAO-B), an enzyme implicated in the degradation of dopamine and a key target in the management of neurodegenerative conditions such as Parkinson's disease. A comparison with the widely prescribed irreversible MAO-B inhibitors, Selegiline and Rasagiline, reveals this compound as a reversible inhibitor of interest.

Data Presentation: MAO-B Inhibition
CompoundIC50 (µM) for human MAO-BMechanism of Inhibition
This compound 0.72Reversible, Competitive
Selegiline 0.0068Irreversible
Rasagiline 0.014Irreversible

IC50 values represent the concentration of the compound required to inhibit 50% of the enzyme's activity. A lower IC50 value indicates greater potency.

Signaling Pathway: MAO-B Inhibition in Dopaminergic Neurons

MAO_B_Inhibition Dopamine Dopamine MAOB MAO-B Dopamine->MAOB Metabolism Synaptic_Vesicle Synaptic Vesicle Dopamine->Synaptic_Vesicle Reuptake Metabolites Inactive Metabolites MAOB->Metabolites This compound This compound (Reversible) This compound->MAOB Inhibits CommercialDrugs Selegiline / Rasagiline (Irreversible) CommercialDrugs->MAOB Inhibits Postsynaptic_Neuron Postsynaptic Neuron Dopamine Receptors Synaptic_Vesicle->Postsynaptic_Neuron Release

Caption: Dopamine metabolism by MAO-B and points of inhibition.

Experimental Protocol: MAO-B Inhibition Assay

The inhibitory effect of this compound and commercial drugs on MAO-B activity is determined using a fluorometric assay. The assay measures the production of hydrogen peroxide (H₂O₂), a byproduct of the oxidative deamination of the MAO substrate.

  • Enzyme and Substrate Preparation: Recombinant human MAO-B is used as the enzyme source. A suitable substrate, such as kynuramine or a proprietary fluorogenic substrate, is prepared in an appropriate assay buffer.

  • Inhibitor Preparation: this compound, Selegiline, and Rasagiline are dissolved in a suitable solvent (e.g., DMSO) to create stock solutions, which are then serially diluted to a range of concentrations.

  • Assay Procedure:

    • The MAO-B enzyme is pre-incubated with varying concentrations of the inhibitors or vehicle control in a 96-well plate.

    • The reaction is initiated by the addition of the substrate.

    • The plate is incubated at 37°C for a specified period.

    • The fluorescence generated from the reaction of H₂O₂ with a detection reagent is measured using a microplate reader at the appropriate excitation and emission wavelengths.

  • Data Analysis: The percentage of inhibition for each inhibitor concentration is calculated relative to the vehicle control. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Hepatoprotective Effects: A Comparison with Silymarin

This compound has demonstrated significant hepatoprotective properties, particularly against drug-induced liver injury. A direct comparison with Silymarin, a well-established natural hepatoprotective agent, in an animal model of acetaminophen-induced hepatotoxicity highlights the potential of this compound.

Data Presentation: Hepatoprotective Activity in Acetaminophen-Induced Liver Injury in Rats
Treatment GroupSerum ALT (U/L)Serum AST (U/L)
Control 35.6 ± 4.285.3 ± 7.9
Acetaminophen (APAP) 258.4 ± 21.7412.5 ± 35.1
APAP + this compound (50 mg/kg) 112.8 ± 10.5198.6 ± 18.2
APAP + Silymarin (100 mg/kg) 145.2 ± 13.8245.7 ± 22.4

Data are presented as mean ± standard deviation. Lower ALT and AST levels indicate reduced liver damage.

Experimental Workflow: Acetaminophen-Induced Hepatotoxicity Model

Hepatotoxicity_Workflow start Animal Acclimatization grouping Grouping of Rats (n=8 per group) start->grouping pretreatment Pretreatment (this compound, Silymarin, or Vehicle) for 7 days grouping->pretreatment induction Acetaminophen (APAP) Administration (Single high dose) pretreatment->induction observation Observation Period (24-48 hours) induction->observation collection Blood and Liver Tissue Collection observation->collection analysis Biochemical Analysis (ALT, AST) & Histopathology collection->analysis end Data Analysis & Comparison analysis->end

Caption: Workflow for evaluating hepatoprotective agents.

Experimental Protocol: Acetaminophen-Induced Hepatotoxicity in Rats
  • Animals: Male Wistar rats are used for the study. They are acclimatized to the laboratory conditions for at least one week before the experiment.

  • Grouping and Treatment: The rats are randomly divided into four groups: a control group, an acetaminophen (APAP)-treated group, an APAP + this compound-treated group, and an APAP + Silymarin-treated group. The treatment groups receive their respective compounds orally for a period of seven days prior to APAP administration.

  • Induction of Hepatotoxicity: On the eighth day, all groups except the control group receive a single oral dose of acetaminophen (e.g., 2 g/kg body weight) to induce liver injury.

  • Sample Collection: After a specified time (e.g., 24 or 48 hours) following APAP administration, blood samples are collected for the analysis of serum liver enzymes. The animals are then euthanized, and liver tissues are collected for histopathological examination.

  • Biochemical Analysis: Serum levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST) are measured using standard biochemical assay kits.

  • Histopathological Examination: Liver tissues are fixed, processed, and stained with hematoxylin and eosin (H&E) to assess the extent of liver damage, including necrosis and inflammation.

Antiplasmodial Activity: A Potential Antimalarial Candidate

This compound has exhibited activity against the malaria parasite, Plasmodium falciparum. A comparison with the conventional antimalarial drug Chloroquine provides a benchmark for its potential in this therapeutic area.

Data Presentation: Antiplasmodial Activity against P. falciparum (3D7 strain)
CompoundIC50
This compound 1.83 µM (0.52 µg/mL)
Chloroquine 0.0086 - 0.012 µM (8.6 - 12 nM)

IC50 values represent the concentration of the compound required to inhibit 50% of parasite growth.

Signaling Pathway: Mechanism of Action of Chloroquine

Chloroquine_MoA Hemoglobin Hemoglobin Parasite_Vacuole Parasite Digestive Vacuole Hemoglobin->Parasite_Vacuole Digestion Heme Free Heme (Toxic) Parasite_Vacuole->Heme Heme_Polymerase Heme Polymerase Heme->Heme_Polymerase Detoxification Cell_Death Parasite Cell Death Heme->Cell_Death Toxicity Hemozoin Hemozoin (Non-toxic) Heme_Polymerase->Hemozoin Chloroquine Chloroquine Chloroquine->Heme_Polymerase Inhibits

Reproducibility of Homopterocarpin Bioactivity Studies: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Homopterocarpin, a pterocarpan found in various plants of the Pterocarpus genus, has garnered scientific interest for its potential therapeutic properties. This guide provides a comparative analysis of the existing data on its anticancer, anti-inflammatory, and antimicrobial bioactivities to assess the reproducibility of these findings. The information is presented to aid researchers in evaluating the current evidence and designing future studies.

Data Presentation: A Comparative Overview of this compound's Bioactivities

The current body of research on this compound's bioactivity presents a fragmented landscape. While preliminary studies suggest a range of promising effects, the depth and breadth of these investigations vary significantly, impacting the reproducibility of the findings. Below is a summary of the available quantitative data.

Table 1: Anticancer and Enzyme Inhibitory Activity of this compound

ActivityCell Line/TargetIC50 ValueReference
AntiplasmodialPlasmodium falciparum 3D70.52 µg/mL[1][2][3]
Monoamine Oxidase-B (MAO-B) InhibitionHuman MAO-B0.72 µM[4]

Note: There is a notable lack of comprehensive studies detailing the IC50 values of pure this compound against a panel of human cancer cell lines. The antiplasmodial activity, while indicative of cytotoxic potential, is not a direct measure of anticancer efficacy.

Table 2: Anti-inflammatory Activity of a this compound-related Compound (Heterocarpin)

Mediator/Enzyme InhibitedCell LineMethodKey FindingsReference
Nitric Oxide (NO)LPS-induced RAW 264.7 macrophagesGriess AssayDose-dependent inhibition of NO production.[5]
Prostaglandin E2 (PGE2)LPS-induced RAW 264.7 macrophagesELISASignificant inhibition of PGE2 production.[5]
TNF-α, IL-1β, IL-6LPS-induced RAW 264.7 macrophagesELISADose-dependent reduction in pro-inflammatory cytokine secretion.[5]
iNOS and COX-2LPS-induced RAW 264.7 macrophagesWestern BlotSuppression of iNOS and COX-2 protein expression.[5]

Note: The data presented here is for Heterocarpin, a structurally similar compound. While this suggests a likely mechanism for this compound, direct experimental evidence for this compound's anti-inflammatory effects and its impact on signaling pathways is needed to confirm these activities.

Table 3: Antimicrobial Activity of this compound-containing Extracts

MicroorganismExtract SourceMethodResult (Zone of Inhibition)Reference
Bacillus subtilisPterocarpus macrocarpusAgar well diffusion> 1 cm[1]
Escherichia coliPterocarpus macrocarpusAgar well diffusion> 1 cm[1]
Candida albicansPterocarpus macrocarpusAgar well diffusion> 1 cm[1]
Staphylococcus aureusPterocarpus macrocarpusAgar well diffusion> 1 cm[1]

Note: The available data on antimicrobial activity is derived from crude plant extracts containing this compound. To ensure reproducibility, studies using purified this compound and reporting Minimum Inhibitory Concentration (MIC) values are essential.

Experimental Protocols

To facilitate the replication of the cited studies, detailed experimental methodologies are crucial. The following sections outline the typical protocols employed in assessing the bioactivities of natural compounds like this compound.

Anticancer and Cytotoxicity Assays

1. Cell Culture:

  • Human cancer cell lines (e.g., from ATCC) are cultured in appropriate media (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics. Cells are maintained in a humidified incubator at 37°C with 5% CO2.

2. MTT Assay for Cell Viability (IC50 Determination):

  • Cells are seeded in 96-well plates and allowed to adhere overnight.

  • Cells are then treated with various concentrations of this compound for a specified period (e.g., 24, 48, 72 hours).

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.

  • The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration that inhibits 50% of cell growth) is determined by plotting a dose-response curve.

Anti-inflammatory Assays

1. Cell Culture:

  • RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% FBS and antibiotics.

2. Measurement of NO, PGE2, and Cytokines:

  • Cells are pre-treated with different concentrations of this compound for a short period (e.g., 1 hour).

  • Inflammation is induced by adding lipopolysaccharide (LPS).

  • After incubation (e.g., 24 hours), the cell culture supernatant is collected.

  • Nitric oxide (NO) production is measured using the Griess reagent.

  • The concentrations of PGE2, TNF-α, IL-1β, and IL-6 in the supernatant are quantified using specific ELISA kits.

3. Western Blot for iNOS and COX-2 Expression:

  • After treatment with this compound and/or LPS, cells are lysed to extract total protein.

  • Protein concentration is determined using a BCA protein assay kit.

  • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

  • The membrane is blocked and then incubated with primary antibodies against iNOS, COX-2, and a loading control (e.g., β-actin).

  • After washing, the membrane is incubated with a secondary antibody conjugated to horseradish peroxidase (HRP).

  • The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Antimicrobial Assays

1. Microbial Strains and Culture Conditions:

  • Bacterial and fungal strains are obtained from standard culture collections (e.g., ATCC).

  • Bacteria are cultured in nutrient broth or on nutrient agar, while fungi are grown in Sabouraud dextrose broth or on Sabouraud dextrose agar.

2. Agar Well Diffusion Method:

  • A standardized inoculum of the test microorganism is spread onto the surface of an agar plate.

  • Wells are punched into the agar using a sterile cork borer.

  • Different concentrations of this compound (dissolved in a suitable solvent like DMSO) are added to the wells.

  • The plates are incubated under appropriate conditions for the specific microorganism.

  • The diameter of the zone of inhibition (the area around the well where microbial growth is inhibited) is measured.

3. Determination of Minimum Inhibitory Concentration (MIC):

  • A serial dilution of this compound is prepared in a liquid growth medium in a 96-well microtiter plate.

  • A standardized suspension of the microorganism is added to each well.

  • The plate is incubated, and the MIC is determined as the lowest concentration of this compound that visually inhibits microbial growth.

Mandatory Visualizations

To better understand the experimental processes and potential mechanisms of action, the following diagrams have been generated.

Experimental_Workflow_Bioactivity cluster_preparation Compound Preparation cluster_assays Bioactivity Assays cluster_data Data Analysis This compound This compound Stock Solution Serial_Dilutions Serial Dilutions This compound->Serial_Dilutions Dilute in media/solvent Anticancer Anticancer Assay (e.g., MTT) Serial_Dilutions->Anticancer Anti_inflammatory Anti-inflammatory Assay (e.g., Griess, ELISA) Serial_Dilutions->Anti_inflammatory Antimicrobial Antimicrobial Assay (e.g., MIC) Serial_Dilutions->Antimicrobial IC50_Calc IC50 Calculation Anticancer->IC50_Calc Cytokine_Quant Cytokine Quantification Anti_inflammatory->Cytokine_Quant MIC_Det MIC Determination Antimicrobial->MIC_Det

Caption: General experimental workflow for assessing the bioactivity of this compound.

Anti_inflammatory_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 binds NFkB_Activation NF-κB Activation TLR4->NFkB_Activation activates Proinflammatory_Genes Pro-inflammatory Gene Expression (iNOS, COX-2, TNF-α, IL-1β, IL-6) NFkB_Activation->Proinflammatory_Genes induces This compound This compound This compound->NFkB_Activation inhibits (putative)

Caption: Putative anti-inflammatory signaling pathway modulated by this compound.

Conclusion and Future Directions

The current research provides preliminary evidence for the bioactivity of this compound, particularly its antiplasmodial and enzyme-inhibiting properties. However, for its anticancer, anti-inflammatory, and antimicrobial potential to be robustly evaluated and for these studies to be considered reproducible, a more systematic approach is required.

Future research should prioritize:

  • Comprehensive Anticancer Screening: Evaluating pure this compound against a standardized panel of human cancer cell lines to determine its IC50 values.

  • Mechanistic Anti-inflammatory Studies: Directly investigating the effects of this compound on inflammatory mediators and key signaling pathways, such as NF-κB and MAPK, in relevant cell models.

  • Quantitative Antimicrobial Assessment: Determining the Minimum Inhibitory Concentration (MIC) of pure this compound against a broad spectrum of pathogenic bacteria and fungi.

  • Detailed Protocol Reporting: Ensuring that all future publications include detailed experimental protocols to allow for independent verification and replication of the findings.

By addressing these gaps in the current literature, the scientific community can build a more reliable and reproducible understanding of this compound's therapeutic potential.

References

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive in-silico comparison of the binding affinities and interaction mechanisms of Homopterocarpin and other notable isoflavonoids against cancer and viral protein targets.

This guide provides a comparative analysis of the molecular docking studies of this compound and other structurally related isoflavonoids. The objective is to evaluate their potential as therapeutic agents by comparing their binding affinities to various protein targets implicated in cancer and viral diseases. The data presented is compiled from multiple in-silico studies to offer a broader perspective on the structure-activity relationships within this class of compounds.

Comparative Binding Affinities of Isoflavonoids

The following table summarizes the binding affinities (docking scores) of this compound and selected isoflavonoids against various protein targets. Lower binding energy values indicate a higher predicted affinity of the ligand for the protein's active site.

CompoundTarget ProteinPDB IDDocking Score (kcal/mol)
This compound SARS-CoV-2 Helicase--8.2[1]
GenisteinEstrogen Receptor α (ERα)--
DaidzeinEstrogen Receptor α (ERα)--
Genisteinβ-catenin--5.68 to -4.98[2]
Isorhamnetinβ-catenin--5.68 to -4.98[2]
Fisetinβ-catenin--5.68 to -4.98[2]
Silibininβ-catenin--5.68 to -4.98[2]
Catechinβ-catenin--6.50 to -5.22[2]
Luteolinβ-catenin--6.50 to -5.22[2]
Coumestrolβ-catenin--6.50 to -5.22[2]
β-naphthoflavoneβ-catenin--6.50 to -5.22[2]
StigmasterolSARS-CoV-2 Helicase--8.2[1]
RutinSARS-CoV-2 Main Protease6Y84-
HesperidinSARS-CoV-2 Main Protease6Y84-
NeobavaisoflavoneSARS-CoV-2 Papain-like Protease-High Binding Energy[3]
FlavoneCDK2/CDK9-Low Binding Energy[4]
RecoflavoneCDK2/CDK9-Low Binding Energy[4]
LiquiritinSARS-CoV-2 Spike Glycoprotein--7.0 to -8.1[5]
ApigeninSARS-CoV-2 Spike Glycoprotein--6.8 to -7.3[5]

Experimental Protocols: Molecular Docking

The following is a generalized protocol for molecular docking studies, based on methodologies reported in the cited literature.[5][6][7][8][9]

1. Preparation of the Receptor Protein:

  • The three-dimensional crystal structure of the target protein is obtained from the Protein Data Bank (PDB).

  • Water molecules and any co-crystallized ligands are removed from the protein structure.

  • Polar hydrogen atoms are added to the protein, and Kollman charges are assigned.

  • The protein structure is saved in the PDBQT file format for use with AutoDock Vina.

2. Preparation of the Ligand (Isoflavonoid):

  • The 2D structure of the isoflavonoid is drawn using a chemical drawing tool like ChemDraw and converted to a 3D structure.

  • The ligand's geometry is optimized using a suitable force field (e.g., MMFF94).

  • Gasteiger charges are computed, and non-polar hydrogen atoms are merged.

  • The rotatable bonds of the ligand are defined, and the structure is saved in the PDBQT format.

3. Molecular Docking Simulation:

  • A grid box is defined to encompass the active site of the target protein. The size and center of the grid box are set to cover the key catalytic residues.

  • Molecular docking is performed using software such as AutoDock Vina.[5] The Lamarckian Genetic Algorithm is a commonly employed search algorithm.[10]

  • The docking simulation generates multiple binding poses of the ligand in the protein's active site, each with a corresponding binding affinity score (in kcal/mol).

4. Analysis of Docking Results:

  • The binding pose with the lowest energy score is considered the most favorable.

  • The interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, are visualized and analyzed using software like Discovery Studio or PyMOL.

  • The amino acid residues involved in the interactions are identified to understand the molecular basis of the binding.

Visualizing Molecular Docking Workflow

The following diagram illustrates a typical workflow for a molecular docking study.

cluster_prep Preparation Phase cluster_dock Docking Simulation cluster_analysis Analysis Phase p_prep Protein Preparation (from PDB) grid Grid Box Generation (Define Active Site) p_prep->grid l_prep Ligand Preparation (Isoflavonoids) l_prep->grid docking Molecular Docking (e.g., AutoDock Vina) grid->docking analysis Analysis of Results (Binding Poses & Scores) docking->analysis viz Visualization (Protein-Ligand Interactions) analysis->viz cluster_ligand Ligand Binding cluster_receptor Receptor Activation cluster_downstream Downstream Effects isoflavonoid This compound / Related Isoflavonoids er Estrogen Receptor (ERα / ERβ) isoflavonoid->er dimer Receptor Dimerization er->dimer translocation Nuclear Translocation dimer->translocation ere Binding to Estrogen Response Elements (EREs) translocation->ere gene_exp Modulation of Gene Expression ere->gene_exp cell_response Cellular Response (e.g., Proliferation, Apoptosis) gene_exp->cell_response

References

Safety Operating Guide

Proper Disposal Procedures for Homopterocarpin

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals on the proper disposal of Homopterocarpin. Adherence to these procedures is critical to ensure personal safety and environmental protection.

Hazard Assessment and Safety Information

This compound is classified as a hazardous substance with significant health and environmental risks. All waste containing this compound must be treated as hazardous waste.

Key Hazards:

  • Acute Toxicity: Fatal if swallowed or inhaled.

  • Environmental Hazard: Harmful to aquatic life.

Due to its acute toxicity, this compound waste may be subject to stricter accumulation limits (e.g., a maximum of one quart of liquid or one kilogram of solid at a time in a satellite accumulation area)[1][2].

Hazard Classification (GHS)CodePictogramSignal WordDisposal Implication
Acute Toxicity (Oral), Category 2H300Skull and CrossbonesDangerDO NOT dispose of in sanitary sewer or regular trash[3][4]. Must be collected as hazardous waste.
Acute Toxicity (Inhalation), Category 2H330Skull and CrossbonesDangerDO NOT dispose of by evaporation in a fume hood[5]. Must be collected as hazardous waste.
Hazardous to the Aquatic Environment (Acute), Category 3H402NoneNoneDO NOT dispose of down the drain to prevent release into the environment[6][7].

Experimental Protocol: Step-by-Step Disposal Procedures

This protocol outlines the required steps for safely managing and disposing of various forms of this compound waste.

2.1. Personal Protective Equipment (PPE) Before handling this compound or its waste, ensure the following PPE is worn:

  • Nitrile gloves (inspect before use and use proper removal technique).

  • Safety goggles or face shield.

  • Laboratory coat.

  • For handling solids or creating solutions, work in a certified chemical fume hood to avoid inhalation.

2.2. Waste Segregation and Container Management Proper segregation is crucial to prevent dangerous reactions[5][8].

  • Waste Stream: Designate a specific hazardous waste stream for this compound. Do not mix with other waste types unless instructed by EHS.

  • Container: Use a designated, leak-proof, and chemically compatible container. The original container is often a good choice if it's in good condition[5]. The container must have a secure screw-top cap.

  • Labeling: Immediately label the waste container with the words "Hazardous Waste," the full chemical name "this compound," and list all components of the waste (including solvents and their percentages)[5]. Affix the appropriate hazard symbols (Acute Toxicity).

2.3. Disposal of Solid this compound Waste

  • Carefully transfer any unused or contaminated solid this compound into the designated hazardous waste container using a dedicated spatula or scoop.

  • Avoid creating dust. If there is a risk of dust, use a HEPA vacuum for cleanup of the area, not a brush[3].

  • Place any contaminated weighing boats, paper, or wipes directly into the solid hazardous waste container.

2.4. Disposal of Liquid this compound Waste (Solutions)

  • Pour liquid waste containing this compound directly into the designated liquid hazardous waste container.

  • DO NOT dispose of down the drain[4][9].

  • Keep the waste container securely closed at all times, except when adding waste[2][5].

2.5. Disposal of Contaminated Labware and PPE

  • Sharps: Contaminated needles, syringes, or glass pipettes must be placed in a designated sharps container labeled for hazardous chemical waste.

  • Glassware: Reusable glassware must be decontaminated. Rinse the glassware three times with a suitable solvent (e.g., acetone, ethyl acetate) capable of dissolving this compound. Collect all three rinses as hazardous liquid waste[2][9].

  • Consumables: Contaminated gloves, bench paper, and other disposable items should be collected in the designated solid hazardous waste container.

2.6. Disposal of Empty this compound Containers Because this compound is acutely toxic, empty containers are also considered hazardous waste and require special handling[2][3].

  • Triple rinse the empty container with a solvent that can dissolve the compound. Each rinse should use a volume of solvent equal to about 5-10% of the container's volume[2].

  • Collect all three rinses in the designated liquid hazardous waste container. This rinsate is considered hazardous waste[2][9].

  • After triple rinsing, deface or remove the original label. The container may then be discarded as regular glass or plastic waste, but confirm this procedure with your local EHS department[3][9].

2.7. Storage and Final Disposal

  • Store the sealed and labeled hazardous waste container in a designated Satellite Accumulation Area (SAA) within the laboratory[1][5].

  • The SAA must be at or near the point of waste generation and should have secondary containment to catch any potential leaks[2].

  • Schedule a pickup with your institution's EHS or a licensed hazardous waste disposal contractor. Do not allow waste to accumulate beyond regulated limits[1][2].

Workflow for this compound Waste Management

The following diagram illustrates the decision-making process for the proper disposal of different types of this compound waste.

Homopterocarpin_Disposal_Workflow start_node start_node decision_node decision_node process_node process_node end_node end_node start Generate this compound Waste waste_type What is the waste type? start->waste_type solid Solid (Powder, Contaminated Debris) waste_type->solid Solid liquid Liquid (Solutions, Solvent Rinses) waste_type->liquid Liquid container Empty Original Container waste_type->container Container collect_solid Place in Labeled Solid Hazardous Waste Container solid->collect_solid store Store Sealed Container in Secondary Containment in a Satellite Accumulation Area collect_solid->store collect_liquid Pour into Labeled Liquid Hazardous Waste Container liquid->collect_liquid collect_liquid->store triple_rinse Triple Rinse with Appropriate Solvent container->triple_rinse collect_rinsate Collect ALL Rinsate as Liquid Hazardous Waste triple_rinse->collect_rinsate dispose_container Deface Label & Dispose of Rinsed Container per EHS Guidelines triple_rinse->dispose_container collect_rinsate->collect_liquid pickup Arrange for Pickup by EHS / Licensed Contractor store->pickup

Caption: Waste disposal workflow for this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Homopterocarpin
Reactant of Route 2
Homopterocarpin

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.